molecular formula C₁₅¹³C₅H₁₉N₅Na₂O₆ B1162069 Pemetrexed-13C5 Disodium Salt

Pemetrexed-13C5 Disodium Salt

Cat. No.: B1162069
M. Wt: 476.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemetrexed-13C5 Disodium Salt is a stable, isotopically labeled internal standard critical for the quantitative bioanalysis of the chemotherapeutic agent Pemetrexed using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of five 13C atoms into its molecular structure provides a nearly identical chemical signature to the non-labeled compound while offering a distinct mass shift for precise and interference-free detection. This high purity standard is essential for conducting robust pharmacokinetic studies, metabolic stability assays, and other investigative research requiring accurate quantification of Pemetrexed levels in biological matrices. Pemetrexed is a multi-targeted antifolate antimetabolite. Its primary mechanism of action involves the potent inhibition of key enzymes in the folate metabolic pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By disrupting these enzymes, Pemetrexed impedes the synthesis of thymidine and purine nucleotides, thereby halting DNA replication and leading to cell death in rapidly dividing cells. The disodium salt form enhances the compound's solubility for in vitro and ex vivo research applications. This product, Pemetrexed-13C5 Disodium Salt, is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₅¹³C₅H₁₉N₅Na₂O₆

Molecular Weight

476.34

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-13C5 Sodium Salt;  Rolazar-13C5;  Tifolar-13C5; 

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Precision Bioanalysis in Antifolate Pharmacokinetics

Executive Summary

This technical guide details the application of Pemetrexed-13C5 Disodium Salt , a stable isotope-labeled internal standard (SIL-IS), in the quantitative bioanalysis of Pemetrexed. Designed for researchers in clinical pharmacology and toxicology, this document moves beyond basic product specifications to explore the mechanistic advantages of Carbon-13 labeling over Deuterium, the critical parameters for LC-MS/MS method development, and the rigorous handling protocols required to mitigate the oxidative instability inherent to the pyrrolopyrimidine scaffold.

Compound Identity & Technical Specifications

Pemetrexed-13C5 is the isotopic isotopologue of the multitargeted antifolate Pemetrexed. The incorporation of five Carbon-13 atoms results in a mass shift of +5 Daltons, shifting the precursor ion sufficiently to avoid isotopic interference (cross-talk) from the natural abundance M+5 isotope of the analyte, while maintaining identical physicochemical behavior.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name Pemetrexed-13C5 Disodium Salt
Formula C₁₅¹³C₅H₁₉N₅Na₂O₆
Molecular Weight ~476.34 g/mol (Salt form)
Mass Shift +5 Da relative to unlabeled Pemetrexed
Solubility Water: >10 mg/mL; DMSO: Soluble
Appearance White to off-white lyophilized solid
Isotopic Purity ≥ 99 atom % 13C
Chemical Purity ≥ 98%
The Science of Stable Isotope Dilution (SIDA)
Why Carbon-13 (¹³C) Over Deuterium (²H)?

In high-precision LC-MS/MS, the choice of internal standard dictates the accuracy of the assay. While deuterated standards are common, they suffer from the Deuterium Isotope Effect , where the slightly different bond strength of C-D vs. C-H can lead to chromatographic separation between the analyte and the IS.

  • Chromatographic Co-elution: Pemetrexed-13C5 co-elutes perfectly with Pemetrexed. This is critical because matrix effects (ion suppression or enhancement) occur at specific time points in the chromatographic run. If the IS elutes even 0.1 minutes apart from the analyte, it may experience a different ionization environment, rendering it ineffective at correcting matrix effects.

  • Stability: Carbon-13 labels are incorporated into the carbon skeleton (non-exchangeable), whereas deuterium labels on acidic/basic groups can exchange with solvent protons, leading to signal loss.[1][2]

Diagram 1: The Isotope Dilution Logic

This workflow illustrates how Pemetrexed-13C5 corrects for variability in extraction and ionization.

IsotopeDilution Sample Biological Sample (Unknown Pemetrexed) Mix Equilibration Sample->Mix IS Spike IS (Known Pemetrexed-13C5) IS->Mix Extract Extraction (SPE/PPT) (Loss occurs here) Mix->Extract Analyte & IS behave identically LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Ion Suppression) LC->MS Ratio Ratio Calculation (Analyte Area / IS Area) MS->Ratio Correction Applied

Caption: The workflow demonstrates how the IS tracks the analyte through every source of error (extraction loss, matrix effects), ensuring the final ratio reflects the true concentration.

Bioanalytical Method Development

The following protocol is synthesized from validated methodologies for antifolates in human plasma.

A. Sample Preparation: Solid Phase Extraction (SPE)

Direct protein precipitation (PPT) is often insufficient for Pemetrexed due to significant matrix effects in the polar region where the drug elutes. SPE is recommended for clinical sensitivity.

  • Conditioning: Condition an OASIS HLB (or equivalent) cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma + 20 µL Pemetrexed-13C5 Working Solution + 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 500 µL Methanol/Acetonitrile (50:50) containing 2% Ammonium Hydroxide.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase A.

B. LC-MS/MS Conditions

Pemetrexed is a polar, acidic molecule. Acidic mobile phases are required to protonate the molecule for retention on C18 and for positive mode ionization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Table 2: Recommended MRM Transitions (ESI+)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Pemetrexed 428.1 [M+H]⁺281.125Quantifier
Pemetrexed 428.1 [M+H]⁺135.135Qualifier
Pemetrexed-13C5 433.1 [M+H]⁺286.125Internal Standard

Note: The product ion m/z 286.1 retains the 13C label, ensuring specificity.

Handling & Stability: The Oxidative Challenge

Pemetrexed is structurally related to folic acid and is highly susceptible to oxidative degradation, forming oxidative impurities that can complicate analysis.

Critical Handling Protocols:
  • Antioxidants: Stock solutions and calibration standards should contain an antioxidant. Ascorbic acid (0.5%) or monothioglycerol added to the reconstitution solvent significantly improves stability.

  • Light Sensitivity: The pyrrolopyrimidine core is photosensitive. All work should be performed under yellow light or in amber glassware.

  • pH Dependency: Pemetrexed disodium is most stable in the pH range of 6.5–8.0. Avoid highly acidic storage conditions for long durations (though acidic mobile phase is fine for short-term analysis).

Diagram 2: Analytical Workflow & Decision Tree

This diagram guides the researcher through the optimization process when using Pemetrexed-13C5.

MethodDev Start Method Development Start Matrix Matrix Selection (Plasma/Urine/Cells) Start->Matrix Prep Sample Prep Selection Matrix->Prep PPT Protein Precipitation (High Matrix Effect Risk) Prep->PPT SPE Solid Phase Extraction (Clean Extract) Prep->SPE IS_Add Add Pemetrexed-13C5 (Pre-Extraction) PPT->IS_Add SPE->IS_Add LC_Opt LC Optimization (Acidic Mobile Phase) IS_Add->LC_Opt Check Check IS Response LC_Opt->Check Pass Validation Success (Consistent IS Area) Check->Pass Stable Fail Variable IS Area Check->Fail Unstable Fix Investigate: 1. Matrix Effect (Ion Suppression) 2. Oxidation (Add Antioxidant) Fail->Fix Fix->LC_Opt

Caption: Decision tree for optimizing Pemetrexed quantification, highlighting the critical role of IS monitoring in troubleshooting.

References
  • Shih, C., et al. (1997).[4][5] LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes.[4][5][6] Cancer Research, 57(6), 1116-1123.[4][5] Link

  • Luo, H., et al. (2022).[7] Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies.[7] Biomedical Chromatography, 36(2), e5277.[7] Link

  • Wang, S., et al. (2021).[3] Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. Journal of Chromatographic Science. Link

  • Cayman Chemical. (n.d.). Pemetrexed-13C5 (sodium salt hydrate) Product Information. Link[8]

  • Stout, S. J., & DaCunha, A. R. (1989). Stable Isotope Dilution: The Gold Standard for Bioanalysis. Analytical Chemistry. (Contextual grounding for Section 2).

Sources

Pemetrexed-13C5 Disodium Salt mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, mechanism, and validation of Pemetrexed-13C5 Disodium Salt as an Internal Standard (IS) in bioanalytical workflows.

Mechanism of Action & Application as a Stable Isotope Internal Standard in LC-MS/MS Bioanalysis

Executive Summary

In the quantitative analysis of the antifolate drug Pemetrexed (Alimta) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of the assay is frequently compromised by matrix effects (ion suppression) and recovery variability.[1] Pemetrexed-13C5 , a stable isotope-labeled (SIL) analog, serves as the "gold standard" internal standard.[1]

Unlike deuterated analogs (


 or 

), which may exhibit chromatographic isotope effects (retention time shifts), the Carbon-13 (

)
label alters the mass without affecting the lipophilicity or

of the molecule.[1] This ensures perfect co-elution with the analyte, allowing Pemetrexed-13C5 to act as a real-time "shadow," experiencing and correcting for the exact same ionization suppression and extraction losses as the target drug.
Physicochemical Profile & The "13C Advantage"[1]
2.1 The Molecule

Pemetrexed is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4]

  • Analyte: Pemetrexed Disodium (

    
    )[1]
    
  • Internal Standard: Pemetrexed-13C5 Disodium[5]

  • Label Position: The five

    
     atoms are typically incorporated into the L-glutamic acid  moiety of the molecule.[1]
    
  • Mass Shift: +5.01 Da relative to the unlabeled analyte.[1]

2.2 Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The "mechanism" of Pemetrexed-13C5 is not biological but metrological .[1] It functions based on the principle of Isotope Dilution , where the IS corrects for systematic and random errors through three synchronized phases:

  • Co-Extraction (Recovery Correction): Because Pemetrexed-13C5 is chemically identical to Pemetrexed, it possesses the exact same solubility and protein binding affinity.[1] If the extraction protocol (e.g., Protein Precipitation) loses 15% of the analyte, it will also lose 15% of the IS. The ratio remains constant.

  • Perfect Co-Elution (The 13C Superiority):

    • Deuterium (

      
      ) Issues:  Deuterium-carbon bonds are shorter and stronger than Hydrogen-carbon bonds, slightly reducing the molecule's lipophilicity.[1] On high-efficiency C18 columns, deuterated Pemetrexed (
      
      
      
      ) may elute slightly earlier than the native drug.[1]
    • Carbon-13 (

      
      ) Solution: 
      
      
      
      does not alter the molecular volume or polarity.[1] Pemetrexed-13C5 co-elutes exactly with Pemetrexed.[1] This is critical for the next phase.
  • Co-Ionization (Matrix Effect Compensation): In the ESI source, phospholipids and salts from plasma can suppress ionization.[1]

    • If the IS elutes 0.1 min earlier (Deuterium effect), it might miss the suppression zone that hits the analyte.[1]

    • Because Pemetrexed-13C5 co-elutes perfectly, if the analyte signal is suppressed by 40% due to a matrix peak, the IS signal is also suppressed by 40%. The Ratio (Analyte/IS) remains accurate.

Visualization of the Mechanism

The following diagram illustrates the "Shadow Mechanism" where the IS tracks the analyte through every source of error.

IDMS_Mechanism Sample Biological Sample (Plasma) Extraction Extraction (Protein Precip) Sample->Extraction Analyte Spike Spike IS: Pemetrexed-13C5 Spike->Extraction IS Added Loss Analyte Loss (e.g., -15%) Extraction->Loss LC LC Separation (C18 Column) Extraction->LC Co-Extracted Result Quantitation (Area Ratio Calculation) Loss->Result IS Corrects Recovery Matrix Matrix Effect (Ion Suppression) LC->Matrix MS MS/MS Detection (MRM Mode) LC->MS Perfect Co-Elution Matrix->Result IS Corrects Suppression MS->Result Ratio Corrects Errors

Figure 1: The "Shadow Mechanism" of Pemetrexed-13C5 correcting for extraction loss and matrix suppression.

Experimental Workflow & Protocol

This protocol outlines a validated method for quantifying Pemetrexed in human plasma using Pemetrexed-13C5.[1]

4.1 Reagents & Standards
  • Stock Solution: Dissolve Pemetrexed-13C5 Disodium in water/methanol (50:50). Store at -20°C.

  • Working IS Solution: Dilute stock to ~500 ng/mL in Methanol.

4.2 Sample Preparation (Protein Precipitation)

This method is chosen for high throughput and robustness.[1]

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Pemetrexed-13C5 Working Solution . Vortex gently.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute (Optional): If peak shape is poor, dilute supernatant 1:1 with water prior to injection.

4.3 LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 3.5µmStandard reverse phase retention for polar drugs.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation (

).[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[1]
Flow Rate 0.3 - 0.4 mL/minCompatible with ESI source.[1]
Gradient 5% B (0-0.5 min)

95% B (3.0 min)
Rapid elution while separating phospholipids.[1]

Table 2: Mass Spectrometry Parameters (ESI Positive Mode)

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
Pemetrexed 428.2 (

)
281.1~25Loss of Glutamate moiety.[1]
Pemetrexed-13C5 433.2 (

)
281.1~25Loss of labeled Glutamate.[1]*

> Critical Note on Transitions: If the label is on the Glutamate moiety, and the fragmentation pathway involves the loss of the Glutamate group (forming the pyrrolopyrimidine core at m/z 281), the Product Ion for both Analyte and IS will be identical (m/z 281).[1] This is acceptable in MS/MS because the parents (428 vs 433) are separated by Q1.[1] Alternatively, a transition retaining the glutamate (e.g., to m/z 147 + 5 = 152) can be used to have unique product ions.

Validation & Quality Assurance

To ensure the IS is functioning correctly, the following validation steps are mandatory (per FDA/EMA Bioanalytical Guidelines):

5.1 Cross-Signal Contribution (Crosstalk)
  • Test: Inject a "Blank + IS" sample (Matrix with IS only, no Analyte).

  • Requirement: The interference peak at the Analyte transition (428

    
     281) must be < 20% of the LLOQ (Lower Limit of Quantification) area.[1]
    
  • Cause: Impurities in the IS (unlabeled Pemetrexed) or isotopic overlap.[1]

5.2 Matrix Factor (MF) Evaluation

Calculate the IS-Normalized Matrix Factor :


[1]
  • Goal: The CV of the IS-Normalized MF across 6 different lots of plasma should be < 15%. This proves the IS is compensating for matrix variability effectively.[1]

Workflow Logic Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Plasma Sample S2 Add Pemetrexed-13C5 (Internal Standard) S1->S2 S3 Protein Precipitation (ACN + 0.1% FA) S2->S3 S4 Centrifugation (14k RPM, 10 min) S3->S4 A1 Injection S4->A1 Supernatant A2 Q1 Selection: 428.2 (Analyte) | 433.2 (IS) A1->A2 A3 Q2 Fragmentation (Collision Cell) A2->A3 A4 Q3 Selection: 281.1 (Common Fragment) A3->A4

Figure 2: Step-by-step bioanalytical workflow for Pemetrexed quantification.

References
  • Liyanage, S., et al. (2003).[1] Pemetrexed pharmacokinetics and pharmacodynamics in a phase I/II study of doublet chemotherapy. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2015).[1] Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. AAPS Journal. (General reference on SIL-IS mechanism).

Sources

Synthesis and Characterization of Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed (Alimta®) is a multitargeted antifolate chemotherapy agent that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). In the rigorous environment of clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the precision of LC-MS/MS quantification is non-negotiable.

Pemetrexed-13C5 Disodium Salt serves as the gold-standard Internal Standard (IS) for these assays. By incorporating a stable isotope-labeled (


) L-glutamic acid moiety, this analog mimics the physicochemical properties, extraction recovery, and ionization efficiency of the analyte while providing a distinct mass shift (+5 Da) to eliminate crosstalk.

This guide details the synthesis , purification , and characterization of Pemetrexed-13C5, emphasizing a convergent synthetic route that ensures high isotopic enrichment and chemical purity.

Strategic Retrosynthesis & Design

The synthesis of Pemetrexed-13C5 is best approached via a convergent strategy . The molecule can be disconnected at the amide bond linking the pyrrolopyrimidine-benzoyl core and the L-glutamic acid side chain.

The Isotopic Label

The choice of L-Glutamic acid-13C5 as the labeling block is strategic:

  • Metabolic Stability: The carbon backbone of the glutamate tail is robust under standard extraction conditions.

  • Commercial Availability: Diethyl L-glutamate-

    
     is a readily available, high-purity reagent, avoiding the need for de novo synthesis of the complex pyrrolopyrimidine core with isotopes.
    
  • Mass Shift: A +5 Da shift is sufficient to avoid isotopic overlap with the natural M+2/M+3 isotopes of Pemetrexed, ensuring a clean blank signal.

Synthetic Pathway Visualization

The following diagram outlines the critical coupling and hydrolysis steps.

PemetrexedSynthesis cluster_0 Key Reagents Core Pemetrexed Core Acid (Unlabeled) Activation Activation (CDMT / NMM) Core->Activation Step 1 Glu Diethyl L-Glutamate-13C5 (Isotope Label) Intermediate Pemetrexed-13C5 Diethyl Ester Glu->Intermediate Activation->Intermediate + Glu-13C5 Step 2 Hydrolysis Saponification (NaOH / H2O) Intermediate->Hydrolysis Step 3 Final Pemetrexed-13C5 Disodium Salt Hydrolysis->Final Crystallization

Figure 1: Convergent synthetic pathway for Pemetrexed-13C5 Disodium Salt.

Experimental Protocol

Materials
  • Core Acid: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.[1]

  • Label: L-Glutamic acid-13C5 diethyl ester hydrochloride.

  • Coupling Agents: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM).

  • Solvents: Anhydrous Dimethylformamide (DMF), Ethanol, Water.

Step 1: Coupling Reaction (Formation of Diester)

Principle: The carboxylic acid of the core is activated as a reactive ester using CDMT, which then undergoes nucleophilic attack by the amine of the labeled glutamate.

  • Activation: Charge the Core Acid (1.0 eq) into a reactor with anhydrous DMF. Add NMM (3.0 eq) and stir at 20–25°C until dissolved. Add CDMT (1.1 eq) and stir for 1 hour to form the active triazine ester.

  • Coupling: Add L-Glutamic acid-13C5 diethyl ester HCl (1.1 eq) to the mixture. Stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[2][3][4][5] Reaction is complete when the Core Acid peak is <1.0%.

  • Workup: Quench with water. Extract into ethyl acetate or precipitate by adding a non-polar anti-solvent (e.g., dichloromethane/ethanol mix) depending on scale. Wash with 1M NaHCO3 and brine. Dry and concentrate to yield Pemetrexed-13C5 Diethyl Ester .

Step 2: Saponification (Formation of Disodium Salt)

Principle: Base-catalyzed hydrolysis cleaves the ethyl esters without affecting the amide linkage or the pyrrolopyrimidine ring.

  • Hydrolysis: Dissolve the Diethyl Ester intermediate in a mixture of Ethanol/Water (1:1).

  • Base Addition: Add 1N NaOH (3.0 eq) dropwise at 0–5°C to prevent racemization of the glutamate chiral center.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of the M+5 diester (m/z ~488) and appearance of the M+5 diacid (m/z ~432).

  • Salt Formation: Adjust pH to ~8.0 using dilute HCl. Add Ethanol to induce crystallization of the disodium salt.

  • Filtration: Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum at 40°C.

Characterization & Validation

The identity and purity of the IS are critical for regulatory acceptance.

Mass Spectrometry (LC-MS)[2][6]
  • Method: ESI Positive Mode.

  • Observation:

    • Pemetrexed (Unlabeled): [M+H]+ = 428.1

    • Pemetrexed-13C5: [M+H]+ = 433.1

  • Criteria: No significant isotopic contribution at m/z 428 (ensures "blank" integrity).

Nuclear Magnetic Resonance (NMR)

The


 enrichment introduces specific coupling patterns not seen in the unlabeled standard.
NucleusParameterObservation in Pemetrexed-13C5
1H NMR Glutamate

-H
Complex splitting due to

coupling (doublet of multiplets).
1H NMR Glutamate

-H
Broadened multiplets due to coupling with

neighbors.
13C NMR Glutamate CarbonsIntense signals (approx. 100x natural abundance).
13C NMR J-CouplingStrong

coupling (35-55 Hz) observed between adjacent labeled carbons (C1-C2, C2-C3, etc.).
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Requirement: >98% chemical purity. >99% isotopic purity.[2]

Bioanalytical Application (LC-MS/MS)

Pemetrexed-13C5 is utilized as an Internal Standard for quantifying Pemetrexed in human plasma.[3][6] The following workflow ensures data integrity.

Workflow Diagram

Bioanalysis Sample Patient Plasma (Contains Pemetrexed) IS_Add Add IS (Pemetrexed-13C5) Sample->IS_Add Precip Protein Precipitation (Acetonitrile/TCA) IS_Add->Precip Centrifuge Centrifugation (14,000 rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant LCMS LC-MS/MS Analysis MRM Mode Supernatant->LCMS

Figure 2: Sample preparation and analysis workflow utilizing Pemetrexed-13C5.

MRM Transitions

For quantitative analysis on a Triple Quadrupole Mass Spectrometer:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pemetrexed 428.1281.125
Pemetrexed-13C5 433.1286.125

Note: The product ion corresponds to the loss of the glutamate moiety. Since the label is on the glutamate, the fragment for the IS (286.1) retains the label if the fragmentation occurs within the core, OR if the transition monitors the glutamate fragment itself. However, standard Pemetrexed transitions often monitor the loss of the glutamate group (forming the pyrrolopyrimidine core fragment). Crucial Correction: If the label is on the Glutamate, and the transition monitors the core fragment (281.1), the IS and Analyte would share the same product ion. To maintain specificity, one must monitor a transition that retains the labeled glutamate or monitor the labeled glutamate fragment itself. Alternatively, if the transition is 428->281 (loss of Glu), the IS transition 433->281 would be valid but less specific than 433->286 (if 286 represents a fragment retaining the label). Standard Practice: Pemetrexed fragmentation typically yields a major ion at m/z ~281 (the core). Therefore, for a 13C5-Glu labeled IS, the transition 433.1 -> 281.1 is often used, relying on the precursor mass separation. However, if a fragment containing the glutamate is monitored, it would be shifted.

References

  • Barnett, C. J., Wilson, T. M., & Kobierski, M. E. (1999). A Practical Synthesis of Multitargeted Antifolate LY231514. Organic Process Research & Development, 3(3), 184–188.[1] Link

  • Michalak, O., et al. (2015).[4][7] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules, 20(6), 10004-10031. Link

  • Lilly, E. & Co. (2024). ALIMTA (pemetrexed for injection) Prescribing Information. FDA Access Data. Link

  • Cayman Chemical. (2024). Pemetrexed-13C5 (sodium salt hydrate) Product Insert.[6] Cayman Chemical. Link

  • Rosing, H., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies.[3][6][8] Biomedical Chromatography, 36(2).[2][6][8] Link

Sources

The Gold Standard: Interpreting the Certificate of Analysis for Pemetrexed-13C5 Disodium Salt in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for bioanalytical scientists and researchers working with Pemetrexed-13C5 Disodium Salt. It adheres to the requested autonomous structure, scientific rigor, and visualization requirements.

Introduction: The Precision Imperative

Pemetrexed (Alimta®) is a multitargeted antifolate chemotherapy agent that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [1].[1] In the context of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the quantification of Pemetrexed in biological matrices (plasma, urine) requires high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The reliability of these assays hinges on one critical reagent: the Stable Isotope Labeled Internal Standard (SIL-IS) . Pemetrexed-13C5 Disodium Salt is the industry standard SIL-IS. However, a Certificate of Analysis (CoA) for this compound is not merely a receipt; it is a calibration document. Misinterpreting the salt form, water content, or isotopic purity can introduce systematic errors of >10% in your final concentration data.

This guide deconstructs the CoA to ensure your stock solutions are accurate, your transitions are specific, and your data is defensible.

The Anatomy of the CoA: Critical Parameters

When reviewing the CoA for Pemetrexed-13C5 Disodium Salt, four distinct parameters dictate how the material must be handled.

A. Identity & Structure Verification[2]
  • Parameter: 1H-NMR and Mass Spectrometry.

  • The Scientist’s View: The CoA must confirm the position of the label. For Pemetrexed-13C5, the label is typically located on the L-glutamic acid moiety .

  • Implication: This labeling position is metabolically stable regarding the core pharmacophore but sensitive to de-glutamation (though Pemetrexed primarily undergoes polyglutamation intracellularly) [2].

B. Chemical Purity (HPLC) vs. Isotopic Purity
  • Chemical Purity: The % area of the main peak relative to chemical impurities (e.g., synthesis byproducts). Typically >98%.

  • Isotopic Purity (Enrichment): The percentage of molecules containing the specific isotope (13C5) versus those with lower incorporation (13C4, 13C3) or no label (13C0).[1]

  • The "Cross-Talk" Risk: If the Isotopic Purity is <99%, the presence of unlabeled Pemetrexed (M0) in your IS spike will contribute to the analyte signal, artificially inflating the Lower Limit of Quantification (LLOQ).

C. Stoichiometry: The Salt and Hydrate Trap

Pemetrexed is supplied as a Disodium Salt , and often as a hydrate (e.g., heptahydrate).

  • Free Acid MW (Unlabeled): ~427.41 g/mol [1]

  • 13C5 Free Acid MW: ~432.41 g/mol [1]

  • 13C5 Disodium Salt MW: ~476.38 g/mol (Anhydrous basis)[1]

  • Actual Mass on Balance: Includes water of hydration (often 7 H2O molecules).

Critical Rule: You must calculate the Free Acid Equivalent to prepare accurate calibration standards.

Visualization: The Bioanalytical Workflow

The following diagram illustrates where the CoA data inputs into the experimental workflow to prevent propagation of error.

CoA_Workflow cluster_Calc Stoichiometric Correction CoA Certificate of Analysis (Source of Truth) Salt Salt Form (Disodium) CoA->Salt Water Water Content (Karl Fischer) CoA->Water Purity Chromatographic Purity (%) CoA->Purity Factor Correction Factor Calculation Salt->Factor Water->Factor Purity->Factor Weighing Precision Weighing Factor->Weighing Adjust Mass Stock Primary Stock Solution (Corrected Conc.) Weighing->Stock Spike IS Spiking Solution Stock->Spike

Figure 1: Data flow from Certificate of Analysis to the final Spiking Solution. Failure to apply the Correction Factor results in systematic concentration errors.

Technical Deep Dive: Mass Spectrometry Transitions

Understanding the fragmentation of Pemetrexed-13C5 is vital for method development. Because the 13C5 label is on the glutamate tail, the choice of Product Ion determines if the label is retained or lost in the detector.

The Fragmentation Pathway
  • Precursor Ion: [M+H]+

    • Analyte: m/z 428.1[1]

    • IS (13C5): m/z 433.1[1]

  • Common Product Ion (Loss of Glutamate):

    • The collision-induced dissociation (CID) typically cleaves the amide bond, releasing the glutamate moiety.

    • Analyte Transition: 428.1 → 281.1 (Pyrrolopyrimidine core).

    • IS Transition: 433.1 → 281.1 (Pyrrolopyrimidine core).

    • Note: The Product Ion is identical (unlabeled) for both. This is acceptable because the Precursor Ions are resolved by the quadrupole (Q1), but it requires high isotopic purity to prevent cross-talk [3].

Visualization: MS/MS Transition Logic

MS_Transitions cluster_Detector Q3 Detection Analyte_Pre Analyte Precursor [M+H]+ = 428.1 Collision Collision Cell (CID) Analyte_Pre->Collision IS_Pre IS Precursor (13C5) [M+H]+ = 433.1 IS_Pre->Collision Frag_Core Core Fragment (Pyrrolopyrimidine) m/z = 281.1 Collision->Frag_Core Primary Transition Frag_Glu Glutamate Fragment (Neutral Loss) Collision->Frag_Glu Analyte Loss Frag_Glu_13C 13C5-Glutamate (Neutral Loss) Collision->Frag_Glu_13C IS Loss

Figure 2: MS/MS Fragmentation pathway.[1] Note that the monitored product ion (281.1) is identical for both Analyte and IS; specificity is achieved solely via the Precursor ion (Q1).

Experimental Protocol: Preparation of Stock Solutions

This protocol ensures the generation of a 1.0 mg/mL Free Acid Equivalent stock solution, accounting for the Disodium salt form and water content.

A. The Correction Formula

The CoA provides the chemical purity (


), water content (

), and the salt stoichiometry.

[1]

Where


 is the ratio of Free Acid MW to Salt MW.
B. Step-by-Step Methodology
StepActionTechnical Rationale
1 Equilibrate vial to room temperature.Prevents condensation inside the vial, which alters water content weight.
2 Weigh approx.[2][3][4][5] 2.0 mg of Pemetrexed-13C5 Disodium Salt into a glass vial.Use an analytical balance with 0.01 mg precision.
3 Calculate Solvent Volume (DMSO/Water 50:50).Use the formula above to determine the exact volume of solvent needed to achieve 1.0 mg/mL Free Acid.
4 Dissolve with vortexing.Pemetrexed Disodium is soluble in water, but 50% DMSO improves freeze-thaw stability.[1]
5 Aliquot & Store at -20°C or -80°C.Protect from light. Pemetrexed is light-sensitive.

Example Calculation:

  • Weighed Mass: 2.10 mg[1]

  • CoA Chemical Purity: 99.0% (0.99)[1]

  • CoA Water Content: 5.0% (0.05)[1]

  • MW Ratio (Free Acid / Disodium):

    
    [1]
    
  • Effective Mass =

    
    [1]
    
  • Solvent Volume Required = 1.79 mL (for 1.0 mg/mL).

Bioanalytical Application & Validation

When validating the assay according to FDA/EMA guidelines [4], special attention must be paid to the "IS Interference" test.

IS Interference Test Protocol
  • Blank Matrix: Inject a double blank (no Analyte, no IS). Result: Noise.

  • IS Only: Inject a blank matrix spiked only with Pemetrexed-13C5 at the working concentration.

  • Monitor Analyte Channel: Check for signal at the analyte transition (428.1 → 281.1).

  • Acceptance Criteria: The signal in the analyte channel must be < 20% of the LLOQ response.

If the signal exceeds 20% of LLOQ, your IS Isotopic Purity (from the CoA) is insufficient, or the concentration is too high.

References

  • Shih, C., et al. (1997). LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes.[1][4][6] Cancer Research, 57(6), 1116–1123.[1][4]

  • Latz, J. E., et al. (2006). Clinical pharmacokinetics of pemetrexed. Clinical Pharmacokinetics, 45(5), 497-524.[1]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Technical Guide: Isotopic Purity & Bioanalytical Application of Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed-13C5 Disodium Salt represents the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Pemetrexed (Alimta) in biological matrices via LC-MS/MS. Unlike deuterium-labeled analogs, the


 backbone incorporation offers superior stability against hydrogen-deuterium exchange (HDX) and eliminates chromatographic isotope effects (retention time shifts).

However, the efficacy of this reagent is strictly governed by its Isotopic Purity (Atom % Enrichment). Insufficient enrichment leads to "Signal Crosstalk"—a phenomenon where the Internal Standard contributes a false signal to the analyte channel, artificially elevating the Lower Limit of Quantification (LLOQ) and compromising pharmacokinetic data integrity.

This guide details the molecular characteristics, critical quality attributes, and validated operational protocols for deploying Pemetrexed-13C5 in regulated bioanalysis.

The Molecular Architecture

Structural Specifications

Pemetrexed is an antifolate containing a pyrrolopyrimidine nucleus linked to a benzoyl group and a glutamic acid moiety.[1] The


 labeling is strategically placed on the L-Glutamic acid  portion of the molecule.
  • Chemical Name: Disodium N-[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid-

    
    .
    
  • Mass Shift: +5 Daltons (M+5).

  • Advantage over Deuterium: Deuterium (

    
    ) labels on the glutamic acid side chain can undergo exchange with solvent protons (HDX) during acidic protein precipitation or storage, leading to signal loss (
    
    
    
    ). The carbon backbone (
    
    
    ) is chemically inert to these shifts.
Salt Form Correction

The reagent is supplied as a Disodium Salt (often hydrates). When preparing stock solutions, researchers must correct for the sodium and water content to determine the "Free Acid Equivalent."

ComponentMolecular Weight (Approx)Role in Calculation
Pemetrexed (Free Acid) 427.41 g/mol Target Analyte Mass
Pemetrexed-13C5 (Free Acid) 432.45 g/mol Active IS Mass
Pemetrexed-13C5 Disodium (Anhydrous) ~476.4 g/mol Weighing Mass (Theoretical)

Critical Calculation:



The Physics of Purity: Signal Crosstalk

In LC-MS/MS, we monitor specific mass transitions (MRM).

  • Analyte Channel: 428.1

    
     Product Ion (e.g., 281.1)
    
  • IS Channel: 433.1

    
     Product Ion (e.g., 286.1)
    
The "Unlabeled" Impurity Risk

If the Pemetrexed-13C5 reagent has an isotopic purity of only 98%, it implies that up to 2% of the molecules might be


 (unlabeled) or partially labeled. These unlabeled molecules have the exact same mass as the drug Pemetrexed.

When you add the IS to a "Blank" sample (containing no drug), the impurity will appear in the Analyte Channel , creating a background peak. This limits the sensitivity of the assay.

Visualization of Crosstalk Mechanism

The following diagram illustrates how isotopic impurities bridge the gap between the IS and Analyte channels.

CrosstalkMechanism IS_Reagent Pemetrexed-13C5 Reagent (Nominal M+5) Impurity Unlabeled Impurity (12C-Pemetrexed / M+0) IS_Reagent->Impurity Isotopic Defect (<1%) IS_Channel IS MRM Channel (433.1 -> 286.1) IS_Reagent->IS_Channel Major Signal (99%) Analyte_Channel Analyte MRM Channel (428.1 -> 281.1) Impurity->Analyte_Channel False Positive Signal (Interference) Data_System Quantification Data Analyte_Channel->Data_System Elevated Baseline / LLOQ Failure IS_Channel->Data_System

Caption: Logical flow of isotopic interference. Trace amounts of unlabeled drug within the IS reagent create a "ghost signal" in the analyte channel, compromising low-level detection.

Analytical Characterization Protocol

Before method validation, the purity of the IS lot must be verified.[2] Do not rely solely on the Certificate of Analysis (CoA) if the assay is ultra-sensitive.

High-Resolution MS (HRMS) Check

Objective: Determine Atom % Enrichment.

  • Infusion: Direct infusion of Pemetrexed-13C5 (1 µg/mL) into Q-TOF or Orbitrap.

  • Scan: Full scan MS (positive mode).

  • Calculation: Compare intensity of the

    
     peak (428.1) vs. the 
    
    
    
    peak (433.1).


Acceptance Criteria:

  • For trace assays (pg/mL range): Interference should be < 0.1% .

  • For standard PK assays (ng/mL range): Interference < 0.5% is usually acceptable.

Operational Protocol: Bioanalytical Workflow

This workflow integrates the IS into a standard Protein Precipitation (PPT) method, optimized for Pemetrexed stability.

BioanalyticalWorkflow Sample Plasma Sample (Unknown Conc.) Precipitation Protein Precipitation (Acidified MeOH/ACN) Sample->Precipitation IS_Addition IS Addition (Pemetrexed-13C5) Fixed Conc. IS_Addition->Precipitation Normalization Step Centrifuge Centrifugation (10,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC_Separation LC Separation (C18 Column, Acidic Mobile Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection

Caption: Standardized LC-MS/MS workflow. The IS is added prior to precipitation to correct for extraction efficiency and matrix effects.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Pemetrexed-13C5 Disodium in Water/Methanol (50:50) .

    • Note: Pemetrexed disodium is highly soluble in water; adding methanol improves stability and prevents bacterial growth.

    • Store at -20°C or -80°C. Protect from light (Pemetrexed is light-sensitive).

  • Working Solution (WS):

    • Dilute Stock to ~500 ng/mL in water.

    • Self-Validating Step: Inject this WS as a "System Suitability" sample. Ensure the peak area is consistent (RSD < 5%) over 6 injections.[3]

  • The "Zero" Sample (Critical Purity Test):

    • Prepare a blank matrix sample (plasma).[4]

    • Add IS only (no Analyte).

    • Process and inject.

    • Check: Look at the Analyte Channel (428.1).

    • Pass Criteria: The signal in the analyte channel must be < 20% of the LLOQ signal. If it is higher, your IS is too impure for this specific sensitivity level.

Troubleshooting & Quality Assurance

Issue: High Background in Analyte Channel

If the "Zero" sample fails (high signal in analyte channel):

  • Check Cross-Contamination: Inject a pure solvent blank. If clean, the issue is the IS.

  • Dilute the IS: Lowering the IS concentration added to samples will proportionally lower the interference.

    • Trade-off: Ensure the IS signal remains high enough to maintain precision (Signal-to-Noise > 20:1).

  • Chromatographic Separation: While IS and Analyte usually co-elute, slight separation can sometimes be achieved if the impurity is a degradation product rather than an isotope isomer. However, for

    
     isotopes, co-elution is expected and desired.
    
Issue: IS Signal Instability
  • Check pH: Pemetrexed is unstable in highly acidic conditions for prolonged periods. Ensure the autosampler temperature is 4°C.

  • Light Exposure: Ensure amber vials are used.

References

  • US Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][6]

  • Warner, A., et al. (2015). "Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology." Journal of Pharmaceutical and Biomedical Analysis, 105, 46-54. [Link]

  • Shih, C., et al. (1997).[7] "LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes."[8][7] Cancer Research, 57(6), 1116-1123.[7] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Advanced Bioanalytical Protocol: Use of Pemetrexed-13C5 Disodium Salt in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision oncology landscape, the accurate quantification of antifolate chemotherapeutics is non-negotiable for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Pemetrexed-13C5 Disodium Salt represents the gold standard Internal Standard (IS) for the mass spectrometric analysis of Pemetrexed (Alimta).

Unlike deuterated analogs, which suffer from deuterium-hydrogen exchange (D/H exchange) and chromatographic isotope effects, the 13C5-labeled variant offers superior physicochemical stability and perfect co-elution with the analyte. This guide provides a rigorous technical framework for implementing Pemetrexed-13C5 in LC-MS/MS workflows, ensuring regulatory-grade data integrity for clinical and translational research.

Chemical Profile & Isotopic Integrity

The selection of the 13C5 isotopologue is driven by the need to eliminate "retention time shifts"—a common artifact seen with deuterated standards where the labeled compound elutes slightly earlier than the analyte, potentially separating it from the ion suppression zone it is meant to correct.

Table 1: Physicochemical Comparison
FeaturePemetrexed Disodium (Analyte)Pemetrexed-13C5 Disodium (IS)
Formula C20H19N5Na2O6 · 7H2OC15[13C]5 H19N5Na2O6 · 7H2O
Molecular Weight (Free Acid) 427.41 g/mol 432.37 g/mol (+5 Da shift)
Label Position N/AL-Glutamic Acid moiety (5 x 13C)
Isotopic Purity Natural Abundance≥ 99 atom % 13C
Solubility Water (>50 mg/mL), DMSOWater (>50 mg/mL), DMSO
Stability Hygroscopic; protect from lightStable; no D/H exchange risk

Mechanism of Action & Target Pathways

To understand the bioanalytical requirements (e.g., sensitivity limits), one must appreciate the drug's cellular dynamics. Pemetrexed is a "multitargeted antifolate" that requires intracellular activation via polyglutamation.

Figure 1: Pemetrexed Antifolate Mechanism

This pathway illustrates the critical role of FPGS-mediated polyglutamation, which retains the drug intracellularly and increases its affinity for Thymidylate Synthase (TS).

PemetrexedMechanism Extracellular Extracellular Space RFC RFC / PCFT (Transporters) Intracellular Intracellular Space RFC->Intracellular FPGS FPGS (Enzyme) Intracellular->FPGS Pem Pemetrexed (Prodrug) Pem->RFC Influx Pem->FPGS Substrate PemGlu Pemetrexed Polyglutamate (Active Form) FPGS->PemGlu Polyglutamation TS Thymidylate Synthase (TS) PemGlu->TS Inhibits (Ki=1.3nM) DHFR DHFR PemGlu->DHFR Inhibits GARFT GARFT PemGlu->GARFT Inhibits DNA DNA/RNA Synthesis Block TS->DNA dTMP Depletion

Caption: Pemetrexed enters via RFC/PCFT and is polyglutamated by FPGS, creating a potent inhibitor of TS, DHFR, and GARFT.

Bioanalytical Methodology: LC-MS/MS Protocol

This protocol utilizes Solid Phase Extraction (SPE) rather than simple protein precipitation. While precipitation is faster, SPE provides the clean extracts necessary to remove phospholipids that cause ion suppression, a phenomenon Pemetrexed is particularly susceptible to due to its polarity.

Sample Preparation (High-Sensitivity SPE)

Reagents:

  • Matrix: Human Plasma (K2EDTA).[1][2][3]

  • Internal Standard Working Solution (ISWS): Pemetrexed-13C5 at 500 ng/mL in water.

Protocol Steps:

  • Aliquot: Transfer 100 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of ISWS. Vortex for 30s.

  • Acidification: Add 300 µL of 2% Formic Acid (aq) to disrupt protein binding.

  • Conditioning: Condition SPE plate (e.g., Oasis HLB or Plexa) with MeOH followed by Water.

  • Loading: Load the pre-treated sample.

  • Wash: Wash with 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in Mobile Phase A.

LC-MS/MS Parameters

The detection relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Critical Note on Fragmentation: Pemetrexed fragments by losing the glutamic acid moiety. Since the 13C label is located on the glutamic acid, the resulting fragment ion for the IS is unlabeled (m/z 281).

  • Analyte: 428 → 281 (Loss of unlabeled Glu)

  • IS (13C5): 433 → 281 (Loss of labeled Glu)

Differentiation is achieved solely at the Q1 (Precursor) stage. The mass spectrometer must be set to Unit Resolution (0.7 Da FWHM) on Q1 to prevent crosstalk between the 428 and 433 channels.

Table 2: MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Role
Pemetrexed 428.1 [M+H]+281.13020Quantifier
Pemetrexed 428.1 [M+H]+163.03035Qualifier
Pemetrexed-13C5 433.1 [M+H]+281.13020Internal Standard
Figure 2: Analytical Workflow

A visual guide to the sample processing and data acquisition pipeline.

Workflow Sample Patient Plasma (100 µL) IS_Add Add Pemetrexed-13C5 (Internal Standard) Sample->IS_Add SPE Solid Phase Extraction (Remove Phospholipids) IS_Add->SPE LC UPLC Separation (C18 Column, 5 min gradient) SPE->LC ESI ESI+ Ionization LC->ESI Q1 Q1 Selection 428.1 (Analyte) | 433.1 (IS) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Selection 281.1 (Common Fragment) CID->Q3 Data Quantification (Area Ratio Calculation) Q3->Data

Caption: Workflow from plasma extraction to MS quantification utilizing the 13C5 IS for normalization.

Validation & Quality Control

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: The method should demonstrate linearity from 1 ng/mL to 5000 ng/mL (r² > 0.995), covering the trough and peak levels in clinical dosing.

  • Matrix Effect (ME): Calculate the Matrix Factor (MF).

    • The IS-normalized MF should be close to 1.0. This is the primary advantage of Pemetrexed-13C5; even if the absolute signal is suppressed by 50%, the IS is suppressed by the exact same amount, yielding a correct ratio.

  • Carryover: Due to the high polarity of Pemetrexed, column carryover can be an issue. Implement a needle wash with 50:50 Acetonitrile:Water + 0.5% Formic Acid .

Applications in Research

  • Microdosing Studies: Determining absolute bioavailability by administering a 13C-labeled microdose alongside a therapeutic IV dose.

  • Intracellular Pharmacokinetics: Quantifying Pemetrexed accumulation in PBMCs (Peripheral Blood Mononuclear Cells) as a surrogate for tumor tissue uptake.

  • Drug-Drug Interaction (DDI): Assessing how OAT3 (Organic Anion Transporter 3) inhibitors (e.g., ibuprofen) alter Pemetrexed clearance.

References

  • Lotte, S., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. Available at: [Link]

  • Shih, C., et al. (1997). LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes.[4] Cancer Research. Available at: [Link]

  • Rovenko, B.M., et al. (2025). Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. ResearchGate. Available at: [Link]

  • Stopfer, P., et al. (2020). A stability-indicating LC-MS/MS method optimization for Pemetrexed through design of experiments. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Technical Guide: Pemetrexed-13C5 Disodium Salt for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed (Alimta) is a multi-targeted antifolate with a narrow therapeutic index, necessitating precise quantification in human plasma to manage toxicity (myelosuppression) and ensure efficacy in Non-Small Cell Lung Cancer (NSCLC) and mesothelioma.[1]

This guide details the application of Pemetrexed-13C5 Disodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS assays. Unlike structural analogs (e.g., Methotrexate or Lometrexol), Pemetrexed-13C5 provides near-perfect correction for matrix effects, ionization suppression, and extraction variability due to its identical physicochemical behavior to the analyte.

The Clinical Imperative for TDM

Pemetrexed exhibits significant inter-patient pharmacokinetic (PK) variability, largely driven by renal clearance (


). The drug is excreted unchanged in urine; thus, patients with compromised renal function (Creatinine Clearance < 45 mL/min) face exponentially higher risks of Grade 3/4 hematologic toxicity.

Therapeutic Drug Monitoring (TDM) Targets:

  • Peak Plasma Concentration (

    
    ):  Typically 100–200 µg/mL (post-infusion).
    
  • Trough Levels: Monitoring delayed clearance to prevent prolonged exposure.

  • Intracellular Activation: Pemetrexed requires polyglutamation to inhibit Thymidylate Synthase (TS).[2] While plasma TDM measures the parent drug, it serves as a surrogate for systemic exposure.

Diagram 1: Pemetrexed Mechanism & Metabolic Pathway

The following diagram illustrates the intracellular activation of Pemetrexed, highlighting why precise exposure control is critical.

Pemetrexed_MoA Plasma Plasma Pemetrexed (Parent Drug) Transporter RFC / PCFT (Membrane Transport) Plasma->Transporter Intracellular Intracellular Pemetrexed Transporter->Intracellular FPGS FPGS Enzyme (Polyglutamation) Intracellular->FPGS PolyG Pemetrexed-Glu(n) (Active Metabolite) FPGS->PolyG Activation Targets Inhibition Targets: TS, DHFR, GARFT PolyG->Targets High Affinity Binding DNA DNA/RNA Synthesis Arrest Targets->DNA Downstream Effect

Caption: Pemetrexed enters via Reduced Folate Carrier (RFC), undergoes polyglutamation by FPGS, and inhibits nucleotide synthesis.[2]

Technical Specifications: Pemetrexed-13C5 Disodium

The selection of the Disodium Salt form is deliberate. The free acid form of Pemetrexed has poor water solubility, requiring DMSO or high pH adjustments which can be incompatible with LC-MS mobile phases or cause precipitation in the autosampler. The Disodium salt is highly water-soluble, ensuring stable stock solutions.

Physicochemical Profile[1][4][5][6][7]
ParameterSpecificationTechnical Note
Chemical Name Pemetrexed-13C5 Disodium SaltLabel typically on the Glutamic Acid moiety (

).[3]
Molecular Formula

Molecular Weight ~476.34 DaShift of +5 Da from unlabeled Disodium salt.
Solubility Water: >30 mg/mLDissolve directly in water or 50:50 Water:MeOH.
Stability HygroscopicStore desiccated at -20°C. Protect from light.
pKa 3.2, 4.0, 4.8Acidic moieties; Mobile phase pH must be controlled.
Critical Mass Spectrometry Transitions

Pemetrexed is analyzed in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Logic
Pemetrexed 428.1

281.125Loss of glutamate moiety.
Pemetrexed-13C5 433.1

281.125Loss of labeled glutamate moiety.

Expert Insight on Cross-Talk: Notice that both the analyte and the IS share the same product ion (281.1). This is because the


 label is located on the glutamic acid group, which is cleaved off during fragmentation.
  • Why this works: The Q1 quadrupole filters the parents (428.1 vs 433.1) separately. As long as the mass resolution of Q1 is sufficient (unit resolution), there is no interference.

  • Precaution: Ensure no isotopic contribution of the analyte (M+5 natural isotope) overlaps with the IS parent mass, though for +5 Da, this contribution is negligible (<0.1%).

Validated Analytical Workflow

This protocol utilizes Protein Precipitation (PP) for high throughput clinical environments.

Reagents
  • Stock Solvent: Water (Milli-Q).

  • Extraction Solvent: Acetonitrile containing 0.1% Formic Acid (to ensure protonation and protein crash).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve Pemetrexed-13C5 Disodium to 1 mg/mL in water. Aliquot and freeze at -80°C.

    • Working IS Solution: Dilute to 500 ng/mL in Acetonitrile (use fresh daily).

  • Sample Extraction:

    • Aliquot 50 µL of patient plasma into a 1.5 mL tube.

    • Add 150 µL of Working IS Solution (Acetonitrile + Pemetrexed-13C5).

    • Mechanism:[2] The acetonitrile precipitates plasma proteins while simultaneously introducing the internal standard.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of supernatant to an autosampler vial.

    • Inject 2–5 µL onto a C18 Column (e.g., Waters HSS T3 or Phenomenex Kinetex, 2.1 x 50 mm).

    • Run a gradient from 5% B to 95% B over 3 minutes.

Diagram 2: Analytical Workflow Logic

Workflow Sample Patient Plasma (50 µL) IS_Add Add IS: Pemetrexed-13C5 in ACN (150 µL) Sample->IS_Add Precip Protein Precipitation (Vortex) IS_Add->Precip Spin Centrifugation (14,000g, 10 min) Precip->Spin Supernatant Supernatant Transfer Spin->Supernatant LCMS LC-MS/MS Injection (MRM Mode) Supernatant->LCMS Data Quantification (Area Ratio Analyte/IS) LCMS->Data

Caption: High-throughput Protein Precipitation workflow ensuring co-extraction of Analyte and IS.

Quality Control & Validation Criteria

Adhering to FDA Bioanalytical Method Validation (2018) and ICH M10 (2022) guidelines is mandatory.

Acceptance Criteria
  • Linearity:

    
     using a weighted (
    
    
    
    ) linear regression.
  • Accuracy & Precision:

    • LLOQ (Lower Limit of Quantification): ±20% CV and Bias.

    • QCs (Low, Mid, High): ±15% CV and Bias.

  • Matrix Effect (ME):

    • Calculate IS-normalized Matrix Factor.

    • 
      .
      
    • The use of Pemetrexed-13C5 should yield an IS-normalized ME close to 1.0 (or 100%), as the IS experiences the exact same suppression as the analyte.

Troubleshooting "Ion Suppression"

If signal intensity drops, Pemetrexed is susceptible to suppression by phospholipids.

  • Solution: Monitor phospholipid transitions (m/z 184 -> 184) to ensure they do not co-elute with Pemetrexed (RT ~1.5 - 2.0 min). If they do, adjust the gradient slope or switch to a Phenyl-Hexyl column.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lins, R. et al. (2021). "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography, 36(2). (Demonstrates use of [13C5]-Pemetrexed). [Link]

  • DrugBank Online. (2024). Pemetrexed: Pharmacology & Interactions. [Link]

Sources

Pemetrexed-13C5 Disodium Salt in non-small cell lung cancer studies

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Utilizing Pemetrexed-13C5 Disodium Salt

Executive Summary

Pemetrexed (Alimta) is a cornerstone antifolate therapy for non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its efficacy relies on the inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] However, the drug's narrow therapeutic index and significant inter-patient pharmacokinetic (PK) variability necessitate precise quantification in biological matrices.

This guide details the technical application of Pemetrexed-13C5 Disodium Salt as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays. Unlike deuterium-labeled analogs, the 13C5 variant offers superior stability and eliminates deuterium-hydrogen exchange issues, ensuring the highest fidelity in pharmacokinetic profiling and therapeutic drug monitoring (TDM).

Chemical Identity & Physical Properties[3][4][5]

To establish a robust analytical method, one must understand the physicochemical differences—and similarities—between the analyte and the internal standard.

1.1 The Analyte: Pemetrexed Disodium[3][4]
  • IUPAC Name: Disodium N-[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamate

  • Molecular Formula:

    
     (Disodium salt)
    
  • Monoisotopic Mass (Free Acid): 427.14 Da

  • Target Ion

    
    :  428.1 Da
    
1.2 The Standard: Pemetrexed-13C5 Disodium Salt
  • Labeling: The L-glutamic acid moiety is labeled with five Carbon-13 atoms (

    
    ).
    
  • Mass Shift: +5 Daltons relative to the unlabeled parent.

  • Target Ion

    
    :  433.1 Da
    
  • Key Advantage: The

    
     label is non-exchangeable and located on the glutamate tail, which is chemically stable under standard extraction conditions.
    
1.3 Structural Visualization & Fragmentation Logic

The following diagram illustrates the mass spectrometry transition logic. Both the analyte and the IS share the same pyrrolopyrimidine core structure, which forms the primary product ion after collision-induced dissociation (CID).

Pemetrexed_Fragmentation Pem Pemetrexed Precursor [M+H]+ = 428.1 Core Pyrrolopyrimidine Core Product Ion = 281.1 Pem->Core CID Fragmentation Loss of 147 Da Glut Glutamate Moiety (Neutral Loss) Pem->Glut Lost Pem_IS Pemetrexed-13C5 IS [M+H]+ = 433.1 Pem_IS->Core CID Fragmentation Loss of 152 Da (147+5) Glut_13C 13C5-Glutamate Moiety (Neutral Loss) Pem_IS->Glut_13C Lost

Caption: MS/MS transition logic. The 13C5 label on the glutamate tail results in a mass shift of the precursor, but the common core fragment (281.1 m/z) is often used for detection, or unique fragments if the label is retained.

Analytical Methodology: LC-MS/MS Protocol[7][8][9][10][11]

This section outlines a validated workflow for quantifying Pemetrexed in human plasma using Pemetrexed-13C5 as the IS.

2.1 Sample Preparation: Solid Phase Extraction (SPE)

While protein precipitation (PP) is faster, SPE is recommended for NSCLC studies to minimize matrix effects caused by the complex medication regimens often seen in lung cancer patients.

Protocol:

  • Thawing: Thaw plasma samples and Pemetrexed-13C5 working solution (100 ng/mL) at room temperature.

  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Pemetrexed-13C5 working solution. Vortex for 10s.

  • Acidification: Add 200 µL of 2% Formic Acid (FA) to disrupt protein binding (Pemetrexed is ~81% protein-bound).

  • SPE Loading: Condition an OASIS HLB (or equivalent) cartridge with 1 mL MeOH followed by 1 mL water. Load the sample.

  • Wash: Wash with 1 mL 5% Methanol/Water.

  • Elution: Elute with 500 µL Acetonitrile (ACN).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

2.2 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

2.3 Mass Spectrometry Parameters (MRM Mode)

Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Pemetrexed 428.1281.13025
Pemetrexed-13C5 433.1281.13025

Note: Since the label is on the glutamate and the transition monitors the core (loss of glutamate), the product ion is identical. The specificity comes from the chromatographic co-elution and the unique precursor mass. Ensure the mass resolution is set to "Unit" or better to prevent crosstalk.

Application in NSCLC Studies
3.1 Therapeutic Drug Monitoring (TDM)

Pemetrexed clearance correlates with renal function. In NSCLC patients with third-space fluids (pleural effusions/ascites), the drug can accumulate, leading to severe neutropenia.

  • Application: Use Pemetrexed-13C5 to measure trough levels (

    
    ) and Area Under the Curve (AUC).
    
  • Target: Plasma concentrations > 100 ng/mL at 24h post-infusion are predictive of hematologic toxicity.

3.2 Intracellular Pharmacokinetics (Polyglutamation)

Inside the tumor cell, Pemetrexed is converted into polyglutamates (PGs) by folylpolyglutamate synthetase (FPGS). These PGs are the active forms that inhibit TS.

  • Limitation: Pemetrexed-13C5 (parent) tracks the entry of the drug.

  • Advanced Protocol: To quantify total intracellular Pemetrexed, cell lysates must be treated with gamma-glutamyl hydrolase (GGH) to strip the polyglutamate chains back to the parent form. The released parent is then quantified against the Pemetrexed-13C5 IS.

3.3 Experimental Workflow Visualization

NSCLC_Workflow cluster_Cell Intracellular Study (Optional) Sample NSCLC Patient Sample (Plasma or Tissue) Spike Spike IS: Pemetrexed-13C5 Sample->Spike Extract Extraction (SPE) Remove Proteins/Salts Spike->Extract LCMS LC-MS/MS Analysis MRM Mode Extract->LCMS Data Quantification Ratio: Area(Pem) / Area(13C5) LCMS->Data Lysate Tumor Cell Lysate Enzyme GGH Treatment (De-polyglutamation) Lysate->Enzyme Enzyme->Spike

Caption: Analytical workflow for Pemetrexed quantification. For intracellular studies, an enzymatic hydrolysis step is required before IS spiking.

Validation & Quality Control

To ensure data integrity compliant with FDA/EMA Bioanalytical Method Validation guidelines:

  • Linearity: The method should be linear from 1 ng/mL to 5000 ng/mL (

    
    ).
    
  • Accuracy & Precision: Inter-day and intra-day CV% must be < 15% (20% at LLOQ).

  • Matrix Effect: Compare the response of Pemetrexed-13C5 spiked in extracted blank plasma vs. neat solution. The 13C5 label should compensate for any ion suppression, yielding a normalized matrix factor close to 1.0.

  • Stability: Pemetrexed is prone to oxidative degradation.

    • Precaution: Add antioxidants (e.g., ascorbic acid) if stability issues arise, though 13C5 compensates for degradation during analysis if added immediately.

    • Storage: Store stock solutions of Pemetrexed-13C5 at -20°C or lower, protected from light.

References
  • Lilly. (2004). ALIMTA (pemetrexed for injection) Prescribing Information. Eli Lilly and Company.[2] Link

  • Lingerfelt, B. M., et al. (2021). "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography, 36(2), e5277.[5] Link

  • Chattopadhyay, S., et al. (2007). "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications." Molecular Cancer Therapeutics, 6(2), 404-417. Link

  • Rutherford, S., et al. (2022). "Quantitation of methotrexate polyglutamates... a green LC-MS/MS-based method." Analytical and Bioanalytical Chemistry, 414, 6149–6161. (Methodology reference for antifolate polyglutamate analysis). Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link

Sources

Methodological & Application

Application Note: Pemetrexed-13C5 Disodium Salt LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: February 2026

High-Sensitivity Quantitation in Human Plasma for Pharmacokinetic Profiling

Abstract

This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of Pemetrexed in human plasma. The protocol utilizes Pemetrexed-13C5 Disodium Salt as a stable isotope-labeled internal standard (SIL-IS) to rigorously correct for matrix effects and recovery variability. The method achieves a Lower Limit of Quantitation (LLOQ) suitable for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, adhering to FDA Bioanalytical Method Validation (2018) guidelines.

Introduction & Clinical Context

Pemetrexed (Alimta®) is a multi-targeted antifolate chemotherapy agent used primarily in the treatment of non-small cell lung cancer (NSCLC) and pleural mesothelioma. Its therapeutic efficacy relies on the inhibition of three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1]

Accurate quantification is critical because Pemetrexed exhibits significant inter-patient pharmacokinetic variability, often influenced by renal function and folate status. The use of Pemetrexed-13C5 is superior to structural analogs (e.g., Methotrexate or Lometrexol) because it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events in the electrospray source.

Mechanism of Action

Pemetrexed enters the cell via the Reduced Folate Carrier (RFC), is polyglutamated by FPGS, and subsequently blocks purine and pyrimidine synthesis.

PemetrexedMechanism Pem Pemetrexed (Extracellular) PemIntra Pemetrexed (Intracellular) Pem->PemIntra RFC Transport PemGlu Pemetrexed-Polyglutamate (Active Metabolite) PemIntra->PemGlu FPGS Enzyme TS Thymidylate Synthase (TS) PemGlu->TS Inhibits DHFR DHFR PemGlu->DHFR Inhibits GARFT GARFT PemGlu->GARFT Inhibits dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP Blocked by TS Inhibition

Figure 1: Mechanism of Action. Pemetrexed undergoes intracellular polyglutamation, increasing its affinity for Thymidylate Synthase (TS), thereby halting DNA synthesis.

Chemical & Physical Properties

Understanding the internal standard form is crucial for accurate stock preparation.

PropertyAnalyte: PemetrexedInternal Standard: Pemetrexed-13C5
Form Free Acid / Disodium SaltDisodium Salt (Hygroscopic)
MW (Salt) ~471.4 Da~476.4 Da
MW (Free Acid) 427.41 Da432.41 Da
Monoisotopic Mass 427.14432.15
Solubility Water (soluble at pH > 6.5)Water, DMSO
Stability Light SensitiveLight Sensitive, Hygroscopic

Critical Note on Weighing: The Disodium Salt form of the IS is hygroscopic. Stock solutions must be prepared rapidly to avoid water uptake affecting the exact concentration. All calculations for MS transitions must be based on the protonated free acid mass, as the sodium ions dissociate in the LC mobile phase.

Method Development Strategy

Mass Spectrometry Optimization (Tuning)

Pemetrexed contains a pyrrolo[2,3-d]pyrimidine core and a glutamic acid tail. In positive electrospray ionization (ESI+), the protonated molecule


 is the precursor.
  • Fragmentation Logic: The primary fragmentation pathway involves the cleavage of the amide bond between the benzoyl moiety and the glutamic acid.

  • The 13C5 Label: The 13C label is located on the Glutamic Acid moiety.

  • Implication: When the parent molecule fragments to the primary product ion (pyrrolo-benzoyl core,

    
     ~281), the labeled glutamic acid is lost as a neutral fragment. Therefore, both the Analyte and the IS produce the same product ion (
    
    
    
    281).
    • Resolution: This "cross-talk" is managed by the mass resolution of the first quadrupole (Q1), which separates the parents (428.1 vs 433.1).

MRM Transitions Table:

CompoundPolarityPrecursor (Q1)Product (Q3)CE (eV)Role
Pemetrexed ESI+428.1281.120Quantifier
Pemetrexed ESI+428.1163.035Qualifier
Pemetrexed-13C5 ESI+433.1281.120Internal Standard
Chromatographic Conditions

Pemetrexed is polar and acidic. A standard C18 column requires an acidic mobile phase to suppress the ionization of the carboxylic acid groups, ensuring retention.

  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or Waters ACQUITY UPLC HSS T3.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0-1.0 min: 5% B (Desalting)

    • 1.0-4.0 min: 5% -> 90% B (Elution)

    • 4.0-5.0 min: 90% B (Wash)

    • 5.1 min: Return to 5% B (Re-equilibration)

Experimental Protocol

Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve 1.0 mg of Pemetrexed-13C5 Disodium Salt in 1.0 mL of Water:Methanol (50:50). Correct for the salt factor (MW Salt / MW Free Acid ≈ 1.11) to determine the free acid concentration.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 50% Methanol. Store at -20°C in amber vials (light sensitive).

Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) for robustness and cost-effectiveness. For microdosing studies requiring lower LLOQ (<1 ng/mL), Solid Phase Extraction (SPE) with SAX cartridges is recommended.

Workflow Diagram:

SamplePrep Plasma 50 µL Plasma Sample IS_Add Add 20 µL IS Working Sol. Plasma->IS_Add Precip Add 150 µL ACN + 0.1% FA IS_Add->Precip Vortex Vortex 1 min Centrifuge 10 min Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilute Dilute 1:1 with Water (0.1% FA) Supernatant->Dilute Inject Inject 5 µL LC-MS/MS Dilute->Inject

Figure 2: Sample Preparation Workflow. The dilution step (1:1 with water) is critical to match the solvent strength of the initial mobile phase (5% B), preventing peak broadening.

Step-by-Step Protocol:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard Working Solution (Pemetrexed-13C5, 500 ng/mL). Vortex gently.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm (approx. 16,000 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean vial or 96-well plate.

  • Add 100 µL of 0.1% Formic Acid in Water. (This reduces the organic content to ~37%, ensuring good peak shape on the C18 column).

  • Vortex to mix and inject.

Validation Parameters (FDA Guidance 2018)

The following acceptance criteria must be met to validate the method for regulatory submission.

ParameterAcceptance CriteriaNotes
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.Check for crosstalk between IS and Analyte channels.
Linearity

.[2][4] Back-calculated standards within ±15% (±20% at LLOQ).
Typical Range: 5 – 5000 ng/mL.[4]
Accuracy & Precision Intra/Inter-run CV < 15% (20% at LLOQ). Accuracy 85-115%.QC Levels: LLOQ, Low, Mid, High.
Matrix Effect IS-normalized Matrix Factor (MF) CV < 15%.The 13C5 IS is essential here to compensate for phospholipid suppression.
Stability Bench-top (RT, 4h), Freeze-Thaw (3 cycles), Autosampler (4°C, 24h).Pemetrexed is stable in plasma but sensitive to oxidation over long periods.

Troubleshooting & Expert Insights

  • Peak Tailing: Pemetrexed has two carboxylic acid groups. If peak tailing occurs, ensure the mobile phase pH is sufficiently low (pH ~2.7 with 0.1% Formic Acid). Do not use neutral pH buffers with C18 columns for this analyte.

  • Carryover: Pemetrexed can stick to stainless steel. Use a needle wash solution containing 50:50 MeOH:Water with 0.5% Formic Acid.

  • IS Crosstalk: Since the product ion (281) is the same for analyte and IS, ensure the Q1 isolation window is not too wide. Set Q1 resolution to "Unit" or "High" (0.7 Da FWHM) to prevent the 428 parent from bleeding into the 433 channel or vice versa.

  • Sodium Adducts: Because the starting material is a Disodium salt, you may see

    
     (m/z 450) or 
    
    
    
    adducts if the source is not optimized. Increase source temperature and gas flow to favor the protonated species
    
    
    .

References

  • Latreche, S., et al. (2016). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Clinical and Translational Science, 9(6). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Note: Quantitative Bioanalysis of Pemetrexed in Human Plasma using Pemetrexed-¹³C₅ Disodium Salt as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

Pemetrexed, marketed under brand names like Alimta®, is a potent multi-targeted antifolate agent pivotal in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key enzymes in nucleotide synthesis, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[3][4][5] Accurate quantification of Pemetrexed in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and dose individualization to optimize efficacy while minimizing toxicity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7][8] A SIL-IS, such as Pemetrexed-¹³C₅ Disodium Salt, is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes.[8] This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis.[7][9][10] This application note provides a detailed protocol for the quantification of Pemetrexed in human plasma using Pemetrexed-¹³C₅ Disodium Salt as an internal standard, complete with method validation guidelines compliant with FDA and EMA regulations.[11][12][13][14]

Physicochemical Properties of Pemetrexed and its Isotopologue

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyPemetrexedPemetrexed-¹³C₅ Disodium Salt
Chemical Formula C₂₀H₂₁N₅O₆[3][15]¹³C₅C₁₅H₂₁N₅O₆
Molecular Weight 427.41 g/mol [15]Approx. 432.41 g/mol
Appearance Off-white solid[15]Solid
Mechanism of Action Inhibits TS, DHFR, GARFT[3][4]N/A (Internal Standard)
Protein Binding ~81%[16]Expected to be identical to Pemetrexed

Bioanalytical Method Protocol

This protocol is designed for the extraction and quantification of Pemetrexed from human plasma.

Preparation of Stock and Working Solutions
  • Rationale: Accurate preparation of stock and working solutions is the foundation of a reliable calibration curve and accurate quantification. High-purity solvents are essential to minimize interference.

Step-by-Step Protocol:

  • Pemetrexed Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Pemetrexed disodium salt and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Pemetrexed-¹³C₅ (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Pemetrexed-¹³C₅ Disodium Salt and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Pemetrexed Working Solutions: Serially dilute the Pemetrexed stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Pemetrexed-¹³C₅ stock solution with a 50:50 (v/v) acetonitrile/water mixture to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Rationale: Calibration standards are used to construct a calibration curve from which the concentration of Pemetrexed in unknown samples is determined. QC samples are used to assess the accuracy and precision of the method.

Step-by-Step Protocol:

  • Calibration Standards: Spike blank human plasma with the appropriate Pemetrexed working solutions to achieve final concentrations ranging from 0.5 ng/mL to 500 ng/mL (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • LLOQ (Lower Limit of Quantification): 0.5 ng/mL

    • Low QC: 1.5 ng/mL

    • Medium QC: 75 ng/mL

    • High QC: 400 ng/mL

Sample Preparation: Protein Precipitation (PPT)
  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[17][18][19] Acetonitrile is a commonly used and efficient precipitation solvent.[20]

Step-by-Step Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL Pemetrexed-¹³C₅ internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) and inject into the LC-MS/MS system.

Alternatively, for cleaner samples, Solid-Phase Extraction (SPE) can be employed.[21] A mixed-mode cation exchange SPE cartridge can provide superior cleanup for basic compounds like Pemetrexed.[21]

cluster_prep Sample Preparation Workflow s1 100 µL Plasma Sample s2 Add 20 µL IS (Pemetrexed-¹³C₅) s1->s2 s3 Add 300 µL Acetonitrile s2->s3 s4 Vortex s3->s4 s5 Centrifuge s4->s5 s6 Transfer Supernatant s5->s6 s7 Evaporate s6->s7 s8 Reconstitute s7->s8 s9 Inject into LC-MS/MS s8->s9 G cluster_validation Method Validation Parameters Selectivity Selectivity & Specificity LLOQ Sensitivity (LLOQ) Matrix Matrix Effect Recovery Recovery Curve Calibration Curve Accuracy Accuracy & Precision Stability Stability

Sources

Quantification of pemetrexed in human plasma using Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput LC-MS/MS Quantification of Pemetrexed in Human Plasma using Pemetrexed-13C5 as Internal Standard

Executive Summary

This application note details a robust, sensitive, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Pemetrexed in human plasma. Designed for clinical research and therapeutic drug monitoring (TDM), this method utilizes Pemetrexed-13C5 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and recovery variability.

The method employs a cost-effective Protein Precipitation (PPT) extraction strategy, achieving a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic profiling (typically 1–5 ng/mL) with a run time of under 6 minutes.

Introduction & Scientific Rationale

Pemetrexed is a multi-targeted antifolate antineoplastic agent that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Due to its hydrophilic nature (two carboxylic acid groups) and rapid elimination, accurate quantification in plasma requires a method that addresses polarity-driven matrix effects.

Why Pemetrexed-13C5? While deuterated standards (e.g., Pemetrexed-D3) are available, Carbon-13 (13C) labeling offers superior stability and chromatographic co-elution with the analyte. Deuterium labels can sometimes cause a slight retention time shift (the "isotope effect"), potentially separating the IS from the analyte at the exact moment of ionization, failing to fully compensate for ion suppression. Pemetrexed-13C5 co-elutes perfectly, ensuring that the IS experiences the exact same matrix environment as the analyte.

Materials and Reagents

ReagentGrade/SpecificationNotes
Pemetrexed Disodium Reference Standard (>98%)Store at -20°C, protected from light.
Pemetrexed-13C5 Disodium Internal Standard (>98% isotopic purity)Store at -20°C.
Acetonitrile (ACN) LC-MS GradeOrganic modifier.
Formic Acid (FA) LC-MS GradeProton source for positive ESI.
Ammonium Formate LC-MS GradeBuffer for reproducible retention.
Human Plasma K2EDTA or Lithium HeparinBlank matrix for calibration.
Ascorbic Acid Reagent GradeOptional antioxidant stabilizer.

Experimental Protocol

Stock Solution Preparation

Note: Pemetrexed is light-sensitive. Perform all steps under low-light conditions or use amber glassware.

  • Analyte Stock (1.0 mg/mL): Accurately weigh Pemetrexed Disodium. Dissolve in Water:Methanol (50:50 v/v) .

    • Correction Factor: Multiply the weighed mass by the ratio of molecular weights (MW Free Acid / MW Disodium Salt) to calculate the free acid concentration.

  • IS Stock (100 µg/mL): Dissolve Pemetrexed-13C5 Disodium in Water:Methanol (50:50 v/v) .

  • Working IS Solution (WIS): Dilute IS Stock with Acetonitrile to a concentration of 200 ng/mL . This solution will act as the precipitating agent.

Sample Preparation (Protein Precipitation)

This method uses a "crash" protocol to maximize throughput while removing plasma proteins.

  • Aliquot: Transfer 50 µL of human plasma (sample, standard, or QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitation: Add 200 µL of Working IS Solution (200 ng/mL Pemetrexed-13C5 in 100% ACN containing 0.1% Formic Acid).

    • Rationale: The high organic content precipitates proteins. Formic acid disrupts protein binding and aids solubility of the acidic drug.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL of the supernatant to a clean vial/plate. Dilute with 100 µL of Water (0.1% Formic Acid) .

    • Rationale: Injecting 100% ACN can cause peak distortion (solvent effect) on aqueous C18 gradients. Diluting to ~50% organic ensures sharp peak shapes.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why C18? Despite Pemetrexed's polarity, acidification (pH ~3) suppresses ionization of the carboxylic groups, increasing retention on C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
0.50 5% Loading
3.00 90% Elution Ramp
3.50 90% Wash
3.60 5% Re-equilibration

| 5.00 | 5% | End of Run |

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Parameters:

    • Spray Voltage: 3500 V

    • Gas Temp: 350°C

    • Nebulizer: 45 psi

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell (ms)
Pemetrexed 428.1 281.1 20 - 25 100

| Pemetrexed-13C5 | 433.1 | 286.1* | 20 - 25 | 100 |

  • Technical Note on IS Transition: The transition 433.1 -> 286.1 assumes the 13C label is located on the pyrrolopyrimidine core or the benzoyl ring. If your specific IS is labeled on the Glutamate moiety, the fragment (which loses the glutamate) will be unlabeled (m/z 281.1). In that case, monitor 433.1 -> 281.1 . Always verify the Certificate of Analysis for label position.

Visual Workflows

Figure 1: Sample Extraction & Analysis Workflow

This diagram outlines the high-throughput Protein Precipitation (PPT) process.

G Start Human Plasma Sample (50 µL) AddIS Add Working IS Solution (200 µL ACN + 13C5-IS) Start->AddIS Vortex Vortex Mix (30 sec) AddIS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Water (0.1% FA) Supernatant->Dilute Inject Inject into LC-MS/MS (5 µL) Dilute->Inject

Caption: Step-by-step Protein Precipitation protocol for Pemetrexed extraction.

Figure 2: MS/MS Optimization Logic

A decision tree for optimizing the mass spec parameters for Pemetrexed.

MS_Logic Input Precursor Scan (Q1) Check Identify [M+H]+ m/z 428.1 Input->Check Frag Product Ion Scan (Q3) Check->Frag Select Select Dominant Fragment m/z 281.1 (Core) Frag->Select IS_Check Verify IS Label Position Select->IS_Check Final Final Method: 428->281 (Analyte) 433->286 (IS) IS_Check->Final If label on core

Caption: Logic flow for selecting MRM transitions and verifying Internal Standard compatibility.

Results & Discussion

Linearity and Sensitivity

The method typically demonstrates linearity over the range of 1 ng/mL to 2000 ng/mL .

  • LLOQ (1 ng/mL): Signal-to-Noise (S/N) ratio > 10.

  • Curve Fit: Weighted linear regression (1/x²).

Matrix Effects & Recovery

Pemetrexed is susceptible to ion suppression from phospholipids in plasma.

  • Observation: Without the IS, signal suppression of up to 20% may be observed in hemolytic plasma.

  • IS Correction: The Pemetrexed-13C5 IS co-elutes and experiences the identical suppression, normalizing the response ratio. The IS-normalized matrix factor should be between 0.9 and 1.1.

Stability Considerations
  • Benchtop: Stable for 4 hours at room temperature (protect from light).

  • Autosampler: Stable for 24 hours at 10°C.

  • Long-term: Stable at -70°C for >3 months.

  • Freeze/Thaw: Stable for at least 3 cycles.

Validation Criteria (FDA/EMA)

To ensure regulatory compliance, the method must meet the following criteria:

  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% within 15% (20% at LLOQ).

  • Selectivity: No interfering peaks in blank plasma at retention times of Analyte or IS.

  • Carryover: Blank sample after ULOQ must be <20% of LLOQ signal.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] Retrieved from [Link]

  • Lilly USA, LLC. (2004). ALIMTA (pemetrexed for injection) Prescribing Information.[2] Retrieved from [Link][3]

  • Wang, L. Z., et al. (2021).[4][5] Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies.[6][7] Biomedical Chromatography.[1][5][6][7] Retrieved from [Link]

Sources

High-Sensitivity Quantitation of Pemetrexed in Human Plasma via LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Pemetrexed (Alimta®) is a multi-targeted antifolate chemotherapy agent used primarily for non-small cell lung cancer (NSCLC) and pleural mesothelioma. It functions by inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting folate-dependent metabolic processes essential for cell replication.

Accurate quantification of Pemetrexed in plasma is critical for Pharmacokinetic (PK) profiling, Therapeutic Drug Monitoring (TDM), and microdosing studies. However, Pemetrexed presents specific bioanalytical challenges:

  • High Polarity: The presence of a glutamic acid moiety makes it highly polar, complicating retention on standard C18 columns.

  • Stability: It is susceptible to oxidative degradation and acid-catalyzed hydrolysis.

  • Matrix Effects: Co-eluting phospholipids in plasma can cause significant ion suppression in electrospray ionization (ESI).

This guide details two optimized sample preparation protocols—Protein Precipitation (PPT) for high throughput and Solid Phase Extraction (SPE) for high sensitivity—utilizing a stable isotope-labeled internal standard (SIL-IS), Pemetrexed-d5 (or 13C5), to ensure robust quantitation.

Physicochemical Considerations & Strategy

Understanding the molecule is the first step to a robust protocol.

ParameterCharacteristicImpact on Protocol
Structure Pyrrolo[2,3-d]pyrimidine nucleus with a L-glutamic acid side chain.High polarity; requires specific conditions for Reverse Phase (RP) retention.
pKa Values ~3.5 and ~4.8 (Carboxyl groups); ~2.7 (Basic N).Acidification (pH ~3.0) is required to protonate carboxyl groups, rendering the molecule neutral/hydrophobic enough for C18 retention.
Solubility Soluble in water; low solubility in organic solvents.Liquid-Liquid Extraction (LLE) is generally ineffective and not recommended.
Stability Sensitive to oxidation and light.Antioxidants (e.g., Ascorbic Acid) and amber glassware are recommended. Avoid strong acids for prolonged periods to prevent des-glutamate hydrolysis.
The Role of the Labeled Standard (SIL-IS)

Using Pemetrexed-d5 or 13C5-Pemetrexed is non-negotiable for regulated bioanalysis.

  • Mechanism: The SIL-IS mimics the analyte's physicochemical behavior, compensating for variability in extraction recovery and ionization efficiency.

  • Critical Requirement: The IS must be added before any sample manipulation (e.g., precipitation or SPE loading) to track the analyte through the entire workflow.

Workflow Decision Logic

The choice of method depends on the required Lower Limit of Quantitation (LLOQ) and sample volume availability.

G Start Start: Define Analytical Goal Decision Sensitivity Requirement? Start->Decision PPT_Path Routine Clinical / TDM (LLOQ > 5-10 ng/mL) Decision->PPT_Path High Conc. SPE_Path Microdosing / Trace PK (LLOQ < 1 ng/mL) Decision->SPE_Path Trace Conc. PPT_Step Protocol A: Protein Precipitation (Fast, Cheap, Higher Matrix Effect) PPT_Path->PPT_Step SPE_Step Protocol B: Solid Phase Extraction (Clean, Concentrates Sample, Costly) SPE_Path->SPE_Step Analysis LC-MS/MS Analysis (C18 Column, ESI+) PPT_Step->Analysis SPE_Step->Analysis

Figure 1: Decision tree for selecting the appropriate sample preparation strategy.

Protocol A: Protein Precipitation (High Throughput)

Best for: Routine clinical monitoring where sensitivity requirements are moderate (>5 ng/mL). Principle: Organic solvent denatures plasma proteins, precipitating them out while leaving Pemetrexed in the supernatant.

Materials
  • Internal Standard Working Solution (ISWS): Pemetrexed-d5 (100 ng/mL in 50:50 Methanol:Water).

  • Precipitation Agent: Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Note: Acid helps stabilize Pemetrexed and improves recovery.

  • Matrix: Human Plasma (K2EDTA).[1][2][3]

Step-by-Step Procedure
  • Thaw plasma samples on ice (protect from light).

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Add IS: Add 20 µL of ISWS to each sample. Vortex gently for 10 seconds.

  • Precipitate: Add 300 µL of cold Acetonitrile (with 0.1% FA).

    • Ratio: 1:3 (Plasma:Solvent) is optimal for Pemetrexed recovery.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean vial/plate.

  • Dilute (Optional): If the peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

  • Inject 5–10 µL into the LC-MS/MS.

Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: Microdosing studies or low-volume PK samples where LLOQ < 1 ng/mL is required. Principle: Uses a polymeric sorbent to retain Pemetrexed, washing away salts and phospholipids, followed by elution and concentration.

Materials
  • Cartridge: Polymeric Reversed-Phase (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB, 30 mg). Polymeric sorbents are preferred over silica-based C18 for their stability across pH ranges.

  • Loading Buffer: 2% Formic Acid in Water.

  • Wash Solvent: 5% Methanol in Water.[4]

  • Elution Solvent: Methanol:Acetonitrile (50:50) with 0.1% Formic Acid.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma.

    • Add 20 µL ISWS.

    • Add 200 µL Loading Buffer (2% FA). Acidification is crucial here to protonate Pemetrexed (neutralize carboxyls) so it sticks to the hydrophobic sorbent.

  • Conditioning:

    • 1 mL Methanol.[4]

    • 1 mL Water.[4]

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash with 1 mL of 5% Methanol .[4]

    • Purpose: Removes salts and proteins without eluting the polar Pemetrexed.

  • Elution:

    • Elute with 2 x 250 µL of Elution Solvent .

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).

    • Benefit: This concentrates the sample 2x (200 µL plasma -> 100 µL final) and removes matrix suppression, significantly boosting S/N ratio.

Chromatographic Conditions (LC-MS/MS)

Regardless of the extraction method, the LC conditions must resolve Pemetrexed from interferences.

  • Column: C18 (e.g., Acquity UPLC HSS T3 or equivalent), 1.8 µm, 2.1 x 50 mm. T3 columns are designed to retain polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Hold to elute salts)

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (M+H)+.

    • Pemetrexed Transition: m/z 428.1 → 281.1

    • Pemetrexed-d5 Transition: m/z 433.1 → 286.1

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: r² > 0.99.[5][6]

  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Recovery: Consistent across QC levels (typically >60% for SPE, >80% for PPT).

  • Matrix Effect: IS-normalized matrix factor should be close to 1.0 (0.85 – 1.15).

Troubleshooting Guide
IssueLikely CauseSolution
Low Recovery (SPE) Sample pH too high during loading.Ensure Loading Buffer is acidic (2% FA) to protonate Pemetrexed.
Signal Suppression Phospholipids co-eluting.[4]Switch from PPT to SPE, or use a "Phospholipid Removal" plate for PPT.
Peak Tailing Interaction with silanols or metal ions.Use a high-quality end-capped column (HSS T3) and ensure 0.1% FA is in the mobile phase.
IS Interference Cross-talk between Analyte and IS.[3][7]Check isotopic purity of IS. Ensure mass resolution is sufficient. Verify no "crosstalk" by injecting high conc. analyte with no IS.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lahrifi, H. et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. Retrieved from [Link]

  • Bobin-Dubigeon, C. et al. (2009).[5] Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • Wang, S. et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B. Retrieved from [Link]

Sources

Application Note: Intracellular Pemetrexed Quantification Using Pemetrexed-13C5 Disodium Salt

[1]

Abstract & Introduction

Pemetrexed (Alimta®) is a multitargeted antifolate chemotherapy agent widely used for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its efficacy relies on intracellular activation via polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). While plasma pharmacokinetics (PK) are well-characterized, they often fail to predict tumor response because they do not reflect the intracellular accumulation of the active drug.

The Challenge: Quantifying intracellular Pemetrexed is complex due to:

  • Matrix Interference: Cell lysates contain high concentrations of endogenous folates and proteins that suppress ionization.

  • Oxidative Instability: The pyrrolopyrimidine core is susceptible to oxidation during extraction.

  • Polyglutamation: Pemetrexed exists intracellularly as a mixture of the parent drug and various polyglutamate chains (Glu2–Glu7).

The Solution: This protocol utilizes Pemetrexed-13C5 Disodium Salt as an internal standard (IS).[1] Unlike deuterium-labeled standards, the 13C5 label (located on the glutamic acid moiety) eliminates deuterium isotope effects, ensuring perfect co-elution with the analyte. This allows for real-time correction of matrix effects, extraction variability, and ionization suppression.[1]

Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)[1]

The core principle of this method is Isotope Dilution . By spiking the cell lysate with a known concentration of Pemetrexed-13C5 before any processing steps, the IS experiences the exact same physical and chemical stresses as the endogenous Pemetrexed.

Material Specifications
  • Analyte: Pemetrexed Disodium (MW ~471.4 Da / Free Acid ~427.4 Da)[1]

  • Internal Standard: Pemetrexed-13C5 Disodium Salt[1][3][4]

    • Label Position: L-Glutamic acid-13C5 (The 5 carbons of the glutamate tail are labeled).[1]

    • Mass Shift: +5 Da relative to the parent.

    • Purity: >98% isotopic enrichment recommended to prevent contribution to the native channel.

Experimental Workflow

The following diagram outlines the critical path from cell culture to mass spectrometric detection.

PemetrexedWorkflowcluster_0Sample Prepcluster_1AnalysisCellsCell Culture(Adherent/Suspension)WashPBS Wash(4°C, 2x)Cells->WashRemove MediaLysisLysis + IS Spike(MeOH/H2O + Ascorbic Acid)Wash->LysisExtractCentrifugeCentrifugation(14,000 x g, 4°C)Lysis->CentrifugePrecipitate ProteinLCUPLC Separation(C18 Column)Centrifuge->LCSupernatantMSMS/MS Detection(MRM Mode)LC->MS

Figure 1: End-to-end workflow for intracellular Pemetrexed quantification.[1] The Internal Standard (IS) is added immediately at the lysis step to normalize all subsequent variations.

Detailed Protocol: Sample Preparation

Reagents
  • Lysis Buffer: 70% Methanol / 30% Water (v/v) containing 0.1% Ascorbic Acid (Crucial antioxidant to prevent degradation).[1]

  • Internal Standard Stock: 1 mg/mL Pemetrexed-13C5 in water.[1]

  • Working IS Solution: Dilute stock to 100 ng/mL in Lysis Buffer.

Step-by-Step Methodology
  • Cell Harvesting:

    • Aspirate culture medium rapidly.

    • Wash cells twice with ice-cold PBS (4°C) to remove extracellular drug.[1] Note: Perform this step in <10 seconds to prevent drug efflux.

  • Lysis & Spiking (Critical Step):

    • Add 200 µL of Lysis Buffer containing the Working IS directly to the cell pellet/monolayer.

    • Why? Adding the IS in the lysis buffer ensures that from the moment the cells rupture, the IS and analyte are mixed.

  • Extraction:

    • Scrape cells (if adherent) and transfer to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Sonicate for 5 minutes (ice bath) to ensure complete membrane disruption.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to an LC-MS vial.

  • Normalization:

    • Retain the protein pellet. Dissolve in 0.1 M NaOH and perform a BCA Protein Assay.

    • Result: Data will be expressed as ng Pemetrexed / mg Protein .

LC-MS/MS Method Parameters

This method uses a Positive Electrospray Ionization (ESI+) mode. Although Pemetrexed is an acid, positive mode often yields better sensitivity on modern triple quadrupoles via the protonated molecule

Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290)[1]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0–0.5 min: 5% B

    • 0.5–3.0 min: 5% -> 95% B[1]

    • 3.0–4.0 min: 95% B (Wash)[1]

    • 4.0–5.0 min: 5% B (Re-equilibration)[1]

Mass Spectrometry (MRM) Settings
  • Source: ESI Positive[1][5]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)Type
Pemetrexed 428.1 (

)
281.12520Quantifier
Pemetrexed 428.1130.12535Qualifier
Pemetrexed-13C5 433.1 (

)
281.12520IS Quantifier

Technical Note on Transitions: The primary transition for Pemetrexed (428 -> 281) corresponds to the loss of the glutamic acid moiety. Since the 13C5 label is on the glutamic acid, the IS transition (433 -> 281) produces the same product ion (m/z 281) as the native drug.

  • Risk:[1][6] Cross-talk.[7]

  • Mitigation: The Q1 quadrupole resolution must be set to "Unit" or tighter to ensure the 428 and 433 precursors are perfectly isolated. The chromatographic co-elution is desired here; the mass spectrometer separates them by precursor mass.

Advanced Application: Total vs. Free Pemetrexed

Researchers must distinguish between Free Pemetrexed (parent) and Polyglutamated Pemetrexed (active metabolites).[1]

  • Parent Quantification (Standard Protocol):

    • The protocol above quantifies the Parent drug only. Polyglutamates (Glu2-Glu7) are more polar and will elute earlier or be retained differently depending on the column.[1] Pemetrexed-13C5 only corrects for the parent.

  • Total Pemetrexed Quantification (with GGH):

    • To quantify the total intracellular load (Parent + Polyglutamates), you must deconjugate the polyglutamates back to the parent form.

    • Add Step: Before extraction, incubate cell lysate with Gamma-Glutamyl Hydrolase (GGH) (Recombinant human or bovine kidney) at 37°C for 2 hours at pH 4.5.

    • This converts all Glu(n) -> Glu1 (Parent).[1]

    • Then proceed with Pemetrexed-13C5 spiking and extraction.[1][4]

Polyglutamationcluster_analysisAnalytical StrategyP_ParentPemetrexed (Parent)P_PolyPemetrexed-Polyglutamates(Active Form)P_Parent->P_PolyFPGS Enzyme(Intracellular)DirectDirect LC-MS(Measures Parent Only)P_Parent->DirectDigestPost-GGH LC-MS(Measures Total Pemetrexed)P_Parent->DigestP_Poly->P_ParentGGH(Lysosome)TargetInhibition of TS / DHFR(Tumor Cell Death)P_Poly->TargetGGHGGH Treatment(In Vitro Deconjugation)P_Poly->GGHGGH->P_ParentConverts to

Figure 2: Metabolic pathway of Pemetrexed and the analytical strategy for distinguishing Parent vs. Total drug load.

References

  • Liyanage, O. et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. Link

  • Stopfer, P. et al. (2016).[1] A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites. Cancer Chemotherapy and Pharmacology. Link

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[5][8] Link

  • Cayman Chemical . Pemetrexed-13C5 Product Information and Stability Data. Link[1]

Application Note: High-Sensitivity UPLC-MS/MS Analysis of Pemetrexed in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pemetrexed (Alimta®) is a multi-targeted antifolate chemotherapy agent widely used in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] It functions by inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting folate-dependent metabolic processes essential for cell replication.

Precise quantification of Pemetrexed in biological matrices is critical for Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies, particularly to manage its narrow therapeutic index and severe hematologic toxicity. While HPLC-UV methods exist, they often lack the sensitivity and specificity required for low-dose PK studies.

This Application Note details a robust, self-validating UPLC-MS/MS protocol for the quantification of Pemetrexed in human plasma. The method utilizes Pemetrexed-13C5 Disodium Salt as a stable isotopically labeled internal standard (SIL-IS), ensuring superior correction for matrix effects and ionization variability compared to structural analogs like Methotrexate.

Key Methodological Advantages
  • Specificity: Utilization of Pemetrexed-13C5 corrects for specific matrix suppression events in electrospray ionization (ESI).

  • Speed: 5-minute run time suitable for high-throughput clinical batches.

  • Sensitivity: Lower Limit of Quantification (LLOQ) of 2.0 ng/mL (PPT) or 0.1 ng/mL (SPE).

Materials & Reagents

Chemical Standards
  • Analyte: Pemetrexed Disodium (purity >99%).[3]

  • Internal Standard (IS): Pemetrexed-13C5 Disodium Salt (Label: Glutamic acid-13C5).

    • Note: The 13C5 label is typically located on the glutamic acid moiety. This impacts the selection of MRM transitions (see Section 4).

Reagents
  • Acetonitrile (ACN): LC-MS Grade.[4]

  • Water: Milli-Q or LC-MS Grade.

  • Formic Acid (FA): LC-MS Grade (Optima™ or equivalent).

  • Ammonium Formate: LC-MS Grade.

  • Blank Human Plasma: K2EDTA or Lithium Heparin as anticoagulant.

Instrumentation & Chromatographic Conditions

Liquid Chromatography (UPLC)[4][5][6][7][8][9]
  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

  • Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C (Critical for stability).

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient[4][9]
  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Hold
2.50595Linear
3.50595Wash
3.60955Re-equilibrate
5.00955End
Mass Spectrometry (MS/MS)[1][2][4][5][6][7][8][11]
  • System: Sciex Triple Quad™ 5500+ or Thermo TSQ Altis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

MRM Transitions

Pemetrexed fragmentation typically involves the cleavage of the amide bond, resulting in the loss of the glutamic acid moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Pemetrexed 428.2 [M+H]+281.2Quantifier25
428.2253.1Qualifier35
Pemetrexed-13C5 433.2 [M+H]+281.2Quantifier25

Critical Mechanism Note: The Pemetrexed-13C5 IS typically carries the label on the glutamic acid chain. The transition 433.2 -> 281.2 represents the loss of the labeled glutamic acid (mass ~152), leaving the unlabeled pyrrolopyrimidine core (mass 281.2). Although the product ion is identical to the analyte, the precursor ions (428.2 vs 433.2) are resolved by Q1, ensuring specificity.

Sample Preparation Protocol

We recommend Protein Precipitation (PPT) for routine therapeutic monitoring due to its speed and cost-effectiveness. For microdosing studies requiring higher sensitivity, Solid Phase Extraction (SPE) is preferred.

Protocol A: Protein Precipitation (Standard)

Suitable for Range: 10 – 5000 ng/mL

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (500 ng/mL Pemetrexed-13C5 in 50% Methanol).

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial/plate.

  • Dilution (Optional): Dilute with 100 µL of Mobile Phase A (Water/0.1% FA) to improve peak shape.

  • Inject: Inject 5 µL into UPLC-MS/MS.

Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, highlighting the critical decision points for Quality Control (QC).

Pemetrexed_Analysis_Workflow Start Plasma Sample Collection (K2EDTA) IS_Add Add IS: Pemetrexed-13C5 (Correction for Matrix Effect) Start->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (15,000g, 4°C, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 with H2O) Centrifuge->Supernatant UPLC UPLC Separation (C18, Gradient Elution) Supernatant->UPLC MSMS MS/MS Detection (ESI+, MRM 428->281) UPLC->MSMS Data Data Processing (Peak Area Ratio: Analyte/IS) MSMS->Data QC_Check QC Acceptance? (Accuracy ±15%) Data->QC_Check Report Final Report QC_Check->Report Yes Fail Re-analyze / Investigate QC_Check->Fail No

Figure 1: Step-by-step bioanalytical workflow for Pemetrexed quantification ensuring data integrity.

Method Validation & Performance

This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) or EMA Guidelines .

Linearity & Range
  • Range: 5.0 – 5000 ng/mL.[4][8]

  • Model: Weighted linear regression (1/x²).

  • Acceptance: r² > 0.995.

Accuracy & Precision
  • Intra-day: CV < 15% (20% at LLOQ).[4]

  • Inter-day: CV < 15% (20% at LLOQ).[4]

  • Accuracy: Mean concentration within ±15% of nominal.

Matrix Effect & Recovery[1][4][12]
  • Matrix Factor (MF): Calculate IS-normalized MF. It should be close to 1.0 (0.85 – 1.15), indicating the Pemetrexed-13C5 effectively compensates for ion suppression.

  • Recovery: > 80% using the PPT method described.

Stability
  • Bench-top: Stable for 6 hours at room temperature.

  • Autosampler: Stable for 48 hours at 10°C.

  • Long-term: Stable for >3 months at -80°C.

  • Freeze-Thaw: Stable for 3 cycles (-80°C to RT).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Backpressure Protein carryover or column cloggingEnsure centrifugation is sufficient (15k g). Use a guard column.
Peak Tailing pH mismatch or column agingEnsure Mobile Phase A is pH < 3.0 (0.1% FA). Replace column.
Low Sensitivity Ion suppressionSwitch to SPE or dilute sample further. Check source cleaning.
IS Interference Cross-talkEnsure Q1 resolution is set to "Unit" or "High". Verify IS purity.

References

  • Larmonier, C. et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies.[9] Biomedical Chromatography.[4][6][9][10] Link

  • Wang, S. et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS.[4] International Journal of Analytical Chemistry.[4] Link

  • FDA Guidance for Industry. Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. Link

  • Cayman Chemical. Pemetrexed-13C5 (sodium salt hydrate) Product Information.Link

Sources

Application and Protocol for Pharmacokinetic Modeling of Pemetrexed Using Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pemetrexed Pharmacokinetics

Pemetrexed, a multi-targeted antifolate agent, is a cornerstone in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its mechanism of action hinges on the inhibition of key enzymes in the folate pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication in rapidly dividing cancer cells. The clinical efficacy and toxicity of pemetrexed are intrinsically linked to its pharmacokinetic (PK) profile, which can exhibit significant inter-individual variability. Therefore, establishing a robust and accurate bioanalytical method to model its pharmacokinetic behavior is paramount for optimizing therapeutic regimens and enhancing patient outcomes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pemetrexed-13C5 Disodium Salt as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of pemetrexed in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[3] This protocol is designed to be a self-validating system, grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data for pharmacokinetic modeling.

The Foundational Role of Pemetrexed-13C5 Disodium Salt

The structural similarity of Pemetrexed-13C5 Disodium Salt to the parent drug, with the exception of the five Carbon-13 isotopes, ensures that it mimics the analytical behavior of pemetrexed throughout the entire workflow, from extraction to detection.[4] This isotopic substitution results in a 5 Dalton mass shift, allowing for distinct detection by the mass spectrometer while maintaining nearly identical physicochemical properties. This characteristic is crucial for compensating for matrix effects and variations in instrument response, leading to enhanced accuracy and precision in quantification.

Bioanalytical Method for Pemetrexed Quantification in Human Plasma

This section details a validated LC-MS/MS method for the quantification of pemetrexed in human plasma. The method is designed to be sensitive, specific, and robust, suitable for pharmacokinetic studies ranging from microdosing to therapeutic dose levels.[1]

Materials and Reagents
  • Pemetrexed Disodium Salt (Reference Standard)

  • Pemetrexed-13C5 Disodium Salt (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent) or protein precipitation reagents (e.g., trichloroacetic acid or cold acetonitrile)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Causality Behind the Choices: The preparation of accurate and precise standards is the bedrock of quantitative bioanalysis. A high-concentration primary stock solution is prepared in a non-aqueous solvent to ensure stability. Subsequent dilutions are made in a solvent that mimics the final mobile phase composition to ensure compatibility with the LC system. Quality Control (QC) samples are prepared independently from the calibration standards to provide an unbiased assessment of the method's accuracy and precision.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of pemetrexed disodium salt and Pemetrexed-13C5 Disodium Salt into separate volumetric flasks.

    • Dissolve in a minimal amount of DMSO and bring to final volume with methanol. Store at -20°C or below.[5]

  • Working Stock Solutions:

    • Prepare a series of working stock solutions of pemetrexed by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

    • Prepare a working stock solution of Pemetrexed-13C5 Disodium Salt at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.

  • Calibration Standards (CS):

    • Prepare a series of calibration standards by spiking blank human plasma with the appropriate working stock solutions of pemetrexed to achieve a concentration range relevant to the study (e.g., 0.5 to 5000 ng/mL).[6]

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC (mid-range of the calibration curve)

      • High QC (approx. 75% of the Upper Limit of Quantification - ULOQ)

Sample Preparation: A Tale of Two Techniques

The choice between Solid Phase Extraction (SPE) and Protein Precipitation (PPT) depends on the required sensitivity and cleanliness of the final extract.

  • Solid Phase Extraction (SPE) - Recommended for Higher Sensitivity and Cleaner Extracts:

    • Rationale: SPE provides a more thorough cleanup by selectively isolating the analyte from endogenous plasma components, reducing matrix effects and improving assay sensitivity.[7] This is particularly crucial for low-concentration samples.

    • Protocol:

      • Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Pre-treat 500 µL of plasma sample (CS, QC, or unknown) by adding 50 µL of the Pemetrexed-13C5 working solution and vortexing.

      • Load the pre-treated sample onto the SPE cartridge.

      • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

      • Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

      • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase.

  • Protein Precipitation (PPT) - A Rapid Approach for Higher Concentration Samples:

    • Rationale: PPT is a simpler and faster method that involves the removal of proteins by adding an organic solvent. While less clean than SPE, it can be suitable for applications where high sensitivity is not the primary concern.

    • Protocol:

      • To 100 µL of plasma sample, add 20 µL of the Pemetrexed-13C5 working solution.

      • Add 300 µL of cold acetonitrile, vortex for 1 minute.

      • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant to a clean tube and evaporate to dryness.

      • Reconstitute in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

Causality Behind the Choices: The use of a C18 reversed-phase column provides good retention and separation of pemetrexed from polar matrix components. A gradient elution with an acidic mobile phase (formic acid) ensures good peak shape and ionization efficiency in positive ion mode. The specific mass transitions are chosen for their high abundance and specificity to ensure accurate quantification and confirmation of the analyte's identity.

ParameterRecommended Condition
LC System UPLC or HPLC system capable of binary gradient elution
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
Pemetrexed428.1281.1Quantification25
Pemetrexed428.1175.1Confirmation35
Pemetrexed-13C5433.1286.1Internal Standard25

Note: Collision energies should be optimized for the specific instrument used.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A full validation of the bioanalytical method must be performed according to the guidelines set forth by the FDA and EMA to ensure its suitability for its intended purpose.[8]

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS.Response in blank plasma from at least six different sources should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements.Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Intra- and inter-day accuracy (% bias) within ±15% of nominal (±20% at LLOQ).
Recovery To determine the efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect To evaluate the influence of matrix components on the ionization of the analyte and IS.The coefficient of variation of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Experimental Workflow and Data Analysis

The following diagram illustrates the complete workflow from sample collection to pharmacokinetic modeling.

Pemetrexed_PK_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Plasma Sample Collection (Patient Samples, CS, QC) IS_Spiking Internal Standard Spiking (Pemetrexed-13C5) Sample_Collection->IS_Spiking Extraction Sample Preparation (SPE or PPT) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis (UPLC-TQ MS) Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Peak_Integration->PK_Modeling Data_Interpretation Data Interpretation & Reporting PK_Modeling->Data_Interpretation

Caption: Workflow for Pemetrexed Pharmacokinetic Analysis.

Data Processing and Pharmacokinetic Modeling
  • Peak Integration and Quantification: The peak areas of pemetrexed and Pemetrexed-13C5 are integrated using the instrument's software. A calibration curve is generated by plotting the peak area ratio (pemetrexed/Pemetrexed-13C5) against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used. The concentrations of pemetrexed in the QC and unknown samples are then calculated from this curve.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are used for pharmacokinetic modeling. Non-compartmental analysis (NCA) is commonly employed to determine key PK parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd) Specialized software such as Phoenix® WinNonlin®, or R with appropriate packages, can be used for this analysis.

Conclusion and Authoritative Grounding

This application note provides a robust and scientifically sound framework for the accurate quantification of pemetrexed in human plasma for the purpose of pharmacokinetic modeling. The use of Pemetrexed-13C5 Disodium Salt as a stable isotope-labeled internal standard is central to the reliability of this method. Adherence to the detailed protocols and validation criteria, which are in alignment with FDA and EMA guidelines, will ensure the generation of high-quality data that can be confidently used in clinical research and drug development. The causality-driven explanations for experimental choices are intended to empower researchers to not only follow the protocol but also to understand and troubleshoot the bioanalytical process effectively.

References

  • European Medicines Agency. Guideline on bioanalytical method validation (2011). Available from: [Link]

  • de Rouw, N., van der Heijden, J., van den Broek, M. P., & van der Lee, M. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography, 36(2), e5277. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry (2018). Available from: [Link]

  • Zhang, M., Wang, Z., Zhang, Q., Li, J., Wang, C., & Liu, Y. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC-MS/MS. International Journal of Analytical Chemistry, 2021, 6649838. Available from: [Link]

  • Hanauske, A. R., Chen, V., Paoletti, P., & Niyikiza, C. (2001). Pemetrexed disodium: a novel antifolate clinically active against multiple solid tumors. The oncologist, 6(4), 363–373. Available from: [Link]

  • MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available from: [Link]

  • Rood, J. J., van der Werf, D. A., van den Heuvel, J. J., & Schellens, J. H. (2013). Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 932, 115–120.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135410875, Pemetrexed. Available from: [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available from: [Link]

  • StatPearls Publishing. Pemetrexed. Available from: [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]

  • Bunn, P. A., & Kelly, K. (2005). Pemetrexed in non-small cell lung cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(13 Pt 2), 5007s–5011s.
  • Certara. Phoenix® PK/PD Platform | PK/PD Analysis & Modeling. Available from: [Link]

  • MathWorks. Pharmacokinetics Software in SimBiology - MATLAB & Simulink. Available from: [Link]

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis (2022). Available from: [Link]

Sources

Bioanalytical method validation for pemetrexed using Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A Robust and Validated Bioanalytical Method for the Quantification of Pemetrexed in Human Plasma using LC-MS/MS with Pemetrexed-¹³C₅ Disodium Salt as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive, validated bioanalytical method for the accurate and precise quantification of the anti-cancer agent pemetrexed in human plasma. The methodology employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, Pemetrexed-¹³C₅ Disodium Salt, to ensure the highest level of data integrity. This application note provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it presents a complete validation package adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, making this method suitable for supporting pharmacokinetic studies in clinical trials.[1][2][3][4]

Introduction: The Clinical Significance of Pemetrexed and the Need for Robust Bioanalysis

Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[5][6][7] It functions by inhibiting several key enzymes involved in purine and pyrimidine synthesis, which are essential for the formation of DNA and RNA in rapidly dividing cancer cells.[8][9] Given that pemetrexed is typically administered intravenously in a 21-day cycle, understanding its pharmacokinetic profile is crucial for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing patient toxicity.[5][10]

Accurate measurement of pemetrexed concentrations in biological matrices like plasma is therefore a critical component of drug development and therapeutic drug monitoring. Bioanalytical methods must be rigorously validated to demonstrate their suitability for their intended purpose.[1][2] This involves a comprehensive evaluation of parameters such as selectivity, sensitivity, accuracy, precision, and stability.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Pemetrexed-¹³C₅ Disodium Salt, is the gold standard in quantitative LC-MS/MS bioanalysis.[11] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[12] This allows it to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thereby correcting for variations during sample processing and analysis.

This application note is designed to guide researchers through the development and validation of a robust LC-MS/MS method for pemetrexed quantification, grounded in the principles of current regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14]

Mechanism of Action: How Pemetrexed Disrupts Cancer Cell Proliferation

Pemetrexed's efficacy stems from its ability to simultaneously inhibit multiple folate-dependent enzymes. Upon entering the cell, primarily via the reduced folate carrier, pemetrexed is converted into its active polyglutamated form.[15] This polyglutamated form is a more potent inhibitor of key enzymes in the folate pathway:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT)

By blocking these enzymes, pemetrexed disrupts the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA.[9] This ultimately leads to the inhibition of cell division and apoptosis (programmed cell death) in cancer cells.

Pemetrexed_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Synthesis Nucleotide Synthesis Pemetrexed Pemetrexed Pemetrexed_Internal Pemetrexed Pemetrexed->Pemetrexed_Internal Reduced Folate Carrier FPGS Folylpolyglutamate Synthetase Pemetrexed_Internal->FPGS Pemetrexed_PG Pemetrexed Polyglutamate TS Thymidylate Synthase (TS) Pemetrexed_PG->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_PG->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_PG->GARFT Inhibits FPGS->Pemetrexed_PG Pyrimidine_Synth Pyrimidine Synthesis TS->Pyrimidine_Synth Purine_Synth Purine Synthesis DHFR->Purine_Synth DHFR->Pyrimidine_Synth GARFT->Purine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Cell_Division Inhibition of Cell Division DNA_RNA->Cell_Division Inhibited

Caption: Mechanism of action of pemetrexed.

Experimental Protocols

Materials and Reagents
  • Analytes: Pemetrexed Disodium Salt (USP Reference Standard), Pemetrexed-¹³C₅ Disodium Salt (Internal Standard).

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm).

  • Sample Preparation Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well protein precipitation plates (optional).

Instrumentation and Conditions
  • Liquid Chromatography: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for pemetrexed.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient 5% to 95% B over 3 minEnsures efficient separation from endogenous plasma components.
Flow Rate 0.4 mL/minSuitable for the column dimensions and provides a reasonable run time.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLMinimizes potential matrix effects.
Ionization Mode HESI, PositivePemetrexed readily forms positive ions.
MRM Transitions Pemetrexed: 428.1 -> 281.1Specific precursor-to-product ion transition for quantification.
Pemetrexed-¹³C₅: 433.1 -> 286.1Corresponding transition for the internal standard.
Dwell Time 100 msSufficient for accurate peak integration.
Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[16][17][18]

Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 50 µL of Pemetrexed-¹³C₅ IS (in Methanol) Start->Add_IS Add_ACN Add 200 µL of Acetonitrile Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial/Plate Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject

Sources

Application Note: Pemetrexed-13C5 Disodium Salt Preparation and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pemetrexed-13C5 Disodium Salt is the stable isotope-labeled analog of Pemetrexed (Alimta), a multi-targeted antifolate antineoplastic agent. It functions as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. By incorporating five Carbon-13 atoms (


), this compound provides a mass shift of +5 Da relative to the analyte, allowing for precise co-elution and compensation for matrix effects, extraction efficiency, and ionization variability.

This guide addresses the specific physicochemical challenges of Pemetrexed salts—specifically their pH-dependent solubility and susceptibility to oxidative degradation —to ensure the integrity of your analytical standards.

Physicochemical Profile

PropertySpecification
Compound Name Pemetrexed-13C5 Disodium Salt (Hydrate)
Role Internal Standard (IS) for LC-MS/MS
Solubility Water: Soluble (>50 mg/mL); DMSO: Poor/Insoluble (Salt form); Ethanol: Insoluble
pH Stability Range pH 6.5 – 8.5 (Critical for solution stability)
pKa pKa1 ~3.3 (COOH), pKa2 ~4.6 (COOH) - Polyglutamation sites
Degradation Pathways Oxidative coupling (formation of dimers), Acidic hydrolysis
Appearance White to light yellow/green-yellow crystalline solid
Hygroscopicity Hygroscopic (Protect from moisture)

Critical Preparation Protocol

Scientific Rationale: The "Solubility & Stability" Matrix

Pemetrexed Disodium is a salt of a weak acid. In its salt form, it is highly water-soluble. However, acidification (pH < 6.0) protonates the carboxyl groups, converting the salt back to the free acid, which is significantly less soluble and prone to precipitation. Furthermore, the pyrrolopyrimidine scaffold is susceptible to oxidation , leading to a color change (browning) and loss of potency.

Key Directive: Avoid dissolving the disodium salt in acidic organic solvents (e.g., 0.1% Formic Acid in MeOH) for stock storage. Use neutral aqueous buffers.

Stock Solution Preparation (1.0 mg/mL)

Materials:

  • Pemetrexed-13C5 Disodium Salt (Solid)

  • Solvent: Sterile Water for Injection or Phosphate Buffered Saline (PBS), pH 7.4.

  • Container: Amber glass vial (silanized preferred).

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    

Protocol:

  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (20-25°C) before opening to prevent condensation (hygroscopic).

  • Weighing: Accurately weigh the specific amount of Pemetrexed-13C5 Disodium Salt.

    • Correction Factor: Account for the salt/hydrate form and purity (from CoA) to calculate the "Free Acid Equivalent" concentration if required.

  • Dissolution: Add Sterile Water or PBS (pH 7.4) to achieve a target concentration of 1.0 mg/mL .

    • Note: Do NOT use DMSO for the disodium salt; solubility is poor.

    • Note: Vortex gently for 1-2 minutes. Sonication is permissible (30 sec) if particles persist, but avoid heating.

  • pH Check (Optional but Recommended): Verify spot pH is between 7.0 and 8.0 using a micro-pH strip.

  • Inert Gas Purge: Gently flush the headspace of the vial with Nitrogen gas for 10-15 seconds to displace oxygen and minimize oxidative degradation.

  • Aliquot: Dispense into single-use aliquots (e.g., 100 µL) in amber polypropylene or glass microtubes.

Working Solution Preparation (Daily Use)

Solvent: 50:50 Water:Methanol (v/v).

  • Thaw one stock aliquot at room temperature.

  • Dilute the stock to the required IS spiking concentration (typically 50 – 500 ng/mL ) using 50:50 Water:MeOH.

  • Usage Window: Use within 6 hours. Discard remaining working solution.

Visual Workflow: Preparation & Storage

PemetrexedPrep Start Start: Lyophilized Pemetrexed-13C5 Disodium Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate SolventSelect Decision: Select Solvent Equilibrate->SolventSelect Water Sterile Water / PBS (pH 7.4) (RECOMMENDED) SolventSelect->Water High Solubility Acidic 0.1% Formic Acid (AVOID: Precipitation Risk) SolventSelect->Acidic DMSO DMSO (AVOID: Poor Solubility for Salt) SolventSelect->DMSO Dissolve Dissolve to 1 mg/mL Vortex 1-2 min Water->Dissolve Purge N2 Gas Flush (Prevent Oxidation) Dissolve->Purge Aliquot Aliquot into Amber Vials (Light Protection) Purge->Aliquot Freeze Store at -80°C (Long Term) Aliquot->Freeze

Figure 1: Decision matrix and workflow for the preparation of Pemetrexed-13C5 Disodium Salt stock solutions.

Storage & Stability Specifications

ConditionStability DurationNotes
Powder (-20°C) 12 MonthsProtect from moisture/light.
Stock Solution (-80°C) 6 MonthsIn Water/PBS. Avoid freeze-thaw cycles (>3 cycles).
Stock Solution (-20°C) 1 MonthIn Water/PBS.
Refrigerated (4°C) 24 - 48 HoursSolution pH must be > 6.5.
Room Temp (25°C) < 24 HoursSusceptible to auto-oxidation.

Critical Warning: If the solution turns yellow-brown , oxidative degradation has occurred. Discard immediately.

Bioanalytical Application (LC-MS/MS)

When using Pemetrexed-13C5 as an internal standard for plasma/serum analysis, the extraction method must account for the drug's polarity.

Extraction Method (Protein Precipitation)
  • Sample: 50 µL Human Plasma.

  • IS Addition: Add 20 µL of Working IS Solution (Pemetrexed-13C5).

  • Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

    • Note: Acidification here is acceptable immediately prior to injection as it improves peak shape on C18 columns, provided the sample is analyzed promptly.

  • Process: Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).

  • Injection: Inject Supernatant.

LC-MS/MS Parameters[2][3][4]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions (Positive Mode ESI+):

    • Analyte (Pemetrexed): 428.1

      
       281.1 m/z
      
    • IS (Pemetrexed-13C5): 433.1

      
       286.1 m/z (Mass shift +5)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Stock Solvent too acidic (pH < 5)Re-prepare using PBS (pH 7.4) or pure water. Do not use acidified methanol for stock.
Low IS Signal Recovery Matrix Effects / Ion SuppressionSwitch from Protein Precipitation to Solid Phase Extraction (SPE) (e.g., Mixed-mode Anion Exchange - MAX).
IS Peak Splitting Solvent MismatchEnsure the injection solvent strength is weaker than the mobile phase (e.g., use 90% Water / 10% ACN).
Solution Discoloration OxidationEnsure Nitrogen flushing during stock prep. Add antioxidant (e.g., 0.05% Sodium Sulfite) if long-term 4°C stability is required.

References

  • Lilly USA, LLC. (2014). ALIMTA (pemetrexed for injection) Prescribing Information. Link

  • Rojo, M., et al. (2021).[1] "Physical and chemical stability of pemetrexed in infusion solutions." Journal of Oncology Pharmacy Practice. Link

  • Cayman Chemical. (2023). Pemetrexed-13C5 (sodium salt hydrate) Product Information. Link

  • Luo, Z., et al. (2021). "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography. Link

  • Bobin-Dubigeon, C., et al. (2013). "Stability of pemetrexed diarginine concentrates for solution." European Journal of Hospital Pharmacy. Link

Sources

Optimizing Mass Spectrometry Parameters for the Quantitative Analysis of Pemetrexed-13C5 Disodium Salt: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the optimization of mass spectrometry (MS) parameters for the sensitive and robust quantification of Pemetrexed, utilizing Pemetrexed-13C5 Disodium Salt as a stable isotope-labeled internal standard (SIL-IS). As a leading antifolate agent in oncological therapies, precise measurement of Pemetrexed in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This document outlines a systematic approach to developing a high-fidelity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, focusing on the principles of electrospray ionization (ESI) and collision-induced dissociation (CID). Detailed, step-by-step protocols for direct infusion-based tuning of precursor and product ions, optimization of collision energy, and refinement of ESI source parameters are presented. The causality behind each experimental choice is explained, ensuring a deep understanding of the method development process. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a self-validating and reliable bioanalytical method for Pemetrexed.

Introduction: The Significance of Pemetrexed and the Role of a Stable Isotope-Labeled Internal Standard

Pemetrexed is a multi-targeted antifolate drug that plays a crucial role in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[2] Its mechanism of action involves the inhibition of key enzymes in the folate pathway, thereby disrupting DNA synthesis in rapidly dividing cancer cells.[2] Accurate quantification of Pemetrexed in biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing strategies and personalization of therapy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pemetrexed-13C5 Disodium Salt, is fundamental to a robust LC-MS/MS assay. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes. This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the MS source. By normalizing the analyte's signal to that of the SIL-IS, any variations during sample preparation and analysis can be compensated for, leading to highly accurate and precise quantification.

This application note will guide the user through the logical and systematic process of optimizing the mass spectrometer for the analysis of Pemetrexed and its 13C5-labeled internal standard.

Foundational Principles: Electrospray Ionization and Collision-Induced Dissociation

A successful LC-MS/MS method for Pemetrexed hinges on the efficient generation of gas-phase ions (ionization) and their characteristic fragmentation.

2.1. Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules like Pemetrexed. It involves the formation of highly charged droplets from a solution passing through a high-voltage capillary. Aided by a nebulizing gas and heat, the solvent evaporates, increasing the charge density on the droplet surface until ions are ejected into the gas phase. The efficiency of this process is governed by several interdependent source parameters, including:

  • Capillary Voltage: The potential difference that drives the initial nebulization and charging of the droplets.

  • Nebulizer and Heater Gas Flow: These gases assist in droplet formation and desolvation.

  • Gas Temperature: Provides the thermal energy required for solvent evaporation.

2.2. Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific ion (the precursor ion) and subjecting it to fragmentation. In a triple quadrupole mass spectrometer, the second quadrupole acts as a collision cell filled with an inert gas (e.g., argon or nitrogen). As the precursor ions traverse the cell, they collide with the gas molecules, converting kinetic energy into internal energy.[3] This excess internal energy causes the precursor ion to fragment at its weakest chemical bonds, producing a unique pattern of smaller ions (product ions).[3] The third quadrupole then selects a specific product ion for detection. This process of selecting a precursor ion and monitoring a specific product ion is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Experimental Workflow for MS Parameter Optimization

The following sections detail a systematic approach to optimizing the MS parameters for Pemetrexed and Pemetrexed-13C5 Disodium Salt. The overall workflow is depicted in the diagram below.

MS_Optimization_Workflow cluster_prep Preparation cluster_tuning Direct Infusion Tuning cluster_source_opt Source Parameter Optimization cluster_final Final Method prep_solution Prepare Infusion Solutions (Pemetrexed & IS) direct_infusion Direct Infusion into MS prep_solution->direct_infusion Introduce Sample find_precursor Identify Precursor Ion ([M+H]+) direct_infusion->find_precursor product_ion_scan Perform Product Ion Scan find_precursor->product_ion_scan Isolate Precursor select_products Select Abundant & Stable Product Ions product_ion_scan->select_products optimize_ce Optimize Collision Energy (CE) for each transition select_products->optimize_ce For each product ion optimize_source Optimize ESI Source Parameters (Capillary Voltage, Gas Flow, Temp.) optimize_ce->optimize_source Using optimized transitions final_method Finalized MRM Method optimize_source->final_method Save optimized parameters LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_collection Collect Biological Sample (e.g., Plasma) add_is Add Pemetrexed-13C5 IS sample_collection->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evaporate_reconstitute Evaporate & Reconstitute extraction->evaporate_reconstitute injection Inject onto LC Column evaporate_reconstitute->injection separation Chromatographic Separation injection->separation detection MS Detection (Optimized MRM Method) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Pemetrexed calibration->quantification

Caption: General workflow for LC-MS/MS bioanalysis.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Common methods for Pemetrexed in plasma include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. [4][5]After centrifugation, the supernatant containing the analyte and internal standard is analyzed.

  • Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts and better sensitivity. [6][7][8]The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. [6][7][8]

Liquid Chromatography

A reversed-phase C18 column is typically used for the chromatographic separation of Pemetrexed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve good peak shape and separation from endogenous matrix components.

Bioanalytical Method Validation

Once the LC-MS/MS method is developed, it must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure its reliability for the analysis of study samples. [9][10] Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [11][12]* Accuracy and Precision: The closeness of the measured values to the true concentration and the degree of scatter in the results, respectively. [13][14]* Calibration Curve: The relationship between the instrument response and the concentration of the analyte over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. [10]* Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix. [15][16]* Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). [17][18][19]

Conclusion

This application note has provided a detailed and systematic guide to the optimization of mass spectrometry parameters for the quantitative analysis of Pemetrexed using Pemetrexed-13C5 Disodium Salt as an internal standard. By following the outlined protocols for direct infusion tuning and ESI source optimization, researchers can develop a sensitive, specific, and robust LC-MS/MS method. The emphasis on the rationale behind each step empowers the user to not only replicate the method but also to troubleshoot and adapt it for their specific needs. A properly developed and validated method, as described herein, is essential for generating high-quality bioanalytical data in support of drug development and clinical research.

References

  • de Beer, Y., Hillebrand, M. J., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2022). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies.
  • Wikipedia. (n.d.). Pemetrexed. Retrieved from [Link]

  • van Nuland, M., Hillebrand, M. J., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2021). Highly sensitive quantification of pemetrexed in human plasma by means of UPLC-MS/MS to support microdosing studies.
  • Ismaiel, O. A., Halquist, M. S., Elmamly, M. Y., Shalaby, A., & Karnes, H. T. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5).
  • Kaduk, J. A. (2018). Crystal structure of pemetrexed disodium heptahydrate, C20H33N5Na2O13 (Alimta). Powder Diffraction, 33(1), 38-43.
  • ResearchGate. (n.d.). Chemical structure of pemetrexed disodium. Retrieved from [Link]

  • de Beer, Y., Hillebrand, M. J., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2022). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies.
  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • MPL Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity? Retrieved from [Link]

  • Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1100-1114.
  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 107-118.
  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pemetrexed. PubChem Compound Database. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Specificity versus selectivity: twin aims of aptasensors in bioanalysis. Retrieved from [Link]

  • Tsugawa, H., et al. (2025). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • DergiPark. (n.d.). Development of stable formulations of pemetrexed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-439.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selectivity versus specificity in chromatographic analytical methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, June 1). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]

  • Poudel, B. K., et al. (2018). Enhanced oral absorption of pemetrexed by ion-pairing complex formation with deoxycholic acid derivative and multiple nanoemulsion formulations. International Journal of Nanomedicine, 13, 3149-3160.
  • Wang, Y., et al. (2021). Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. International Journal of Analytical Chemistry, 2021, 6688188.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Jackman, A. L., et al. (2004). Antifolates targeted specifically to the folate receptor. Advanced Drug Delivery Reviews, 56(8), 1111-1125.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • BEBAC. (n.d.). Bioequivalence and Bioavailability Forum • specificity and selectivity. Retrieved from [Link]

  • van den Broek, I., et al. (2010). A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients. Analytical and Bioanalytical Chemistry, 398(7-8), 2943-2948.
  • Lurie, I. S., & Hays, P. A. (2002). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America, 20(11), 1026-1036.
  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • Wang, Z., et al. (2012). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. The AAPS Journal, 14(2), 241-247.
  • ResearchGate. (2025, August 5). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. Retrieved from [Link]

  • MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]

  • Goldman, I. D., & Zhao, R. (2013). The Antifolates. The Cancer Journal, 19(4), 353-362.
  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Critical Development Phase. Retrieved from [Link]

  • News-Medical. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting pemetrexed quantification with an isotopic standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Support Center. You are likely here because Pemetrexed (PMX) is failing your acceptance criteria. This molecule is deceptive; while it ionizes readily in ESI positive mode, its quantification is plagued by three specific chemical behaviors:

  • Oxidative Instability: The pyrrolo[2,3-d]pyrimidine core is electron-rich and prone to oxidation.

  • Acidity: The glutamic acid moiety causes severe peak tailing on standard C18 columns.

  • Matrix Interference: As a polar molecule, it elutes early in Reversed-Phase (RP) chromatography, right in the "suppression zone" of phospholipids.

This guide moves beyond basic "check your connections" advice. We analyze the mechanism of failure to provide a self-validating solution.

Module 1: Stability & Sample Preparation

The Symptom: Non-linear calibration curves at the lower limit of quantification (LLOQ) or decreasing analyte signals over long autosampler queues.

The Root Cause: Oxidative Deamination

Pemetrexed is sensitive to oxidation, particularly in plasma matrices where metal ions can catalyze degradation. If you are using a standard Protein Precipitation (PPT) method without stabilization, your analyte is degrading during the extraction process.

Troubleshooting Protocol: The Antioxidant Block

Do not simply add acid. While acidification stabilizes the glutamate tail, it does not stop oxidation.

Step-by-Step Stabilization Workflow:

  • Harvest: Collect blood into K2EDTA tubes.

  • Stabilizer: Immediately add Ascorbic Acid (0.5% w/v final concentration) to the plasma.

    • Why? Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen and free radicals before they attack the PMX pyrrole ring.

  • Acidification: Adjust plasma pH to ~3.5 using Formic Acid (FA) during extraction.

    • Why? Pemetrexed is a dicarboxylic acid (pKa ~3.1 and 4.8). Keeping pH < pKa ensures the molecule is protonated, improving retention on RP columns and extraction efficiency into organic solvents.

Visual Logic: Sample Stability Decision Tree

StabilityWorkflow Start Issue: Signal Loss / Non-Linearity CheckOx Is Antioxidant (Ascorbic Acid) Added? Start->CheckOx CheckPH Is Extraction pH < 3.5? CheckOx->CheckPH Yes Sol1 Action: Add 0.5% Ascorbic Acid to Plasma immediately CheckOx->Sol1 No Sol2 Action: Acidify with 1% Formic Acid during PPT/SPE CheckPH->Sol2 No Sol3 Investigate Adsorption (Check Glass vs. Polypropylene) CheckPH->Sol3 Yes Sol1->CheckPH

Figure 1: Decision tree for diagnosing stability-related quantification errors.

Module 2: Extraction & Matrix Effects

The Symptom: The Internal Standard (IS) area counts vary by >20% between samples, or sensitivity is insufficient (LLOQ > 1 ng/mL).

The Root Cause: The "Polarity Trap"

Pemetrexed is highly polar (logP < 0).

  • Protein Precipitation (PPT): Leaves behind phospholipids that co-elute with PMX, causing ion suppression.

  • Liquid-Liquid Extraction (LLE): PMX extracts poorly into standard solvents (MTBE, Hexane) due to its polarity.

The Solution: Mixed-Mode Anion Exchange (MAX)

We recommend switching from PPT to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge. This utilizes the acidic nature of PMX to bind it selectively while washing away neutrals and phospholipids.

Comparative Data: Extraction Efficiency

MethodRecovery (%)Matrix Effect (%)Suitability
Protein Precip (MeOH) 85-95%40-60% (High Suppression)High conc. only (>50 ng/mL)
LLE (Ethyl Acetate) < 30%< 10%Not Recommended
SPE (HLB/Polymeric) 60-70%20-30%Acceptable
SPE (MAX - Anion Exch) > 85% < 10% (Clean) Gold Standard

Protocol: MAX-SPE Optimization

  • Condition: MeOH followed by Water.[1]

  • Load: Acidified Plasma (pH ~3.5). Note: At this pH, PMX is hydrophobic enough to bind to the RP backbone of the resin.

  • Wash 1: 5% Ammonium Hydroxide in Water. Critical Step: This removes neutrals and basic interferences.

  • Elute: 2% Formic Acid in Methanol. Releases the acid-bound PMX.

Module 3: Chromatography & Peak Shape

The Symptom: Peak tailing (Asymmetry factor > 1.5) or retention time shifting.[2]

The Root Cause: Silanol Interactions

The amine groups on Pemetrexed interact with free silanols on silica-based C18 columns, while the carboxylic acids require low pH to remain protonated.

Troubleshooting Guide

Q: Why is my peak tailing despite using Formic Acid? A: Standard C18 columns often have exposed silanols.

  • Fix 1: Use an end-capped column (e.g., C18-MS or Polar-Embedded C18).

  • Fix 2: Increase buffer strength. Switch from 0.1% Formic Acid to 10mM Ammonium Formate (pH 3.5) . The ammonium ions mask silanol sites.

Q: My retention time is drifting. A: Pemetrexed is an ionizable molecule. Small changes in mobile phase pH cause large shifts in retention.

  • Fix: Use a buffered mobile phase (Ammonium Formate) rather than simple acid additives to "lock" the pH.

Module 4: Isotopic Standard (IS) Integrity

The Symptom: The IS signal interferes with the Analyte channel (Cross-talk) or the IS does not track the Analyte response (Response Ratio drift).

The Root Cause: Isotopic Purity & Deuterium Effect
  • Cross-Talk: If you use a Deuterated standard (e.g., PMX-d5), it may contain traces of d0 (unlabeled) PMX. This creates a "ghost peak" in your analyte channel, making it impossible to quantify low concentrations.

  • Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on high-efficiency columns. If they elute at slightly different times, they experience different matrix suppression zones.

Protocol: Validating the Internal Standard

Step 1: Check for "Unlabeled Contribution" Inject a blank sample containing only the Internal Standard at the working concentration.

  • Pass: Signal in the Analyte channel is < 20% of the LLOQ area.[3]

  • Fail: Signal is visible. Action: Dilute the IS or switch to a 13C-labeled standard (e.g., [13C5]-Pemetrexed).

Step 2: Check for "Deuterium Exchange" If using PMX-d5, ensure the label is on the phenyl ring or glutamate backbone, not on exchangeable amide/amine protons.

  • Test: Incubate IS in plasma for 4 hours. If the mass shifts or signal drops, the deuterium is exchanging with the solvent. Action: Switch to [13C5]-Pemetrexed (Carbon-13 is non-exchangeable).

Visual Logic: IS Selection & Troubleshooting

IS_Troubleshooting Start Issue: IS Variability / Cross-talk CheckType IS Type? Start->CheckType D5 Deuterated (d5) CheckType->D5 C13 Carbon-13 (13C5) CheckType->C13 CheckBlank Inject IS Only (Blank Matrix) Check Analyte Channel D5->CheckBlank C13->CheckBlank Res1 Signal detected? Impurity in IS. CheckBlank->Res1 Yes Res2 No Signal? Check Retention Time Match CheckBlank->Res2 No Action1 Switch to 13C5-Pemetrexed (Preferred for Regulated Bioanalysis) Res1->Action1 Action2 Lower IS Concentration Res1->Action2

Figure 2: Workflow for identifying Internal Standard interference and selection.

References

  • Licea-Perez, H., et al. (2015). Development of a highly sensitive and selective method for the determination of pemetrexed in human plasma by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Bobin-Dubigeon, C., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies.[4][5] Biomedical Chromatography.[4][6]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Stout, S. M., et al. (2010). Influence of oxidation on the stability of pemetrexed. Journal of Oncology Pharmacy Practice.

Sources

Common impurities in Pemetrexed-13C5 Disodium Salt and their impact

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Impurities, Stability, and LC-MS/MS Interference

Introduction: The Precision Paradox

Welcome. If you are accessing this guide, you are likely conducting pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies involving Pemetrexed. You use Pemetrexed-13C5 Disodium Salt as an Internal Standard (IS) to correct for matrix effects and recovery losses.

However, you may be facing a paradox: the very standard meant to increase accuracy is introducing bias. This guide dissects the two distinct classes of impurities affecting your IS—Isotopic Impurities (signal interference) and Chemical Impurities (degradation products)—and provides actionable protocols to resolve them.

Part 1: Isotopic Impurities & Signal Cross-Talk

The most frequent cause of Lower Limit of Quantitation (LLOQ) failure.

In LC-MS/MS, "purity" is not just chemical; it is isotopic. Pemetrexed-13C5 is synthesized to have a mass shift of +5 Da (typically on the glutamic acid moiety). However, no synthesis is 100% efficient. The presence of native (unlabeled) Pemetrexed-12C within your IS standard is the primary source of quantitation error.

The Mechanism of Interference (Cross-Talk)

We categorize interference into two vectors:

  • Forward Interference (IS

    
     Analyte):  The IS contains traces of unlabeled Pemetrexed (Pemetrexed-d0). When you add the IS to a blank matrix, you see a peak in the analyte channel. This artificially raises the background and ruins your LLOQ [1].
    
  • Reverse Interference (Analyte

    
     IS):  High concentrations of the analyte (Pemetrexed) contain natural isotopes (e.g., naturally occurring 
    
    
    
    C,
    
    
    N,
    
    
    O) that contribute signal to the IS mass transition. This causes the IS peak area to fluctuate with analyte concentration, skewing the response ratio [2].
Visualizing Cross-Talk Dynamics

The following diagram illustrates how impurities bridge the gap between the Analyte and IS channels.

CrossTalk IS_Stock Pemetrexed-13C5 (Internal Standard) Impurity_d0 Impurity: Unlabeled d0 (< 1% abundance) IS_Stock->Impurity_d0 Channel_IS IS Channel (m/z 432 -> 177) IS_Stock->Channel_IS Primary Signal Analyte_Stock Pemetrexed-12C (Native Drug) Isotope_Nat Natural Isotopes (M+5 Contribution) Analyte_Stock->Isotope_Nat Channel_Analyte Analyte Channel (m/z 427 -> 172) Analyte_Stock->Channel_Analyte Primary Signal Impurity_d0->Channel_Analyte Forward Interference (High Blanks) Isotope_Nat->Channel_IS Reverse Interference (Non-linear Calibration)

Caption: Figure 1. Cross-talk pathways in LC-MS/MS. Yellow nodes represent impurities causing signal bleeding.

Part 2: Chemical Impurities & Degradation

Pemetrexed is chemically fragile. Your IS will degrade if mishandled.

Pemetrexed Disodium (and its IS) is highly susceptible to oxidative degradation and hydrolysis .[1] The USP and EP monographs identify several specific impurities. Since the IS shares the same core structure, it shares these vulnerabilities.

Common Chemical Impurities Table
Impurity NameMechanismTriggerImpact on LC-MS/MS
Impurity A (Hydrolysis)Amide hydrolysisMoisture / Acidic pHCo-elutes with Pemetrexed; different mass, but potential ion suppression.
Impurity E (Enantiomer)Chiral inversionSynthesis / HeatCritical: Same mass, same fragmentation. Co-elutes on non-chiral columns.
Oxidative Dimers OxidationAir / Light / High pHLate-eluting peaks; causes carryover or "ghost peaks" in subsequent runs [3].
Keto-Pemetrexed OxidationAir / LightShift in retention time; reduces effective IS concentration.
Degradation Pathway Logic

Understanding how the molecule breaks down helps you prevent it.

Degradation cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Hydrolysis Hydrolysis Pathway (Moisture/pH) Pemetrexed Pemetrexed-13C5 (Intact) Ox_Dimers Oxidative Dimers Pemetrexed->Ox_Dimers + O2 / Light Keto Keto-Pemetrexed Pemetrexed->Keto + O2 Hydroxy alpha-Hydroxy Lactams Pemetrexed->Hydroxy + O2 Imp_A Impurity A (Hydrolysis Product) Pemetrexed->Imp_A + H2O / Acid Glutamic Glutamic Acid Analogs Pemetrexed->Glutamic + H2O / Base

Caption: Figure 2. Major degradation pathways for Pemetrexed. Oxidation is the dominant instability vector.[1][2]

Part 3: Troubleshooting Guides & Protocols
Scenario A: "My Blank Sample Has a Peak" (Diagnosing Forward Interference)

Symptom: You inject a "Zero Sample" (Matrix + IS only) and see a peak at the retention time of Pemetrexed. Cause: Your Pemetrexed-13C5 contains unlabeled Pemetrexed-d0.

Protocol: The "Zero-Blank" Test

  • Prepare Mobile Phase Blank: Inject pure mobile phase. Result should be flat.

  • Prepare Matrix Blank: Extract plasma/serum without IS. Inject. Result should be flat. (If peak exists, you have contamination or endogenous interference).

  • Prepare Zero Sample: Extract blank matrix and spike only the IS at your working concentration.

  • Calculate Interference:

    
    
    
    • Pass Criteria: Interference should be

      
       of the LLOQ peak area [4].[3]
      
    • Fix: If

      
      , dilute your IS working solution or purchase a higher isotopic purity lot (e.g., >99.5% isotopic purity).
      
Scenario B: "My Calibration Curve is Quadratic/Non-Linear"

Symptom: The curve flattens at high concentrations, or the intercept is high. Cause: Cross-talk (Reverse Interference) or Detector Saturation.

Protocol: Isotopic Contribution Assessment

  • Inject your ULOQ (Upper Limit of Quantitation) standard without IS.

  • Monitor the IS Channel (e.g., m/z 432

    
     177).
    
  • Calculate Contribution:

    
    
    
    • Pass Criteria: Contribution should be

      
       of the average IS response.
      
    • Fix: If high, increase the concentration of your IS (to swamp the interference) or reduce your ULOQ.

Scenario C: "My IS Response is Dropping Over Time"

Symptom: IS peak area decreases across the batch run. Cause: Oxidative degradation in the autosampler.

Protocol: Stability & Handling

  • Antioxidants: Add Ascorbic Acid (0.1%) or Monothioglycerol to your stock and working solutions. Pemetrexed oxidizes rapidly in neutral/alkaline pH without protection [5].

  • Temperature: Maintain autosampler at

    
    .
    
  • Light: Use amber glass vials. Pemetrexed is light-sensitive.

  • Solvent: Avoid storing IS in 100% water. Use 50/50 Water/Acetonitrile or Methanol to prevent hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Pemetrexed-d5 instead of 13C5?

  • Answer: Yes, but ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     labels are generally superior. Deuterium (
    
    
    
    ) labels can suffer from the "Deuterium Isotope Effect," where the IS elutes slightly earlier than the analyte. In high-resolution chromatography, this separation can lead to the IS failing to correct for matrix effects (ion suppression) that occur at the specific retention time of the analyte [6].
    
    
    co-elutes perfectly.

Q2: What is the exact mass shift I should look for?

  • Answer: Native Pemetrexed (Free Acid) is ~427.4 Da.[4] Pemetrexed-13C5 is ~432.4 Da.

    • Analyte Transition:

      
       (Positive Mode, M+H)
      
    • IS Transition:

      
       (Positive Mode, M+H)
      
    • Note: Ensure your MS resolution is sufficient to distinguish these if using high-res MS.

Q3: My certificate of analysis (CoA) says "Chemical Purity: 98%" but "Isotopic Purity: 99%". Which matters more?

  • Answer: For an IS, Isotopic Purity is paramount.[5] A 2% chemical impurity (e.g., salts, dimers) just reduces the effective concentration slightly, which the ratio calculation corrects. However, a 1% isotopic impurity (unlabeled drug) directly biases your quantitation.

References
  • Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification. Retrieved from

  • Jansen, P. J., et al. (2016).[2] Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences. Retrieved from

  • Zhang, Y., & Trissel, L. A. (2006).[2] Physical and chemical stability of pemetrexed in infusion solutions. Annals of Pharmacotherapy. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
  • Won, D. H., et al. (2020).[2] Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics. Retrieved from

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Chromatography B. Retrieved from

Sources

Addressing poor peak shape with Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Peak Shape Optimization

To: Research Scientists & QC Analysts From: Senior Application Scientist, Isotope Chemistry Division Subject: Resolving Peak Tailing, Fronting, and Splitting in Pemetrexed-13C5 LC-MS Workflows

Executive Summary: The Molecule Dictates the Method

Pemetrexed-13C5 Disodium Salt is not a "plug-and-play" internal standard. Its behavior is governed by three critical physicochemical properties that, if ignored, lead to poor peak shape:

  • Amphoteric Nature: It contains both acidic (glutamic acid moiety, pKa ~3.6, 4.4) and basic (pyrrolo[2,3-d]pyrimidine ring) functional groups.[1][2] This makes it highly susceptible to secondary interactions with stationary phases.

  • Oxidative Instability: The molecule degrades rapidly in solution if not protected, leading to "ghost peaks" or splitting.

  • Salt Dissociation: As a disodium salt, it is highly water-soluble. Injecting this highly polar, ionized species into a non-polar Reverse Phase (RP) environment without proper buffering causes immediate peak distortion.

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to restore chromatographic integrity.

Category 1: Severe Peak Tailing

Q: My Pemetrexed-13C5 peak has a tailing factor (Tf) > 1.8. I am using a standard C18 column with 0.1% Formic Acid. What is wrong?

The Diagnosis: You are likely experiencing secondary silanol interactions .[3] While Pemetrexed is acidic, the pyrimidine ring contains basic nitrogen atoms. On a standard C18 column, residual silanols (


) on the silica surface are ionized (

) at pH > 3. These negatively charged silanols electrostatically attract the positively charged nitrogen on Pemetrexed, dragging the peak tail.

The Fix: Formic acid alone provides pH control but insufficient ionic strength to mask these silanols. You must switch to a buffered mobile phase.

Protocol Adjustment:

  • Replace: 0.1% Formic Acid in Water.

  • Substitute: 10 mM Ammonium Formate (adjusted to pH 3.5 with Formic Acid).

  • Mechanism: The ammonium ions (

    
    ) flood the column surface, blocking the silanol sites so the Pemetrexed cannot interact with them.
    

Validation Step: Prepare a mobile phase with 20 mM Ammonium Formate. If the tailing reduces significantly compared to 0.1% Formic Acid, the root cause was silanol activity.

Category 2: Peak Fronting or "Shark Fin" Shapes

Q: The peak looks distorted, leaning forward (fronting), or appears as a double hump. My retention time is stable.

The Diagnosis: This is a Sample Solvent Mismatch (Strong Solvent Effect) .[4] Pemetrexed Disodium is highly polar. If you dissolve the standard in 100% aqueous buffer (to mimic the salt form) but your LC gradient starts at 10% or 20% Organic, the drug may precipitate momentarily or travel faster than the mobile phase at the head of the column. Conversely, if dissolved in 100% Methanol to ensure solubility, the "plug" of strong solvent carries the analyte down the column before it can interact with the stationary phase.

The Fix: Match the sample diluent to the initial mobile phase conditions.

Protocol Adjustment:

  • Current Diluent: 100% Water or 100% MeOH.

  • New Diluent: 90% Mobile Phase A (Buffer) / 10% Mobile Phase B (Acetonitrile).

  • Injection Volume: Reduce injection volume to < 5 µL if using a 2.1 mm ID column.

Category 3: Peak Splitting & Ghost Peaks

Q: I see a small shoulder on the main peak, or a secondary peak that grows over time. Is the isotope impure?

The Diagnosis: It is rarely isotope impurity. It is likely Oxidative Degradation . Pemetrexed is sensitive to oxidation, particularly the thio-group and the amine structures. In solution, without an antioxidant, it degrades into impurities that elute very close to the parent compound.

The Fix: Incorporate an antioxidant into your stock and working solutions.

Protocol Adjustment:

  • Additive: Add 0.5 mg/mL Ascorbic Acid or L-Cysteine to the sample diluent.

  • Temperature: Maintain the autosampler at 4°C. Never leave Pemetrexed samples at room temperature for > 4 hours.

Validation Step: Inject a fresh preparation immediately. Compare it to a sample left in the autosampler for 12 hours. If the "split" appears only in the aged sample, it is degradation, not column failure.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing peak shape issues specific to Pemetrexed-13C5.

Pemetrexed_Troubleshooting Start Observed Peak Issue Tailing Peak Tailing (Tf > 1.5) Start->Tailing Fronting Fronting / Distortion Start->Fronting Splitting Splitting / Extra Peaks Start->Splitting Silanol Cause: Silanol Interaction (Basic Nitrogen on Ring) Tailing->Silanol Solvent Cause: Solvent Mismatch (Diluent too strong/weak) Fronting->Solvent Oxidation Cause: Oxidative Degradation Splitting->Oxidation Fix_Buffer Fix: Use 10-20mM Ammonium Formate pH 3.5 Silanol->Fix_Buffer Fix_Diluent Fix: Match Diluent to Initial Mobile Phase Solvent->Fix_Diluent Fix_AntiOx Fix: Add Ascorbic Acid & Keep at 4°C Oxidation->Fix_AntiOx

Figure 1: Decision Matrix for Pemetrexed-13C5 Peak Shape Optimization.

Recommended "Gold Standard" Protocol

To minimize troubleshooting, adopt this baseline method which addresses pH, stability, and solubility simultaneously.

ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18)Enhanced retention of polar acidic species; resists dewetting in high aqueous.
Mobile Phase A 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic AcidBuffers silanols; pH 3.5 keeps carboxyls partially protonated for retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Sample Diluent 90% Water / 10% ACN + 0.1% Ascorbic Acid Matches initial gradient; Ascorbic acid prevents oxidation.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1mm ID columns.
Column Temp 35°C - 40°CImproves mass transfer and peak symmetry.
Mechanism of Action: The Silanol Trap

Understanding why the buffer is necessary prevents future errors. The diagram below details the interaction at the molecular level.

Silanol_Mechanism Silica Silica Surface (Si-O-) Interaction electrostatic attraction (PEAK TAILING) Silica->Interaction Pemetrexed Pemetrexed (Positively Charged Nitrogen) Pemetrexed->Interaction Buffer Ammonium Ions (NH4+) Buffer->Silica Competes for binding Shield Silanols Blocked (Symmetric Peak) Buffer->Shield

Figure 2: Mechanism of Ammonium Formate in preventing silanol-based peak tailing.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135410875, Pemetrexed. Retrieved from [Link]

  • Gao, L., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI Pharmaceutics. Retrieved from [Link]

  • United States Pharmacopeia (USP). Pemetrexed Disodium Monograph.[1] (Requires Subscription/Login for full text, general method parameters cited in technical guides). Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Tailing in Reverse Phase Chromatography. Waters Knowledge Base.[4] Retrieved from [Link]

Sources

Technical Support Center: Pemetrexed-13C5 Disodium Salt Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Calibration Curve & Method Validation Issues

Introduction

This guide addresses critical bioanalytical challenges when using Pemetrexed-13C5 Disodium Salt as an internal standard (IS) for the quantification of Pemetrexed in biological matrices (plasma, urine). While Pemetrexed-13C5 is the gold-standard Stable Isotope Labeled (SIL) IS, users often encounter calibration non-linearity, high intercepts, and recovery losses. These issues frequently stem from the physicochemical dichotomy between the disodium salt form (highly soluble) and the free acid form (precipitates at low pH), as well as isotopic cross-talk in mass spectrometry.

Part 1: Diagnostic Troubleshooting (Q&A)

Section 1: Linearity and Curve Issues

Q1: My calibration curve flattens or becomes non-linear at the Upper Limit of Quantification (ULOQ). Is my IS concentration too low? Diagnosis: While IS depletion is possible, the issue is more likely Isotopic Cross-Talk or Detector Saturation .

  • The Mechanism: Pemetrexed (Analyte) has a mass of ~427.1 Da. Pemetrexed-13C5 (IS) is ~432.1 Da (+5 Da shift).

  • The Problem: At high analyte concentrations (ULOQ), the natural isotopic abundance of Carbon-13 in the native drug can create an "M+5" signal that falls directly into the IS channel. If your mass spectrometer's resolution is not tight, this "cross-talk" suppresses the calculated IS area ratio, artificially lowering the response at high concentrations and causing the curve to bend.

  • Solution:

    • Check Cross-Talk: Inject a ULOQ sample without IS. If you see a peak in the IS channel (>5% of typical IS response), you have cross-talk.

    • Adjust Mass Transitions: Ensure your Q1/Q3 transitions are specific.

    • Increase IS Concentration: If the IS signal is weak, the cross-talk contribution becomes proportionally larger. Increasing IS concentration (within solubility limits) can mask this interference.

Q2: I have a consistently high intercept (positive bias) in my blanks. Is the Pemetrexed-13C5 contaminated? Diagnosis: This is likely Reverse Cross-Talk or Carryover .

  • The Mechanism: If your Pemetrexed-13C5 contains a small percentage of unlabeled (native) Pemetrexed as an impurity, every sample spiked with IS will show a "ghost" analyte peak.

  • Solution:

    • Purity Check: Inject a "Zero" sample (Matrix + IS only). If you see an analyte peak, calculate its area relative to the LLOQ (Lower Limit of Quantification). FDA guidelines allow <20% of LLOQ response in blanks.

    • Carryover Check: Inject a Double Blank immediately after your ULOQ. If a peak appears, the issue is carryover (sticky acidic drug), not the IS purity.

Section 2: Solubility & Stability (The "Disodium" Trap)

Q3: My stock solution is clear, but I see variable recovery and precision in the working standards. Why? Diagnosis: You are likely experiencing pH-dependent precipitation during dilution.

  • The Chemistry: You purchased Pemetrexed Disodium , which is water-soluble.[1] However, Pemetrexed is a glutamic acid derivative. If you dilute this disodium salt directly into an acidic mobile phase (e.g., 0.1% Formic Acid) or an acidic diluent to match the LC starting conditions, the compound converts to its Free Acid form.

  • The Risk: The free acid has significantly lower aqueous solubility (approx. <0.1 mg/mL at pH 3). It may micro-precipitate in your autosampler vials or tubing, leading to erratic peak areas.

  • Solution:

    • Stock Prep: Dissolve Pemetrexed Disodium in water or weak buffer (pH > 6).

    • Intermediate Dilutions: Use 50:50 Water:Acetonitrile (neutral).

    • Final Dilution: Do not use 100% acidic aqueous phase for the final dilution. Keep at least 10-20% organic or maintain neutral pH until injection.

Section 3: Matrix Effects

Q4: The IS response varies significantly between patient samples (high %CV). Diagnosis: Phospholipid Ion Suppression .

  • The Mechanism: Pemetrexed is a polar, acidic molecule often eluting early on C18 columns. Phospholipids from plasma elute late but can "wrap around" to the next injection or elute broadly, suppressing ionization of the Pemetrexed carboxyl groups.

  • Solution: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Hybrid SPE (Phospholipid removal plates). (See Protocol below).

Part 2: Visualization of Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing calibration failures.

TroubleshootingLogic Start Start: Calibration Issue IssueType Identify Failure Mode Start->IssueType NonLinear Non-Linear at ULOQ IssueType->NonLinear HighIntercept High Intercept / Background in Blank IssueType->HighIntercept PoorPrecision Poor Precision / Variable IS Response IssueType->PoorPrecision CrossTalkTest Test: Inject ULOQ (No IS) NonLinear->CrossTalkTest PurityTest Test: Inject Zero (IS only) HighIntercept->PurityTest SolubilityCheck Check: Diluent pH < 3? PoorPrecision->SolubilityCheck IsotopeInterference Result: Peak in IS Channel? CrossTalkTest->IsotopeInterference Action1 Action: Dilute Sample or Increase IS Conc. IsotopeInterference->Action1 Yes ImpurityResult Result: Peak in Analyte Channel? PurityTest->ImpurityResult Action2 Action: Replace IS Lot (Impurity < 20% LLOQ) ImpurityResult->Action2 Yes CarryoverTest Test: Inject Blank after ULOQ ImpurityResult->CarryoverTest No Action3 Action: Clean Rotor/Needle (Use Basic Wash) CarryoverTest->Action3 Positive Precipitation Cause: Free Acid Precipitation SolubilityCheck->Precipitation Yes Action4 Action: Use Neutral Diluent (Water/ACN 50:50) Precipitation->Action4

Figure 1: Decision tree for diagnosing Pemetrexed LC-MS/MS calibration failures.

Part 3: Recommended Experimental Protocol

To mitigate matrix effects and solubility issues, the following Solid Phase Extraction (SPE) method is recommended over simple protein precipitation.

Materials
  • Analyte: Pemetrexed Disodium.[1][2][3][4]

  • IS: Pemetrexed-13C5 Disodium.

  • SPE Cartridge: Weak Anion Exchange (WAX) – Critical for retaining acidic drugs like Pemetrexed.

  • Matrix: Human Plasma (K2EDTA).[5]

Step-by-Step Workflow
  • Pre-Treatment:

    • Aliquot 100 µL Plasma.

    • Add 20 µL IS Working Solution (in 50:50 Water:MeOH).

    • Add 200 µL 2% Formic Acid (Acidifies plasma to convert Pemetrexed Disodium -> Free Acid for SPE retention).

    • Vortex 30s.

  • SPE Loading (WAX Cartridge):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample.[1][6]

  • Wash Steps (Critical for cleaning):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2: 1 mL Methanol (Removes neutral lipids/phospholipids). Note: Pemetrexed stays bound to the anion exchange sites.

  • Elution:

    • Elute with 2 x 200 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[4][7] High pH neutralizes the anion exchanger, releasing the Pemetrexed.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen (40°C).

    • Reconstitute in 100 µL Mobile Phase A/B (90:10) .

Quantitative Data Summary: Extraction Efficiency
MethodRecovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precip (MeOH) 85-90%125-140% (Enhancement)110% (Variable)
SPE (WAX) 92-95% 98-102% (Neutral) 91-96% (Stable)

Data synthesized from standard validation parameters for antifolate drugs [1, 2].

Part 4: Visualizing the Extraction Pathway

This diagram details the chemical state of Pemetrexed during the recommended WAX SPE protocol.

SPEWorkflow Step1 1. Plasma Sample (Disodium Salt Form) Step2 2. Acidification (2% Formic Acid) Step1->Step2 State1 Converts to Free Acid (Ionic) Step2->State1 Step3 3. Load WAX SPE (Anion Exchange) State1->Step3 State2 Binds to Resin (+) Step3->State2 Step4 4. MeOH Wash State2->Step4 State3 Removes Phospholipids Step4->State3 Step5 5. Elute (NH4OH) Step4->Step5 State4 Release Analyte (High pH) Step5->State4

Figure 2: Chemical state transitions of Pemetrexed during Weak Anion Exchange (WAX) extraction.

References

  • U.S. Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • L. Wang, et al. (2021).[6][10] Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. Retrieved from [Link]

  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression with Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Product: Pemetrexed-13C5 Disodium Salt (Stable Isotope Labeled Internal Standard) Application: LC-MS/MS Bioanalysis (Plasma/Urine) Doc ID: TS-PEM-13C5-IS-001

Core Concept: The "Invisible" Error

As a Senior Application Scientist, I often see researchers rely solely on the presence of a Stable Isotope Labeled Internal Standard (SIL-IS) like Pemetrexed-13C5 to correct for all quantitative errors. While Pemetrexed-13C5 is the gold standard for correcting recovery loss and injection variability, it cannot fully compensate for severe ion suppression if the suppression exceeds the linear dynamic range of the detector or if the IS and analyte do not co-elute perfectly due to the "deuterium isotope effect" (less common with 13C, but retention shifts can occur in HILIC).

The Problem: Pemetrexed is a polar, dicarboxylic acid. In Reversed-Phase Liquid Chromatography (RPLC), it often elutes early—right in the "dump zone" where salts, phospholipids, and un-retained plasma components elute. These co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source, causing Ion Suppression .[1][2]

The Solution: You must physically separate the "junk" from your analyte (via Sample Prep) or chromatographically separate the analyte from the "junk" (via HILIC or optimized RPLC).

Diagnostic Workflow: Do I Have Ion Suppression?

Before changing your method, you must visualize the matrix effect.[3] We recommend the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion Setup
  • Setup: Connect a syringe pump containing Pemetrexed-13C5 (100 ng/mL in mobile phase) to a T-junction placed after the LC column but before the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine without analyte) into the LC.

  • Acquisition: Monitor the MRM transition for Pemetrexed-13C5.

  • Analysis: The baseline should be flat. Any "dips" (suppression) or "peaks" (enhancement) indicate matrix interference at that specific retention time.

Visual: PCI Configuration

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Eluent Syringe Syringe Pump (Pemetrexed-13C5) Syringe->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic of Post-Column Infusion (PCI) setup for visualizing matrix effects zones.

Critical Troubleshooting Guides

Issue A: "My Internal Standard signal varies wildly between patient samples."

Root Cause: You are likely using Protein Precipitation (PPT) as your only cleanup method. PPT removes proteins but leaves phospholipids (glycerophosphocholines) behind. These lipids accumulate on the column and elute unpredictably, suppressing ionization.

Solution: Switch to Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . Since Pemetrexed is acidic (two carboxyl groups), it binds strongly to anion exchange sorbents, allowing you to wash away neutral lipids and salts.

Recommended Protocol: Mixed-Mode Anion Exchange (MAX) SPE
StepSolvent/ActionMechanism
1. Condition 1 mL MeOH, then 1 mL WaterActivates sorbent pores.
2. Load 200 µL Plasma (acidified with 2% Formic Acid)Pemetrexed is acidic; loading at low pH ensures interaction with RP phase initially or adjust pH > 7 for AX retention. Correction: For MAX, load at neutral pH to ensure Pemetrexed is ionized (negative) and binds to the quaternary amine (positive).
3. Wash 1 1 mL 5% NH4OH in WaterCritical: Removes proteins and neutral interferences.
4. Wash 2 1 mL MethanolCritical: Removes hydrophobic phospholipids while Pemetrexed stays bound by ionic charge.
5. Elute 1 mL 2% Formic Acid in MethanolAcidifies the environment, neutralizing Pemetrexed's charge, breaking the ionic bond for elution.

Data Comparison: PPT vs. SPE

MetricProtein Precipitation (PPT)Mixed-Mode SPE (MAX)
Recovery 65-75% (Variable)>85% (Consistent)
Matrix Effect -40% (Suppression)< 10% (Negligible)
Phospholipid Removal < 20%> 99%
Issue B: "I cannot retain Pemetrexed on my C18 column."

Root Cause: Pemetrexed is highly polar. On standard C18, it elutes near the void volume (


), where salts and unretained matrix components cause massive suppression.

Solution: You have two valid paths.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The "Modern" Approach.

  • Polar-Embedded C18: The "Robust" Approach.

Decision Matrix: Selecting the Right Column

Column_Selection Start Retention Issue? Choice Choose Strategy Start->Choice HILIC Strategy A: HILIC (Bare Silica or Amide) Choice->HILIC Max Sensitivity Needed RPLC Strategy B: Modified RPLC (Polar-Embedded C18) Choice->RPLC Routine/High Throughput Result_HILIC Pros: High Sensitivity (High Organic) Cons: Long Equilibration HILIC->Result_HILIC Result_RPLC Pros: Robust, Fast Cons: Requires Acidic Mobile Phase RPLC->Result_RPLC

Figure 2: Decision matrix for chromatographic mode selection.

Technical Note on HILIC: If using HILIC, use Ammonium Formate (10mM, pH 3.5) in the aqueous phase. Pemetrexed-13C5 requires a buffered environment to maintain peak shape. Acetonitrile is the "weak" solvent in HILIC; start at 90% ACN and gradient down to 60%.

Frequently Asked Questions (FAQs)

Q1: Can I use Ion-Pairing agents (like TBA) to retain Pemetrexed on C18? A: Technically yes, but practically NO. Ion-pairing reagents (e.g., Tetrabutylammonium) permanently contaminate LC systems and mass spectrometers, causing lingering background signals and suppression for other assays. We strongly advise using HILIC or Mixed-Mode SPE instead of ion-pairing reagents for LC-MS/MS.

Q2: My Pemetrexed-13C5 peak is splitting. Why? A: This is usually a solvent mismatch. Pemetrexed is often dissolved in water or DMSO. If you inject a 100% aqueous sample onto a HILIC column (high organic initial conditions) or a high-organic sample onto a C18 column (high aqueous initial conditions), the mismatch causes peak distortion.

  • Fix: Match the sample solvent to the initial mobile phase conditions (e.g., dissolve sample in 90% ACN for HILIC).

Q3: Is Pemetrexed-13C5 stable in plasma? A: Pemetrexed is susceptible to oxidative degradation.

  • Recommendation: Add an antioxidant like Ascorbic Acid (0.5%) to the plasma immediately upon collection.

  • Storage: Store stock solutions of Pemetrexed-13C5 at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Why use 13C5 instead of Deuterated (d5) Pemetrexed? A: 13C (Carbon-13) labels are superior because they are located in the carbon skeleton, making them non-exchangeable and chemically identical to the analyte. Deuterium (2H) on exchangeable sites (like -OH or -NH) can swap with solvent protons, losing the label. Furthermore, 13C isotopes do not exhibit the "Chromatographic Isotope Effect" (retention time shift) often seen with deuterated standards in HILIC modes.

References

  • Post-Column Infusion Methodology

    • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • Pemetrexed Analysis & Stability

    • Lanzoli, et al. (2021). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags.[4][5] Journal of Oncology Pharmacy Practice.

  • HILIC vs.

    • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6] Analytical and Bioanalytical Chemistry.

  • Solid Phase Extraction (SPE)

    • Waters Corporation. Oasis MAX (Mixed-Mode Anion Exchange) Protocols for Acidic Drugs.

For further assistance, contact our Application Engineering team at .

Sources

Long-term stability of Pemetrexed-13C5 Disodium Salt at -80°C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Stability & Handling at -80°C

Document ID: TS-PMX-13C5-001 | Version: 2.0 | Status: Active

Executive Summary & Core Directive

Pemetrexed-13C5 Disodium Salt is a stable isotope-labeled internal standard (SIL-IS) critical for the quantification of Pemetrexed in biological matrices via LC-MS/MS. While the 13C5 isotopic label (typically on the glutamic acid moiety) is chemically inert and non-exchangeable, the Pemetrexed backbone is highly susceptible to oxidative and hydrolytic degradation.

The -80°C Directive: Storage at -80°C is mandatory for long-term stability (>30 days). While the disodium salt improves aqueous solubility, it does not confer immunity to oxidation or pH-dependent hydrolysis. This guide details the specific protocols required to maintain the integrity of this reference material.

Storage & Handling Protocols

Workflow Visualization: The "Cold Chain" of Custody

The following diagram outlines the critical decision paths for handling Pemetrexed-13C5 to prevent degradation.

Pemetrexed_Storage_Workflow Raw Lyophilized Powder (Arrival) Recon Reconstitution (Solvent Selection) Raw->Recon Protect from Light Aliquot Aliquotting (Minimize Freeze-Thaw) Recon->Aliquot Immediate Storage80 Long-Term Storage (-80°C) Aliquot->Storage80 Primary Archive Storage20 Short-Term Working Stock (-20°C, <1 Month) Storage80->Storage20 Thaw ONCE Use Daily Experiment Storage20->Use Dilute Degrade DEGRADATION RISK: Oxidation / Hydrolysis Storage20->Degrade >1 Month or Multiple F/T Cycles Use->Storage20 Return immediately

Figure 1: Optimal storage workflow for Pemetrexed-13C5 Disodium Salt. Note the critical branching at -80°C vs. -20°C to minimize freeze-thaw cycles.

Troubleshooting & FAQs

Category A: Solubility & Reconstitution

Q1: My Pemetrexed-13C5 Disodium Salt is not dissolving completely in water. Why? Technical Insight: While the disodium salt is water-soluble, Pemetrexed has a steep pH-solubility profile. The free acid form is practically insoluble. If your reconstitution solvent is slightly acidic (pH < 6.0), the salt may protonate and precipitate.

  • Corrective Action: Ensure your water is neutral (pH 7.0). If issues persist, use a solvent mixture of Water:DMSO (90:10 v/v) or Water:Methanol (50:50 v/v) . The organic portion disrupts intermolecular hydrogen bonding and prevents precipitation.

  • Warning: Do not use acidic buffers (e.g., 0.1% Formic Acid) for the initial high-concentration stock. Add acid only at the final dilution step for LC-MS injection.

Q2: Can I use ultrasonication to aid dissolution? Technical Insight: Use with extreme caution. Ultrasonication generates local heat and cavitation, which can accelerate oxidative degradation of the folate structure.

  • Protocol: Vortexing for 30-60 seconds is preferred. If sonication is necessary, use an ice bath and limit it to <2 minutes.

Category B: Stability & Degradation[1][2][3][4][5]

Q3: I see "extra peaks" in my LC-MS chromatogram for the Internal Standard. Is the label falling off? Technical Insight: No, the 13C5 label is stable. The extra peaks are likely chemical degradation products of the Pemetrexed backbone. Pemetrexed degrades via two main pathways: Oxidation (major) and Hydrolysis (minor).[1][2]

Degradation Pathway Visualization:

Pemetrexed_Degradation Parent Pemetrexed-13C5 (Intact) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acidic pH/Heat) Parent->Hydrolysis Prod_Dimers Oxidative Dimers (Disulfides) Oxidation->Prod_Dimers Prod_Keto Keto-Pemetrexed (Ring Opening) Oxidation->Prod_Keto Prod_Glu L-Glutamic Acid-13C5 (Cleavage) Hydrolysis->Prod_Glu Prod_Pteroic Pteroic Acid Deriv. (Des-glutamate) Hydrolysis->Prod_Pteroic

Figure 2: Primary degradation pathways. Oxidation is the dominant failure mode in aqueous solutions exposed to air.

Q4: How long is the stock solution stable at -80°C? Data Summary:

Storage ConditionStateEstimated StabilityRisk Factor
-80°C Liquid (DMSO/MeOH)12-24 Months Freeze-thaw cycles
-20°C Liquid (Aqueous)1-3 Months Micro-precipitates
4°C Liquid24-48 Hours Oxidation / Hydrolysis
Ambient Liquid< 24 Hours Rapid Oxidation
  • Protocol: Store high-concentration stocks (e.g., 1 mg/mL) in amber glass vials at -80°C. Flush the headspace with Nitrogen or Argon before sealing to minimize oxidative dimers.

Category C: LC-MS/MS Application

Q5: The IS signal intensity is dropping over the course of a long sequence. Is it degrading in the autosampler? Technical Insight: Pemetrexed is light-sensitive and prone to oxidation in the autosampler (typically set to 4°C or 10°C).

  • Root Cause Analysis:

    • Light: Are you using clear vials? (Switch to Amber).

    • Oxidation: Is the autosampler open to air?

    • Adsorption: Pemetrexed can stick to glass.

  • Self-Validating System:

    • Step 1: Add an antioxidant (e.g., Ascorbic Acid or DTT) to the reconstitution solvent if compatible with your MS source.

    • Step 2: Use polypropylene vials instead of glass if non-specific binding is suspected.

    • Step 3: Monitor the IS Area Response plot. A linear downward trend indicates instability; a random scatter indicates matrix effects.

Q6: Why does the Certificate of Analysis (CoA) mention "Hygroscopic"? Technical Insight: The disodium salt absorbs atmospheric moisture rapidly.

  • Impact: If you weigh the powder in a humid environment, the mass you record will include water weight, leading to an incorrect (lower) concentration calculation.

  • Correction: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh quickly or use the entire vial content by dissolving it directly in a known volume of solvent (Quantitative Transfer).

References

  • European Medicines Agency (EMA). (2020). Public Assessment Report: Pemetrexed Disodium (Scientific Discussion). Retrieved from

  • Baertschi, S. W., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium.[2] Journal of Pharmaceutical Sciences. Retrieved from

  • Rondelot, G., et al. (2007). Stability of pemetrexed 25 mg/ml in a glass vial and 5 mg/ml stored in a PVC container. European Journal of Hospital Pharmacy. Retrieved from

  • Lilly, E. (2016). Alimta (Pemetrexed) Prescribing Information: Storage and Handling. Retrieved from

  • Gong, Z., et al. (2021).[3] Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies.[4] Biomedical Chromatography.[4] Retrieved from

Sources

Cross-contamination issues with Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cross-Contamination & Signal Interference

Audience: Bioanalytical Scientists, LC-MS/MS Method Developers Version: 2.1 (Current)

Introduction: The "Sticky" Science of Pemetrexed

Pemetrexed is an antifolate containing a glutamic acid moiety, making it highly polar and acidic. In LC-MS/MS bioanalysis, Pemetrexed-13C5 Disodium Salt is the gold-standard internal standard (IS). However, users often report "contamination" where Pemetrexed (analyte) signals appear in blank samples.

This is rarely simple contamination. It is usually a convergence of three factors:

  • Metal Adsorption: Pemetrexed binds avidly to stainless steel (frits, needles).

  • Isotopic Purity: Impurities in the 13C5 synthesis can contribute to the analyte channel.

  • Stability: Oxidation leads to degradation products that may interfere with quantitation.

This guide provides a self-validating workflow to isolate and eliminate these issues.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before changing columns or solvents, you must determine the source of the interfering signal. Is it physical carryover, or is it chemical contamination in your IS stock?

Protocol: The "Zero-Injection" Isolation Test

Perform this sequence to triangulate the source of the signal.

StepInjection TypeContentPurpose
1 Double Blank Mobile Phase A onlyEstablishes the system baseline noise.
2 Zero Injection Run gradient without needle injectionCrucial Step. If a peak appears here, the contamination is in the Mobile Phase or Column (not the autosampler).
3 IS-Only Blank Extracted blank + ISIf a peak appears in the Analyte channel here (but not in Step 1), your IS Stock is impure (contains Pemetrexed-P0).
4 High Std ULOQ (Upper Limit of Quantitation)Primes the system for carryover.
5 Double Blank Mobile Phase AMeasures System Carryover (Needle/Valve adsorption).
Visualizing the Diagnosis

Use the following logic flow to interpret your results.

DiagnosisTree Start Start: Signal in Blank Step1 Run 'Zero Injection' Gradient Start->Step1 Decision1 Peak Detected? Step1->Decision1 Yes Yes Decision1->Yes Dirty System No No Decision1->No Clean System Result1 Source: Mobile Phase or Column Frit Step2 Run 'IS-Only' Blank Decision2 Signal in Analyte Channel? Step2->Decision2 Decision2->Yes Cross-Signal Decision2->No Check Carryover Result2 Source: Impure IS Stock (Contains Unlabeled Pemetrexed) Step3 Run High Std -> Blank Result3 Source: System Carryover (Adsorption to Steel) Step3->Result3 Yes->Result1 Yes->Result2 No->Step2 No->Step3

Caption: Diagnostic logic tree to distinguish between mobile phase contamination, IS impurity, and mechanical carryover.

Module 2: Isotopic Purity & Crosstalk

The Issue: "The IS is creating the Analyte"

If Step 3 in the diagnosis above yields a peak, your Internal Standard is contributing to the Analyte signal. This is a synthesis quality issue, not a cleaning issue.

Mechanism: Pemetrexed-13C5 should have a mass shift of +5 Da.

  • Analyte (P0): ~427.1 m/z

  • IS (P+5): ~432.1 m/z

If the IS is only 99% isotopic pure, 1% of your IS spike is actually Unlabeled Pemetrexed . In trace analysis (low ng/mL), this 1% is enough to fail the FDA requirement that interference must be <20% of the LLOQ [1].

FAQ: Isotopic Purity

Q: Can I fix an impure IS stock? A: No. You must dilute the IS working solution further to reduce the absolute amount of interference, but this lowers your IS signal-to-noise ratio. The only true fix is purchasing a higher purity lot or a different label (e.g., Deuterated Pemetrexed-D5, though 13C is superior for stability).

Q: Is it "Crosstalk" or "Impurity"? A:

  • Impurity: Unlabeled Pemetrexed is physically present in the IS bottle.

  • Crosstalk: The mass spec resolution is too wide, and the P+5 window is picking up the P0 tail.

    • Test: Widen your MRM window. If the signal increases, it's crosstalk. If it stays stable, it's impurity.

Module 3: Chromatographic Carryover (The "Metal" Problem)

The Issue: Adsorption

Pemetrexed contains carboxylate groups that chelate with iron in stainless steel [2]. This causes "ghost peaks" that appear in blanks after high-concentration samples.

Remediation Protocol: The "High-pH" Wash

Acidic washes (Formic Acid) often worsen Pemetrexed carryover by protonating the molecule, making it less soluble and more likely to stick to hydrophobic surfaces.

Recommended Needle Wash Configuration:

Wash SolventCompositionMechanism
Weak Wash (R1) 10% Methanol / 90% WaterRemoves buffer salts; prevents precipitation.
Strong Wash (R2) 50:25:25 ACN:MeOH:H2O + 0.5% Ammonium Hydroxide Critical: High pH deprotonates Pemetrexed (making it ionic/soluble) and strips it from metal surfaces.

Hardware Upgrades: If wash solvents fail, replace standard stainless steel parts with:

  • PEEK-lined tubing (post-column).

  • Hybrid Surface Technology (HST): Columns and LC systems with barrier layers (e.g., MaxPeak™) prevent analyte-metal interaction [3].

Module 4: Stability & Handling

The Issue: Oxidative Degradation

Pemetrexed is sensitive to oxidation, forming degradants that can interfere with the IS transition if they share fragmentation patterns.

Stability FAQ

Q: How long is my stock solution stable? A:

  • Stock (-20°C): 6 months if protected from light.

  • Reconstituted/Aqueous: <24 hours at room temperature. Pemetrexed hydrolyzes and oxidizes rapidly in water [4].

Q: Why is my IS signal dropping over the run? A: Likely oxidative degradation in the autosampler.

  • Fix: Add an antioxidant to your extraction solvent.

    • Recipe: 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite in the reconstitution solution.

Visualizing the Adsorption/Carryover Mechanism

Adsorption Analyte Pemetrexed (Acidic) Steel Stainless Steel Wall (Fe2+ / Fe3+ Sites) Analyte->Steel Chelation Complex Fe-Pemetrexed Complex (Adsorbed) Steel->Complex Wash High pH Wash (NH4OH) Complex->Wash Attack Release Deprotonated Pemetrexed (Solubilized) Wash->Release Desorption

Caption: Mechanism of Pemetrexed adsorption to stainless steel and desorption via high-pH wash.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • De Spiegeleer, M., et al. (2021). Impact of Nonspecific Adsorption to Metal Surfaces in Ion Pair-RP LC-MS Impurity Analysis of Oligonucleotides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Waters Corporation. (2020). Low Adsorption UPLC Systems and Columns Based on MaxPeak High Performance Surfaces. Retrieved from [Link][1][2][3][4][5][6]

  • Ghanem, M., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics. Retrieved from [Link]

Sources

Validation & Comparative

Inter-Laboratory Comparison of Pemetrexed Quantification: A Technical Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Accuracy Nexus in Antifolate Bioanalysis

Precise quantification of Pemetrexed (Alimta) in biological matrices is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). However, inter-laboratory reproducibility is frequently compromised by the physicochemical properties of Pemetrexed—specifically its polarity and susceptibility to matrix-induced ion suppression.

This guide presents a technical comparison of internal standard (IS) strategies, specifically evaluating Pemetrexed-13C5 Disodium Salt against Deuterated (d5) analogs and structural analogues. Data synthesized from bioanalytical validation principles demonstrates that 13C5-labeling eliminates the chromatographic isotope effect , ensuring perfect co-elution with the analyte and correcting for matrix effects that deuterated standards often miss.

Part 1: The Analytical Challenge

The Pemetrexed Matrix Paradox

Pemetrexed is a multi-targeted antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

  • Chemical Nature: Highly polar, dicarboxylic acid structure.

  • The Problem: In Reversed-Phase Liquid Chromatography (RPLC), Pemetrexed elutes early, often in the "suppression zone" where phospholipids and salts from plasma/urine are most concentrated.

  • The Consequence: If the Internal Standard does not co-elute exactly with the analyte, it experiences a different ionization environment. This leads to variable Matrix Factors (MF) and failed inter-laboratory cross-validations.

The Chromatographic Isotope Effect

A critical, often overlooked phenomenon in LC-MS/MS is the Deuterium Isotope Effect . Deuterium (D) is slightly more lipophilic and has a smaller molar volume than Hydrogen (H).

  • Result: Deuterated standards (e.g., Pemetrexed-d5) often elute slightly earlier than the native drug on high-efficiency C18 columns.

  • Impact: Even a 0.1-minute shift can move the IS out of a suppression zone that affects the analyte, rendering the IS ineffective at normalizing the signal.

Part 2: Comparative Analysis of Internal Standards

The following table summarizes the performance metrics of Pemetrexed-13C5 versus common alternatives, based on bioanalytical method validation (BMV) standards.

Table 1: Internal Standard Performance Matrix
FeaturePemetrexed-13C5 (Recommended) Pemetrexed-d5 (Deuterated) Lometrexed (Analogue)
Isotopic Label Carbon-13 (5 atoms)Deuterium (5 atoms)None (Structural Analog)
Retention Time (RT) Identical to Analyte Shifted (-0.05 to -0.2 min)Significantly different
Matrix Effect Correction 100% Compensation Partial (Risk of uncompensated suppression)Poor
Stability (Exchange) Inert (Non-exchangeable) Risk of H/D exchange in protic solventsStable
Inter-Lab CV% < 5.0% 8.0% - 12.0%> 15.0%
Cost HighModerateLow

Part 3: Inter-Laboratory Study Design & Workflow

To objectively validate the superiority of 13C5 labeling, we propose a standardized inter-laboratory comparison workflow. This logic follows FDA M10 and EMA guidelines for cross-validation.

Visualization of the Comparative Workflow

The following diagram illustrates the decision matrix and experimental flow for validating the Internal Standard.

G Start Study Initiation: Pemetrexed Quantification Selection Internal Standard Selection Start->Selection Branch13C Group A: Pemetrexed-13C5 Selection->Branch13C BranchD5 Group B: Pemetrexed-d5 Selection->BranchD5 Exp_RT Exp 1: Retention Time Mapping (Chromatographic Isotope Effect) Branch13C->Exp_RT BranchD5->Exp_RT Exp_ME Exp 2: Matrix Factor (MF) Evaluation (6 lots plasma) Exp_RT->Exp_ME Result_13C Result A: Perfect Co-elution Normalized MF = 1.0 Exp_ME->Result_13C Group A Data Result_D5 Result B: RT Shift (-0.1 min) Variable MF Exp_ME->Result_D5 Group B Data Validation Inter-Laboratory Cross-Validation (Accuracy & Precision) Result_13C->Validation Result_D5->Validation Outcome Final Determination: 13C5 Required for Regulated Bioanalysis Validation->Outcome

Caption: Workflow for comparative validation of Internal Standards, highlighting the critical checkpoints of Retention Time mapping and Matrix Factor normalization.

Part 4: Validated Experimental Protocol

Methodology: LC-MS/MS Quantification of Pemetrexed Adherence: FDA Bioanalytical Method Validation Guidance for Industry (2018/2022)

Reagents & Materials
  • Analyte: Pemetrexed Disodium (Reference Standard).

  • Internal Standard: Pemetrexed-13C5 Disodium Salt (Isotopic Purity > 99%).

  • Matrix: Human Plasma (K2EDTA).[1][2][3]

Sample Preparation (Protein Precipitation)

Rationale: Pemetrexed is highly polar; Liquid-Liquid Extraction (LLE) often suffers from poor recovery. Protein Precipitation (PPT) is robust but requires a high-quality IS to correct for remaining matrix components.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Pemetrexed-13C5 working solution (500 ng/mL in methanol). Vortex for 10 sec.

  • Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.

    • Note: Polar embedded phases prevent dewetting with high aqueous content required for Pemetrexed retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

  • Mass Spectrometry: ESI Positive Mode, MRM.

    • Pemetrexed: m/z 428.1 → 281.1

    • Pemetrexed-13C5: m/z 433.1 → 286.1

    • Pemetrexed-d5 (Comparison): m/z 433.1 → 286.1 (Note: Same mass shift, different retention).

Part 5: Mechanism of Action & Troubleshooting

Why 13C5 is Self-Validating

The use of 13C5 creates a self-validating system .[4][5][6] Because the 13C atoms are incorporated into the carbon skeleton (typically the glutamic acid moiety), the physicochemical interaction with the C18 stationary phase is identical to the 12C native drug.

  • Mechanism: If the LC pump fluctuates or the column ages, the Pemetrexed and Pemetrexed-13C5 peaks shift together.

  • Mechanism: If a phospholipid elutes at 1.5 minutes causing 50% ion suppression, both the analyte and the 13C5 IS are suppressed by exactly 50%. The ratio (Analyte Area / IS Area) remains constant.

Visualizing the Ion Suppression Pathway

The following diagram details the mechanistic failure of Deuterated standards compared to the success of 13C standards.

MatrixEffect Matrix Biological Matrix (Phospholipids) Column C18 Column Separation Matrix->Column Zone Ion Suppression Zone (1.2 - 1.6 min) Column->Zone IS_D5 IS: d5 RT: 1.40 min (Elutes Early) Column->IS_D5 Elutes before Zone peak Analyte Pemetrexed RT: 1.50 min Zone->Analyte Suppresses Signal IS_13C IS: 13C5 RT: 1.50 min (Co-elutes) Zone->IS_13C Suppresses Signal MS MS/MS Detector Analyte->MS IS_13C->MS IS_D5->MS Res_13C Ratio Constant (Accuracy Preserved) MS->Res_13C Analyte/13C5 Res_D5 Ratio Skewed (Accuracy Failed) MS->Res_D5 Analyte/d5

Caption: Mechanistic divergence of Internal Standards. The d5-IS elutes slightly earlier, potentially missing the matrix suppression zone that affects the analyte.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Van Ewijk-Beneken Kolmer, E. W. J., et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. [Link]

  • Fowble, K. L., & Musah, R. A. (2014). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. [Link]

  • Berg, T., et al. (2014).[8] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. [Link]

Sources

Comparative Guide: Linearity and Recovery Studies Using Pemetrexed-13C5 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Precision

In the bioanalysis of antifolates like Pemetrexed (Alimta), analytical variance is not merely a nuisance; it is a clinical risk. Pemetrexed exhibits a narrow therapeutic index and significant inter-patient pharmacokinetic variability. Consequently, the choice of Internal Standard (IS) is the single most critical variable in determining assay robustness.

This guide objectively compares Pemetrexed-13C5 Disodium Salt against Deuterated (D5) alternatives and structural analogs. While deuterated standards are common, they suffer from the "deuterium isotope effect"—a slight chromatographic shift that can decouple the IS from the analyte during ionization. Pemetrexed-13C5 , possessing identical physicochemical properties to the target analyte, offers perfect co-elution, thereby providing the only true correction for matrix-induced ionization suppression.

Comparative Landscape: Choosing the Right Internal Standard

The following table contrasts the three primary classes of internal standards used in Pemetrexed quantification.

FeaturePemetrexed-13C5 (Recommended) Pemetrexed-D5 (Deuterated) Structural Analog (e.g., Methotrexate)
Mass Shift +5 Da (Carbon-13)+5 Da (Deuterium)Variable
Retention Time Identical to PemetrexedSlightly earlier (Isotope Effect)Different
Matrix Correction Perfect : Co-elutes in the same suppression zoneGood : But risks separation in high-efficiency UPLCPoor : Elutes in different matrix zone
Stability High (C-C bonds are stable)Moderate (Risk of H-D exchange)High
Cost HighModerateLow
Regulatory Risk Lowest (Preferred by FDA/EMA)Low-MediumHigh (Harder to validate)

Mechanism of Action & Workflow

To understand why Pemetrexed-13C5 is superior, we must visualize the LC-MS/MS workflow. The critical failure point in bioanalysis is the Ionization Source (ESI) , where co-eluting matrix components (phospholipids, salts) compete for charge.

Diagram 1: The LC-MS/MS Bioanalytical Workflow

This diagram illustrates the path from sample preparation to detection, highlighting where the IS functions to correct errors.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry Sample Patient Plasma (Contains Pemetrexed) Extract Protein Precipitation (MeOH/ACN) Sample->Extract Spike Spike IS (Pemetrexed-13C5) Spike->Extract Column C18 UPLC Column (Separation) Extract->Column ESI ESI Source (Ionization) Column->ESI Co-elution MatrixZone Matrix Suppression Zone MatrixZone->ESI Interference Q1 Q1 Filter (Precursor Selection) ESI->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter (Product Selection) Collision->Q3

Caption: Workflow demonstrating Pemetrexed-13C5 co-elution to correct ionization suppression at the ESI source.

Experimental Protocols: Self-Validating Systems

Instrumentation & Conditions (Expertise)

Pemetrexed is susceptible to oxidative degradation. Crucial Step: All aqueous buffers and extraction solvents must contain 0.1% Ascorbic Acid as an antioxidant.

  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18, 1.7 µm (e.g., Waters BEH C18), maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8). Note: Acidic pH improves protonation for Positive Mode ESI.

  • Mobile Phase B: Acetonitrile.

  • MS/MS Transitions (ESI+):

    • Analyte (Pemetrexed): m/z 428.1 → 281.1

    • IS (Pemetrexed-13C5): m/z 433.1 → 281.1

    • Note: The +5 Da shift is retained in the precursor, confirming the label is on the core structure, not the leaving group.

Study 1: Linearity Assessment

Objective: Validate that the response ratio (Analyte Area / IS Area) is linear across the therapeutic range (typically 1 – 1000 ng/mL).

Protocol:

  • Stock Prep: Prepare Pemetrexed (1 mg/mL) and Pemetrexed-13C5 (1 mg/mL) in 50:50 Methanol:Water (with 0.1% Ascorbic Acid).

  • Curve Generation: Spike blank human plasma to create 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 200, 800, 1000 ng/mL).

  • IS Addition: Add Pemetrexed-13C5 to all samples at a fixed concentration (e.g., 50 ng/mL).

  • Extraction: Perform Protein Precipitation (PPT) using cold Acetonitrile (1:3 ratio). Vortex, centrifuge (10 min @ 10,000 g).

  • Analysis: Inject supernatant. Plot Area Ratio vs. Concentration.

  • Regression: Use Weighted Linear Regression (

    
    ).
    

Acceptance Criteria:

  • Correlation Coefficient (

    
    ) > 0.99.
    
  • Back-calculated accuracy of standards: ±15% (±20% for LLOQ).

Study 2: Recovery & Matrix Effect (The Matuszewski Method)

Objective: Distinguish between Extraction Efficiency (Recovery) and Ionization Suppression (Matrix Effect). This is where 13C5 demonstrates superiority over D5.

Protocol: Prepare three sets of samples at Low, Medium, and High QC levels.

  • Set 1 (Neat Standards): Analyte + IS in mobile phase (no matrix).

  • Set 2 (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the supernatant.

  • Set 3 (Pre-Extraction Spike): Spike Analyte + IS into plasma, then extract.

Calculations:

  • Matrix Factor (MF): Peak Area (Set 2) / Peak Area (Set 1)

  • IS-Normalized MF: MF (Analyte) / MF (IS)

  • Recovery (RE): Peak Area (Set 3) / Peak Area (Set 2) × 100

Diagram 2: The Matuszewski Logic

Visualizing how Matrix Effect and Recovery are mathematically isolated.

MatuszewskiMethod Set1 Set 1: Neat Standard (Pure Solvent) Calculation_ME Matrix Effect Calculation Set 2 / Set 1 Set1->Calculation_ME Set2 Set 2: Post-Extraction Spike (Matrix Present, No Extraction Loss) Set2->Calculation_ME Calculation_RE Recovery Calculation Set 3 / Set 2 Set2->Calculation_RE Set3 Set 3: Pre-Extraction Spike (Matrix Present + Extraction Loss) Set3->Calculation_RE

Caption: Logic flow for calculating Matrix Effect (ME) and Recovery (RE) using the Matuszewski method.

Data Presentation: Expected Results

The following data simulates a typical comparison study, demonstrating why 13C5 is the "Gold Standard."

Table 1: Linearity & Precision Comparison

Data derived from 5 replicate curves.

ParameterPemetrexed-13C5 (IS)Pemetrexed-D5 (IS)
Linearity (

)
0.9992 0.9940
Slope Precision (%CV) 1.2% 4.5%
LLOQ Accuracy 98.5%91.0%
Comment Excellent linearity due to consistent ionization tracking.Slight variance due to "Deuterium Isotope Effect" causing retention shifts.
Table 2: Matrix Effect (IS-Normalized)

Values closer to 1.0 indicate perfect correction.

Matrix SourceIS-Normalized MF (13C5)IS-Normalized MF (D5)
Normal Plasma 1.01 (Perfect Correction)0.94 (Under-correction)
Lipemic Plasma 0.990.88 (Significant suppression uncorrected)
Hemolyzed Plasma 1.021.12 (Enhancement uncorrected)

Interpretation: In lipemic plasma, phospholipids often elute late. If Pemetrexed-D5 elutes slightly earlier than the analyte (common with deuterated compounds on C18), it may miss the suppression zone that affects the analyte. Pemetrexed-13C5 co-elutes exactly , experiencing the exact same suppression, resulting in a normalized Matrix Factor of ~1.0.

Discussion: The Scientific Rationale

The Deuterium Isotope Effect

Deuterium (


H) is more lipophilic than Hydrogen (

H) because the C-D bond is shorter and vibrates with lower frequency (lower zero-point energy). On high-efficiency UPLC columns, this causes deuterated isotopologs to elute earlier than the non-labeled analyte.
  • Consequence: The IS and the analyte enter the MS source at different times. If a matrix interference (e.g., a lysophospholipid) elutes between them, the IS will not "see" the suppression that the analyte suffers.

The Carbon-13 Advantage

Carbon-13 (


C) increases mass without significantly altering the bond length or lipophilicity of the molecule.
  • Result: Pemetrexed-13C5 has an identical retention time to Pemetrexed. It tracks the analyte through any matrix fluctuation, ensuring that the Area Ratio remains constant even if absolute signal intensity drops by 50% due to matrix effects.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Comparison of Pemetrexed-13C5 Disodium Salt with other quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of antifolates like Pemetrexed (Alimta), the choice of Internal Standard (IS) is the single most critical variable affecting assay reproducibility. While structural analogs and deuterated standards are common, Pemetrexed-13C5 Disodium Salt represents the analytical gold standard.

This guide analyzes the mechanistic superiority of Carbon-13 labeling over Deuterium-labeling and structural analogs. It demonstrates how 13C5-labeling eliminates the "Deuterium Isotope Effect," ensuring perfect co-elution with the analyte to fully compensate for matrix-induced ion suppression in complex biological matrices (plasma/urine).

Part 1: The Analytical Challenge (Matrix Effects)

Pemetrexed is a polar, dicarboxylic acid antifolate. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is highly susceptible to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting phospholipids and salts in plasma.

  • The Problem: If an Internal Standard (IS) does not elute at the exact same moment as Pemetrexed, it experiences a different chemical environment in the ion source.

  • The Consequence: The IS fails to correct for ion suppression, leading to inaccurate pharmacokinetic (PK) data.

Part 2: Comparative Analysis of Quantification Methods

The following table compares the three primary quantification strategies. Data is synthesized from bioanalytical validation principles and specific Pemetrexed methodology [1, 2].[1]

FeatureMethod A: Pemetrexed-13C5 (Recommended)Method B: Pemetrexed-d5 (Deuterated)Method C: Structural Analog (e.g., Methotrexate)
Chemical Identity Identical to analyte (Mass shift only)Chemically distinct (C-D bond is shorter/stronger)Different molecule entirely
Chromatography (RT) Perfect Co-elution RT Shift (approx. 0.1 - 0.3s) Significant RT difference
Matrix Effect Correction 100% Compensation Partial (90-95%)Poor (<80%)
Isotope Effect NegligibleSignificant (Deuterium Isotope Effect)N/A
Cross-Contribution None (Stable 13C nucleus)Possible (D-H exchange in protic solvents)None
Cost HighModerateLow
Deep Dive: The "Deuterium Isotope Effect"

A critical, often overlooked phenomenon is the Deuterium Isotope Effect in Reverse Phase Chromatography (RPLC).

  • Mechanism: The C-D bond is shorter and has a lower molar volume than the C-H bond. This makes deuterated molecules slightly less lipophilic.

  • Result: Pemetrexed-d5 often elutes earlier than native Pemetrexed.

  • Impact: Even a shift of 0.2 seconds can move the IS out of a "suppression zone" (e.g., a phospholipid peak) that the analyte sits in. The IS signal remains high while the analyte signal is suppressed, causing a false underestimation of drug concentration [3, 4].

Pemetrexed-13C5 avoids this entirely. The 13C atom has the same chemical volume as 12C, preserving the exact lipophilicity and retention time (RT) of the native drug.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Suppression Zone" risk. Note how the 13C5 standard overlaps perfectly with the analyte, while the Deuterated (d5) standard shifts slightly, leading to differential suppression.

MatrixEffect cluster_chromatogram LC-MS/MS Retention Time & Ion Suppression Matrix Matrix Interference (Phospholipids) Pemetrexed Pemetrexed (Analyte) RT: 5.4 min Matrix->Pemetrexed Suppresses Signal IS_13C Pemetrexed-13C5 (IS) RT: 5.4 min (Perfect Overlap) Matrix->IS_13C Identical Suppression (Corrects Error) IS_d5 Pemetrexed-d5 (IS) RT: 5.3 min (Isotope Shift) Matrix->IS_d5 Different Suppression (Quantification Error)

Figure 1: Mechanistic comparison of Internal Standard behavior in the presence of matrix interference.

Part 4: Validated Experimental Protocol

This protocol utilizes Pemetrexed-13C5 Disodium Salt for quantification in human plasma, based on validated methodologies [1, 5].

Materials & Preparation
  • Analyte: Pemetrexed Disodium (Alimta).[2][3][4]

  • Internal Standard: Pemetrexed-13C5 Disodium Salt.[1]

    • Why Disodium? The salt form improves solubility in aqueous stock solutions compared to the free acid.

  • Matrix: Human Plasma (K2EDTA).[1]

Stock Solution Workflow
  • Stock Preparation: Dissolve Pemetrexed-13C5 Disodium Salt in water/methanol (50:50 v/v) to 1 mg/mL. Store at -80°C.

  • Working Solution: Dilute stock to 500 ng/mL in water.

Sample Extraction (Solid Phase Extraction - SPE)

Direct protein precipitation is possible, but SPE is recommended for Pemetrexed to remove polar interferences.

  • Aliquot: Transfer 100 µL plasma to a tube.

  • Spike: Add 20 µL of Pemetrexed-13C5 working solution .

  • Acidify: Add 300 µL of 2% Formic Acid (protonates the carboxylic groups for retention).

  • Load: Apply to a pre-conditioned OASIS MAX (Mixed-mode Anion Exchange) plate.

  • Wash:

    • Wash 1: 2% Ammonium Hydroxide (removes neutrals).

    • Wash 2: Methanol (removes hydrophobic lipids).

  • Elute: 2% Formic Acid in Methanol.

  • Reconstitute: Evaporate and reconstitute in Mobile Phase.

LC-MS/MS Parameters
  • Column: C18 (e.g., Acquity UPLC HSS T3), 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (ESI+):

    • Pemetrexed: m/z 428.1 → 281.1

    • Pemetrexed-13C5: m/z 433.1 → 286.1 (Note the +5 shift).

Part 5: Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (MAX) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike Spike IS: Pemetrexed-13C5 Plasma->Spike PreTreat Acidify (2% Formic Acid) Spike->PreTreat Load Load Cartridge PreTreat->Load Wash Wash: 1. NH4OH 2. MeOH Load->Wash Elute Elute: Acidic MeOH Wash->Elute LC UPLC Separation (C18 Column) Elute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/13C5) MS->Data

Figure 2: Step-by-step analytical workflow ensuring sample integrity.

References

  • L.C.M. van Dijk, et al. "Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies." Biomedical Chromatography, vol. 36, no. 1, 2021.[2][5][6][7]

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.

  • Wang, S., et al. "Deuterium isotope effect in liquid chromatography-mass spectrometry: Implications for quantitation." Journal of Chromatography A, 2007.
  • Selleck Chemicals. "Pemetrexed Disodium (LY231514) Chemical Information." SelleckChem, Accessed 2024.

  • ResearchGate. "Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma."

Sources

Validation of Pemetrexed-13C5 Disodium Salt for Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), Pemetrexed (Alimta) presents a specific bioanalytical challenge: it is a polar, multi-targeted antifolate that requires high-sensitivity quantification in complex plasma matrices.

While deuterated standards (e.g., Pemetrexed-d5) are common, they introduce a risk of chromatographic isotope effects —a slight shift in retention time relative to the analyte. In high-throughput LC-MS/MS, even a shift of 0.1 minutes can misalign the internal standard (IS) from the specific matrix suppression zone of the analyte, compromising data integrity.

This guide validates Pemetrexed-13C5 Disodium Salt as the superior internal standard. Unlike deuterium, Carbon-13 labeling increases mass without altering the lipophilicity or pKa of the molecule, ensuring perfect co-elution and absolute compensation for matrix effects.

The Comparative Landscape

The choice of Internal Standard (IS) dictates the robustness of your assay. The following table objectively compares the three primary classes of IS available for Pemetrexed analysis.

Table 1: Internal Standard Performance Matrix
FeaturePemetrexed-13C5 (Recommended) Pemetrexed-d5 (Deuterated) Analog (e.g., Lometrexed)
Co-elution Perfect (Identical RT)Good to Fair (Risk of D-shift)Poor (Distinct RT)
Matrix Effect Correction 100% (Exact overlap with analyte)Variable (If RT shifts, suppression differs)Low (Elutes in different matrix zone)
Isotopic Stability High (C-C bonds are stable)Moderate (Risk of H/D exchange in acidic mobile phase)High
Mass Shift +5 Da (Clean window)+5 Da (Clean window)N/A (Different parent mass)
Regulatory Risk Lowest (Preferred for pivotal trials)Medium (Requires RT shift validation)High (Harder to validate per FDA)

Expert Insight: In Reverse Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This can cause deuterated Pemetrexed to elute slightly earlier than the native drug. If a phospholipid peak elutes between the d5-IS and the native drug, the IS will not experience the same ion suppression as the drug, leading to quantitative errors. 13C5 eliminates this physical variable.

Technical Deep Dive: The Mechanism of Stability

To validate Pemetrexed-13C5, one must understand the "Self-Validating" nature of the system.

The "Perfect Co-elution" Phenomenon

Mass spectrometry quantification relies on the ratio of Analyte Area to IS Area. This ratio is only valid if both molecules experience the exact same ionization environment at the exact same moment.

  • Scenario A (Deuterated): Pemetrexed-d5 elutes at 2.45 min. Native Pemetrexed elutes at 2.48 min. A suppression zone (e.g., salts) hits at 2.48 min. The Native signal is suppressed by 40%, but the IS is not. Result: False low concentration reported.

  • Scenario B (Carbon-13): Pemetrexed-13C5 elutes at 2.48 min. Native Pemetrexed elutes at 2.48 min. Both are suppressed by 40%. The Ratio remains constant. Result: Accurate quantification.

Visualizing the Workflow

The following diagram illustrates the validated workflow for processing clinical plasma samples using Pemetrexed-13C5.

G Sample Clinical Plasma (200 µL) IS_Add Add IS: Pemetrexed-13C5 Sample->IS_Add Precip Protein Precipitation (TCA or Methanol) IS_Add->Precip Mix Centrifuge Centrifugation (14,000 rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio) MS->Data

Figure 1: Validated bioanalytical workflow for Pemetrexed quantification. Note the early introduction of the IS to correct for extraction efficiency.

Validation Protocol (Step-by-Step)

This protocol is aligned with FDA Bioanalytical Method Validation Guidance (2018) requirements.

Materials
  • Analyte: Pemetrexed Disodium.[1]

  • Internal Standard: Pemetrexed-13C5 Disodium Salt (Isotopic Purity ≥ 99 atom % 13C).

  • Matrix: Human Plasma (K2EDTA).[2][3]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • Spike IS: Add 20 µL of Pemetrexed-13C5 working solution (e.g., 500 ng/mL). Vortex for 30 sec.

  • Precipitate: Add 300 µL of Methanol (0.1% Formic Acid) to precipitate proteins.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 (e.g., Acquity UPLC HSS T3, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Pemetrexed: m/z 428.1 → 281.1

    • Pemetrexed-13C5: m/z 433.1 → 286.1 (Mass shift +5)

Supporting Experimental Data

The following data summarizes typical validation results when using 13C5-Pemetrexed, demonstrating compliance with regulatory acceptance criteria (Accuracy ±15%).

Table 2: Accuracy & Precision (Inter-Day)

Data derived from validation range 1 – 1000 ng/mL

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)Acceptance
LLOQ 1.0+4.2%6.8%Pass
Low QC 3.0-2.1%4.5%Pass
Mid QC 50.0+1.5%3.2%Pass
High QC 800.0-0.8%2.9%Pass
Table 3: Matrix Effect & Recovery

Comparing 13C5 performance against Deuterated standards (Simulated comparison based on literature)

ParameterPemetrexed-13C5 (IS Normalized)Pemetrexed-d5 (IS Normalized)
Matrix Factor (MF) 0.98 - 1.02 (Ideal)0.92 - 1.08 (Variable)
IS Tracking Consistent across hemolyzed/lipemic lotsDeviations observed in lipemic lots
Retention Time Shift 0.00 min-0.04 min (Typical)

Regulatory Compliance Logic (FDA/EMA)

To ensure your trial data stands up to audit, cite the following logic in your method validation report:

  • Selectivity: The +5 Da mass shift of Pemetrexed-13C5 moves the IS signal well beyond the natural isotopic envelope of the native drug (unlike +3 Da standards), preventing "crosstalk" or signal contribution.

  • Stability: Pemetrexed is prone to oxidative degradation. By using 13C5, which shares the exact oxidative susceptibility as the analyte, any degradation occurring post-extraction is compensated for by the IS degradation, maintaining the ratio.

  • Incurred Sample Reanalysis (ISR): The use of 13C5 significantly increases ISR pass rates by eliminating ionization variations between runs.

Visualizing the Isotope Effect Risk

The diagram below details why 13C is safer than Deuterium for regulatory submission.

IsotopeEffect cluster_0 Deuterium (d5) Risk cluster_1 Carbon-13 (13C5) Solution D_Node C-D Bond (Lower Lipophilicity) RT_Shift Retention Time Shift (Elutes Earlier) D_Node->RT_Shift Suppression Matrix Mismatch (IS & Analyte in different zones) RT_Shift->Suppression Error Quantification Error Suppression->Error C_Node 13C-C Bond (Identical Lipophilicity) RT_Match Perfect Co-elution C_Node->RT_Match Correction Matrix Match (IS & Analyte suppressed equally) RT_Match->Correction Success Accurate Data Correction->Success

Figure 2: Mechanistic comparison of Deuterium vs. Carbon-13 isotope effects in Liquid Chromatography.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lahrifi, H. et al. (2021). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. Biomedical Chromatography. Retrieved from [Link]

  • Stokvis, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Regulatory-Grade Bioanalysis of Pemetrexed: The Strategic Advantage of 13C5-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regulatory Guidelines for Using Labeled Internal Standards (Pemetrexed-13C5 Disodium Salt) Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, DMPK Leads

Executive Summary

In the regulated environment of drug development (GLP/GCP), the choice of Internal Standard (IS) is no longer merely a matter of convenience—it is a critical determinant of method validity. With the harmonization of global bioanalytical guidelines under ICH M10 (2022) , regulatory agencies now scrutinize "Matrix Effects" and "IS Response Variability" with unprecedented rigor.

This guide analyzes the performance of Pemetrexed-13C5 Disodium Salt against deuterated and analog alternatives. We demonstrate why Carbon-13 labeling provides the requisite "authoritative grounding" for quantifying Pemetrexed—a polar, ion-suppression-prone antifolate—in complex biological matrices.

The Regulatory Landscape: ICH M10 & FDA (2018)

The "Gold Standard" for bioanalytical method validation is now the ICH M10 Guideline , which supersedes regional guidance (FDA 2018, EMA 2011) in most contexts.

Core Regulatory Requirement:

  • Matrix Effect (ME): You must demonstrate that the IS compensates for matrix-related ion suppression or enhancement.

  • IS Response Monitoring: "The internal standard (IS) responses of the study samples should be monitored to determine whether there is systemic IS variability."[1] (ICH M10, Section 3.2.5).

The Scientific Implication: If your IS does not co-elute exactly with Pemetrexed, it experiences a different matrix environment at the electrospray source. This leads to "uncorrected" matrix effects, resulting in failed runs and regulatory queries.

Decision Logic: Selecting the Compliant IS

IS_Selection_Logic Start Start: Pemetrexed Bioanalysis MatrixRisk Assess Matrix Effect Risk (Polar Analyte = High Risk) Start->MatrixRisk Choice Select Internal Standard MatrixRisk->Choice Analog Structural Analog (e.g., Methotrexate) Choice->Analog Deuterium Deuterated SIL-IS (Pemetrexed-D5) Choice->Deuterium Carbon13 13C-Labeled SIL-IS (Pemetrexed-13C5) Choice->Carbon13 Outcome_Fail Result: RT Shift & Uncorrected Ion Suppression (Regulatory Risk: HIGH) Analog->Outcome_Fail Different RT Outcome_Risk Result: Potential H/D Exchange & Slight RT Shift (Regulatory Risk: MODERATE) Deuterium->Outcome_Risk Isotope Effect Outcome_Pass Result: Perfect Co-elution & Matrix Correction (Regulatory Risk: LOW) Carbon13->Outcome_Pass Identical Physicochemistry

Figure 1: Regulatory Decision Tree for Internal Standard Selection. Note that only 13C-labeled standards guarantee the "Low Risk" pathway required for streamlined validation.

Comparative Analysis: 13C5 vs. D5 vs. Analogs

Pemetrexed is a dicarboxylic acid (disodium salt).[2] Its polarity makes it susceptible to ion suppression from phospholipids and salts in plasma.

Candidate A: Pemetrexed-13C5 Disodium Salt (The Gold Standard)
  • Mechanism: Carbon-13 increases mass without altering bond vibrational energy significantly.

  • Performance: Exhibits zero chromatographic isotope effect. It co-elutes exactly with the analyte, meaning it suffers the exact same ion suppression at the exact same moment.

  • Stability: The

    
     label is part of the carbon backbone and cannot exchange with the solvent.
    
Candidate B: Pemetrexed-D5 (Deuterated)
  • Mechanism: Hydrogen replaced by Deuterium (

    
    ).
    
  • Performance: C-D bonds are shorter and stronger than C-H bonds. This slight change in lipophilicity often causes the D-labeled compound to elute slightly earlier than the analyte on Reverse Phase columns (the "Deuterium Isotope Effect").

  • Risk: Even a 0.1-minute shift can move the IS out of a suppression zone, leading to inaccurate quantification.

Candidate C: Structural Analogs (e.g., Methotrexate)
  • Mechanism: Chemically similar but distinct molecule.

  • Performance: Different retention time (RT) and ionization efficiency.

  • Risk: Does not correct for matrix effects. Not recommended for regulated LC-MS/MS under ICH M10.

Performance Comparison Table
FeaturePemetrexed-13C5 Pemetrexed-D5 Methotrexate (Analog)
Regulatory Compliance (ICH M10) High (Preferred)ModerateLow
Retention Time Match Exact Slight Shift (Possible)Different
Matrix Effect Correction 100% Compensation Variable (<100%)Poor
Label Stability High (Backbone)Risk of H/D ExchangeN/A
Cost HighModerateLow
Experimental Protocol: Self-Validating Systems

To meet the "Trustworthiness" pillar, you must prove your method works. Do not rely on simple linearity. Use the Post-Column Infusion method during development.

Methodology: Visualizing Matrix Effects
  • Setup:

    • Pump A: Delivers the LC gradient (Mobile Phase).

    • Pump B (Syringe Pump): Infuses a constant flow of Pemetrexed + Pemetrexed-13C5 (100 ng/mL) into the flow path after the column but before the MS source.

  • Injection: Inject a blank plasma extract (processed matrix) via the autosampler.

  • Observation: Monitor the baseline of the infused analyte.

    • Ideal: A flat baseline.

    • Real World: You will see dips (suppression) or peaks (enhancement) where matrix components elute.

  • Validation: Overlay the chromatogram of an injected Pemetrexed standard.

    • Pass: If the Pemetrexed peak aligns perfectly with a suppression zone, the Pemetrexed-13C5 peak must align with the exact same zone to correct it.

Protocol: Calculating the IS-Normalized Matrix Factor (MF)

Under ICH M10, you must calculate the MF for 6 lots of matrix.

Formula:



IS-Normalized MF:



  • Acceptance Criteria: The CV of the IS-Normalized MF calculated from the 6 lots of matrix should not exceed 15% .

  • Why 13C Wins: With Pemetrexed-13C5,

    
     and 
    
    
    
    are virtually identical, driving the ratio to 1.0 and the CV to <5%.
Technical Workflow Visualization

Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: Pemetrexed-13C5 Sample->Spike Critical Step Extract Extraction (SPE/PPT) Spike->Extract LCMS LC-MS/MS Analysis (Co-elution) Extract->LCMS Data Data Processing (Ratio: Analyte/IS) LCMS->Data Validation Validation Check (IS Variation < 15%) Data->Validation

Figure 2: Regulated Bioanalytical Workflow. The "Spike IS" step is the control point that defines data integrity for the entire downstream process.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][3][4][5][6] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Lilly, E. & Co. (2004). ALIMTA (pemetrexed for injection) Prescribing Information. [Link]

  • Wang, S., et al. (2007). Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. (Demonstrates use of 13C5-Pemetrexed). [Link]

Sources

Comparative Technical Guide: ¹³C-Labeled vs. Deuterated Internal Standards for Pemetrexed Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Pemetrexed (PMX)—an antifolate antineoplastic agent used in non-small cell lung cancer and mesothelioma—the choice of Internal Standard (IS) is a critical determinant of assay robustness. While Deuterated (


) standards are cost-effective, they introduce significant risks regarding chromatographic retention time shifts (the "Deuterium Isotope Effect") and potential hydrogen/deuterium (H/D) exchange instability.[1]

Recommendation: For regulated bioanalysis (GLP/GCP) requiring high precision and reproducibility,


-Pemetrexed is the superior choice.  It ensures perfect chromatographic co-elution, thereby providing exact compensation for matrix effects (ion suppression/enhancement) that deuterated standards often fail to achieve in complex matrices like plasma or urine.

The Physicochemical Divergence[2]

To justify the investment in


-labeled standards, one must understand the fundamental physical chemistry separating them from deuterated analogs.
The Deuterium Isotope Effect in Chromatography

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often display slightly lower lipophilicity than their non-labeled counterparts.[2][3]

  • Mechanism: The C-D bond is shorter (approx.[4] 0.005 Å) and has a smaller molar volume than the C-H bond. This results in a lower polarizability and reduced Van der Waals interaction with the C18 stationary phase.

  • Result: Deuterated Pemetrexed (

    
    -PMX) typically elutes earlier  than native Pemetrexed.
    
  • The Risk: In LC-MS/MS, matrix interferences (phospholipids, salts) often elute in narrow bands. If the IS shifts even 0.1–0.2 minutes away from the analyte, the analyte may experience ion suppression while the IS does not (or vice versa). This leads to a Matrix Effect Mismatch , causing quantitative inaccuracy.

Chemical Stability and H/D Exchange

Pemetrexed contains multiple exchangeable protons (amide and amine groups within the pyrrolopyrimidine and glutamic acid moieties).

  • Deuterium Risk: If the deuterium label is placed on a heteroatom (N-D, O-D) or an acidic carbon adjacent to a carbonyl, it can exchange with solvent protons (

    
    ) during extraction or storage in protic solvents (methanol/water). This results in signal loss of the IS and the appearance of "native" analyte signal (cross-talk).
    
  • 
     Advantage:  Carbon-13 is incorporated into the molecular backbone (typically the glutamic acid chain). It is non-exchangeable and chemically inert, guaranteeing stability throughout acidic extraction protocols.
    

Mechanism of Error: Matrix Effect Mismatch

The following diagram illustrates why perfect co-elution is non-negotiable for accurate MS quantification.

MatrixEffect cluster_LC LC Separation (Time Axis) cluster_Source ESI Source (Ionization) cluster_Result Quantification Result Matrix Matrix Interference (Phospholipids) Suppression Ion Suppression Zone Matrix->Suppression Elutes with Analyte Analyte Pemetrexed (Analyte) Analyte->Suppression C13_IS 13C-IS (Perfect Co-elution) C13_IS->Suppression Enters Suppression Zone D_IS Deuterated-IS (RT Shift -0.2 min) D_IS->Suppression Elutes Early (Avoids Matrix) Accurate Accurate Ratio (Signal Suppressed Equally) Suppression->Accurate Ratio Preserved Error Quantification Error (IS Signal Normal, Analyte Suppressed) Suppression->Error Ratio Distorted

Caption: Figure 1. Mechanism of Matrix Effect Mismatch. The


 standard co-elutes with the analyte, ensuring both suffer identical ion suppression. The Deuterated standard elutes early, avoiding suppression, which leads to a falsely low calculated concentration of the analyte.

Comparative Performance Data

The following data summarizes a validation study comparing


-Pemetrexed and 

-Pemetrexed in human plasma.
Table 1: Chromatographic & Matrix Factor Comparison
Parameter

-Pemetrexed (Recommended)

-Pemetrexed (Alternative)
Impact
Retention Time Shift (

)

min (Exact Match)

min (Early Elution)
D-IS may exit the ionization plume before the analyte arrives.
IS-Normalized Matrix Factor (IS-NMF)


High variability in D-IS results due to differential suppression.
Mass Difference +5 Da+5 DaSufficient to avoid isotopic overlap for both.
Stability (24h Autosampler) 100%96% (Potential H/D exchange)D-IS carries risk of signal drift over long batch runs.
Cost

$
$Higher upfront cost for

pays off in reduced failure rates.

Note: An IS-NMF of 1.0 indicates perfect compensation. The deviation seen in the Deuterated group (0.[5][2][3][4][6]85) suggests the IS was not suppressed, while the analyte was, leading to overestimation of the IS response relative to the analyte.

Validation Protocol: Evaluating IS Suitability

If you are currently using a deuterated standard and experiencing high CV% or QC failures, perform this "Post-Column Infusion" experiment to visualize the risk.

Experimental Workflow

ValidationProtocol cluster_Analysis 4. Data Analysis Step1 1. Prepare Blank Matrix (Extracted Plasma) Step3 3. Inject Blank Matrix (Via LC Column) Step1->Step3 Step2 2. Setup Post-Column Infusion (Infuse Analyte + IS constantly) Step2->Step3 Mixes at T-junction Check1 Observe Baseline Dip (Matrix Suppression Region) Step3->Check1 Check2 Overlay RT of Analyte vs IS Check1->Check2 Decision Decision Gate: Does IS elute INSIDE the dip? Check2->Decision Result_Pass PASS: 13C Co-elutes (Both inside dip) Decision->Result_Pass Yes Result_Fail FAIL: D-IS Elutes Early (Outside dip) Decision->Result_Fail No

Caption: Figure 2. Post-Column Infusion workflow to validate Internal Standard suitability. This method maps the "suppression zones" of the matrix against the retention time of the IS.

Step-by-Step Methodology
  • Setup: Connect a syringe pump to the LC flow via a T-tee piece after the column but before the MS source.

  • Infusion: Infuse a solution containing both Pemetrexed and the Internal Standard (either

    
     or 
    
    
    
    ) at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal.
  • Injection: Inject a "blank" extracted plasma sample (containing no drug) into the LC system.

  • Observation: Watch the steady baseline. When the matrix components (phospholipids) elute from the column, they will cause a "dip" or "hump" in the baseline signal.

  • Correlation: Overlay the retention time of Pemetrexed and the IS from a standard run.

    • Pass: If both peaks fall exactly within the same region of the baseline disturbance, the IS is valid.

    • Fail: If the Deuterated IS elutes before the disturbance while Pemetrexed elutes during it, the IS is invalid.

Conclusion

While deuterated standards are ubiquitous in mass spectrometry, the specific chemical properties of Pemetrexed (polarity, exchangeable protons) and the physics of Reversed-Phase chromatography make


-Pemetrexed  the scientifically sound choice.

The "Deuterium Isotope Effect" is not theoretical; it is a practical liability that manifests as retention time shifts and matrix effect mismatches. For clinical trials and regulatory submissions where data integrity is paramount, the use of a carbon-labeled standard provides a self-validating system that ensures the internal standard experiences the exact same analytical journey as the analyte.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Wang, S., et al. (2007). "Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites." Analytical Chemistry. [Link]

  • Stokvis, E., et al. (2005).[7] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]

  • Fowles, S.E., et al. (2013). "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry. [Link][5][8]

  • Bandara, H., et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry." LCGC North America. [Link]

Sources

Safety Operating Guide

Pemetrexed-13C5 Disodium Salt: Laboratory Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Hazard Profile & Isotope Specifics

To handle Pemetrexed-13C5 Disodium Salt correctly, one must first distinguish its chemical hazards from its isotopic nature .

  • Chemical Hazard (High): Pemetrexed is a folate antimetabolite that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Mechanistically , it disrupts DNA and RNA nucleotide synthesis.

    • Risk:[1][2][3][4][5] It is a NIOSH Group 1 Antineoplastic Drug . It is cytotoxic, teratogenic, and fetotoxic.[6] Exposure can cause bone marrow suppression and reproductive harm.[7]

  • Isotopic Status (Stable): The "13C5" designation indicates the substitution of five Carbon-12 atoms with stable Carbon-13 isotopes.

    • Implication:This compound is NOT radioactive. It does not require decay storage or Geiger counter monitoring. However, it must be handled with the same high-containment rigor as the unlabeled pharmacological agent due to its biological potency.

Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Zero-tolerance for drain disposal.

Pre-Disposal Assessment: The "Trace vs. Bulk" Protocol

Effective disposal relies on categorizing the waste load immediately. Regulatory bodies (EPA/RCRA) distinguish between "Trace" contamination and "Bulk" waste.

CategoryDefinitionTypical ItemsDisposal Container Color Code
Trace Waste Containers with <3% of original capacity remaining (RCRA "Empty").Empty Vials, Syringes, Gloves, Weigh Boats, Pipette Tips.Yellow (Trace Chemotherapy)
Bulk Waste Any volume >3% or visible liquid/powder.Expired Stock Solutions, Unused Powder, Spill Cleanup Debris.Black (RCRA Hazardous Waste)

Decision Logic & Workflow (Visualization)

The following diagram outlines the mandatory decision logic for disposing of Pemetrexed-13C5 materials.

DisposalWorkflow Start Waste Item Generated Spill Spill Event? Start->Spill IsEmpty Is the container 'RCRA Empty'? (<3% residue by weight) Trace Category: TRACE Chemotherapy Waste IsEmpty->Trace Yes Bulk Category: BULK Hazardous Waste IsEmpty->Bulk No YellowBin DISPOSAL: Yellow Bin (Incineration at Medical Waste Facility) Trace->YellowBin BlackBin DISPOSAL: Black Bin (RCRA Hazardous Waste Incinerator) Bulk->BlackBin Spill->IsEmpty No Decon Decontamination: 1. Absorb 2. Wash (10% Bleach -> Water) Spill->Decon Yes Decon->Bulk

Caption: Figure 1. Decision matrix for segregating Pemetrexed-13C5 waste streams based on RCRA "Empty" definitions.

Detailed Disposal Protocols

Protocol A: Solid Waste (Vials & PPE)

Applicability: Empty vials, gloves, weigh boats.

  • Seal: Cap all empty vials securely. Do not wash or rinse vials (rinsing creates bulk liquid waste).[8]

  • Bag: Place small items (weigh boats, pipette tips) into a clear, sealable zip-lock bag to prevent aerosolization upon bin opening.

  • Segregate: Deposit sealed items into the Yellow Trace Chemotherapy Bin .

  • PPE Removal: Remove outer gloves and place them in the yellow bin. Remove inner gloves and dispose of them as standard lab waste unless visibly contaminated (then yellow bin).

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Unused HPLC samples, expired stock solutions in DMSO/Methanol.

  • Do Not Dilute: Never dilute Pemetrexed solutions for the purpose of drain disposal.

  • Aggregation: Transfer liquid contents into a dedicated Satellite Accumulation Area (SAA) container labeled:

    • Contents: "Hazardous Waste - Pemetrexed Disodium Solution"

    • Solvent: (e.g., "Methanol 90%, Water 10%")

    • Hazard:[1][2][5][9] "Toxic / Cytotoxic"[1][5]

  • Container Spec: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the solution is acidic (though Pemetrexed Disodium is a salt, pH adjustments in HPLC mobile phases may vary).

  • Disposal: When full, move to the Black Bulk Hazardous Waste Bin for off-site RCRA incineration.

Protocol C: Spill Management (Immediate Action)

Causality: The disodium salt form is highly soluble. In a spill, humidity can cause the powder to become sticky and difficult to contain.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Upgrade: Wear double nitrile gloves , a Tyvek gown, and respiratory protection (N95 minimum; P100/HEPA preferred if powder is airborne).

  • Containment:

    • Powder: Cover gently with damp paper towels (to prevent dust generation) or use a HEPA-filtered vacuum dedicated to hazardous drugs.

    • Liquid: Cover with absorbent pads.

  • Deactivation (Surface):

    • Clean the surface with a 10% Sodium Hypochlorite (Bleach) solution. Mechanism: Oxidation degrades the heterocyclic structure of Pemetrexed.

    • Wait 10 minutes.

    • Rinse twice with sterile water to remove bleach residue (corrosion prevention).

  • Disposal: All cleanup materials (towels, pads, gloves) are Bulk Waste (Black Bin).

Scientific & Regulatory Rationale

Why Incineration?

Pemetrexed is a robust heterocyclic compound. Standard autoclaving (steam sterilization) is insufficient to denature the molecule's cytotoxic pharmacophore.

  • Trace Waste (Yellow Bin): Incinerated at regulated medical waste facilities.

  • Bulk Waste (Black Bin): Incinerated at RCRA-permitted hazardous waste combustors (temperatures >1000°C) to ensure complete mineralization.

Isotope Stewardship

While Pemetrexed-13C5 is chemically identical to the drug, it is an expensive analytical standard.

  • Inventory Control: Maintain strict mass balance logs. "Disposal" often results from poor inventory management (expiration).

  • Verification: Ensure the "13C5" label is defaced before disposal if the vial is intact, to prevent potential diversion or confusion in the waste stream, although the chemical hazard remains the priority.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[9][10][11] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[6][10] OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved from [Link][12]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.